molecular formula C28H37N5O7 B3434584 Leu-Enkephalin CAS No. 59141-40-1

Leu-Enkephalin

Cat. No.: B3434584
CAS No.: 59141-40-1
M. Wt: 555.6 g/mol
InChI Key: URLZCHNOLZSCCA-VABKMULXSA-N
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Description

[Leu5]-Enkephalin, also known as Leu-enkephalin, is an endogenous opioid pentapeptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu . As a potent agonist of opioid receptors, it exhibits a preferential binding affinity for the delta (δ) opioid receptor and also binds to the mu (μ) opioid receptor, playing a key role in endogenous pain control mechanisms . This peptide is a product of the proenkephalin gene and is naturally found in the brains of many animals, including humans . In research, [Leu5]-Enkephalin is primarily used to study the body's innate system of pain modulation. Its activation of opioid receptors leads to the inhibition of adenylyl cyclase, reduced cAMP formation, and modulation of ion channels, resulting in the inhibition of neuronal activity and analgesia . Studies indicate its involvement in diverse physiological functions beyond nociception, including mood regulation, motor control, and neuroendocrine activities . Recent preclinical research also explores its potential neuroprotective effects, such as its ability to enhance mitophagy and relieve ischemia/reperfusion injury in brain microvascular endothelial cells . With a molecular formula of C₂₈H₃₇N₅O₇ and a molecular weight of 555.6 g/mol , it is supplied as a lyophilized powder for reconstitution in laboratory studies. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZCHNOLZSCCA-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905127
Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
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Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58822-25-6, 59141-40-1, 14-18-6
Record name Enkephalin, leucine
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Record name Enkephalin
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Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
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Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine
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Record name LEUCINE ENKEPHALIN
Source FDA Global Substance Registration System (GSRS)
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Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and History of Leu-Enkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the seminal discovery, experimental characterization, and neurobiological significance of the endogenous opioid peptide, Leu-enkephalin.

This technical guide provides a comprehensive overview of the discovery and history of this compound, a pivotal moment in neuroscience and pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details the scientific context of its discovery, the key experimental protocols that led to its identification, and the quantitative data that defines its biological activity. It further explores its biosynthesis and the signaling pathways it modulates, offering a foundational understanding of this crucial neuropeptide.

The Dawn of Endogenous Opioids: A Historical Perspective

The journey to uncover this compound began not with the peptide itself, but with a question that intrigued scientists for years: why do opioid drugs like morphine exert such profound and specific effects on the brain? The answer began to emerge in 1973, when independent research teams successfully identified stereospecific opioid binding sites in the central nervous system. This discovery of opiate receptors strongly suggested the existence of a naturally occurring, or endogenous, ligand that these receptors were designed to bind.

This hypothesis ignited an intense scientific pursuit. In 1975, John Hughes and Hans W. Kosterlitz of the University of Aberdeen, Scotland, culminated this search with their landmark discovery.[1][2][3][4] They isolated and identified two small peptides from porcine brain extracts that mimicked the effects of morphine and whose actions were blocked by the opioid antagonist, naloxone.[3] They named these pentapeptides "enkephalins," meaning "in the head." The two forms were distinguished by their C-terminal amino acid: Methionine-enkephalin and Leucine-enkephalin. This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, was thus introduced to the scientific world, opening a new chapter in our understanding of pain, emotion, and addiction.

Experimental Protocols: The Path to Discovery

The identification of this compound was a testament to meticulous experimental design, relying on a combination of classic pharmacology and emerging biochemical techniques. The following sections detail the core methodologies employed by Hughes, Kosterlitz, and their colleagues.

Isolation and Purification of Enkephalins from Porcine Brain

The initial challenge was to isolate the active substance from complex brain tissue. The researchers developed a multi-step extraction and purification protocol to achieve this.

Methodology:

  • Tissue Extraction: Porcine brains were homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and precipitate larger proteins.

  • Adsorption Chromatography: The resulting supernatant was passed through a column containing Amberlite XAD-2 resin. This non-polar resin selectively adsorbs small organic molecules, including peptides like the enkephalins, while allowing salts and other polar molecules to pass through.

  • Elution: The enkephalins and other adsorbed molecules were then eluted from the resin using an organic solvent, typically methanol.

  • Gel Filtration Chromatography: The methanol eluate was further fractionated using a Sephadex G-15 column. This technique separates molecules based on size, allowing for the separation of the small enkephalin pentapeptides from larger endorphins and other molecules.

  • Bioassay-Guided Fractionation: Throughout the purification process, each fraction was tested for opioid activity using the guinea pig ileum bioassay to guide the researchers toward the fractions containing the active compound.

Bioassay for Opioid Activity: The Guinea Pig Ileum Preparation

A cornerstone of the discovery was the use of classic bioassays, particularly the guinea pig ileum and mouse vas deferens preparations. These tissues are rich in opioid receptors and provide a robust and sensitive system for detecting opioid activity.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

  • Electrical Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent muscle contraction. The magnitude of these contractions is recorded.

  • Application of Test Substance: Aliquots from the brain extract fractions were added to the organ bath. The presence of an opioid agonist, like this compound, inhibits the release of acetylcholine, leading to a dose-dependent reduction in the amplitude of the electrically-evoked contractions.

  • Antagonist Confirmation: The specificity of the effect was confirmed by adding the opioid antagonist naloxone. Naloxone competes with the opioid agonist for receptor binding, thereby reversing the inhibitory effect and restoring the muscle contractions.

Amino Acid Sequencing: Unveiling the Structure

Once a purified active fraction was obtained, the next critical step was to determine its chemical structure. In 1975, this was accomplished using a combination of Edman degradation and mass spectrometry.

Methodology (Dansyl-Edman Procedure):

  • N-Terminal Labeling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The peptide is then treated with a strong acid (e.g., trifluoroacetic acid). This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

  • Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

  • Repetitive Cycles: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

  • Mass Spectrometry: This technique was used in parallel to confirm the amino acid sequence and the overall mass of the pentapeptide, providing conclusive structural evidence.

Quantification in Tissues: Radioimmunoassay (RIA)

Following the discovery, radioimmunoassay (RIA) became a crucial tool for quantifying the concentration of this compound in various tissues and fluids.

Methodology:

  • Antibody Generation: Specific antibodies that recognize and bind to this compound are produced by immunizing animals with a this compound-protein conjugate.

  • Competitive Binding: The assay is based on the principle of competitive binding. A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) is mixed with the sample containing an unknown amount of unlabeled this compound and a limited amount of the specific antibody.

  • Incubation and Separation: During incubation, the labeled and unlabeled this compound compete for the binding sites on the antibody. Afterward, the antibody-bound enkephalin is separated from the free enkephalin, often by precipitating the antibodies with a second antibody.

  • Detection and Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

  • Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound, from which the concentration in the unknown samples can be accurately determined.

Quantitative Data on this compound

The functional characteristics of this compound are defined by its binding affinity to opioid receptors and its distribution throughout the nervous system.

Receptor Binding Affinity

This compound acts as an agonist at both µ (mu) and δ (delta) opioid receptors, with a notable preference for the δ-opioid receptor. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

LigandReceptor SubtypeBinding Affinity (Ki) [nM]
This compoundδ-Opioid Receptor (δOR)1.26
This compoundµ-Opioid Receptor (µOR)1.7
Regional Distribution in the Human Central Nervous System

This compound is widely distributed throughout the central nervous system, with concentrations varying significantly across different brain regions. This distribution corresponds closely with the location of opiate receptors, underscoring its role as a key endogenous neuromodulator.

Brain RegionThis compound Concentration (pmol/g wet wt.)
Globus PallidusHighest (76-650)
PutamenHighest (76-650)
Substantia NigraHighest (76-650)
AmygdalaHighest (76-650)
Head of CaudateHighest (76-650)
HypothalamusHighest (76-650)
PituitaryHighest (76-650)
Infundibular StalkHighest (76-650)
Frontal CortexLowest (23-49)
CerebellumLowest (23-49)

Visualizing the Core Concepts

The following diagrams illustrate the key processes related to the discovery and function of this compound.

experimental_workflow cluster_extraction Tissue Processing & Extraction cluster_purification Purification & Activity Monitoring cluster_characterization Structural Characterization start Porcine Brain Homogenate extraction Acid Extraction start->extraction chromatography1 Amberlite XAD-2 Resin extraction->chromatography1 elution Methanol Elution chromatography1->elution chromatography2 Gel Filtration (Sephadex) elution->chromatography2 bioassay Guinea Pig Ileum Bioassay chromatography2->bioassay Test Fractions active_fraction Purified Active Fraction bioassay->active_fraction Identify Active Fractions sequencing Dansyl-Edman Sequencing active_fraction->sequencing mass_spec Mass Spectrometry active_fraction->mass_spec structure Sequence Determined: Tyr-Gly-Gly-Phe-Leu sequencing->structure mass_spec->structure

Caption: Experimental workflow for the discovery of this compound.

biosynthesis proenkephalin Proenkephalin (PENK) Precursor processing Proteolytic Processing (Prohormone Convertases, Carboxypeptidases) proenkephalin->processing prodynorphin Prodynorphin (PDYN) Precursor prodynorphin->processing leu_enkephalin This compound (Tyr-Gly-Gly-Phe-Leu) processing->leu_enkephalin yields 1 copy met_enkephalin Met-Enkephalin processing->met_enkephalin yields 4 copies dynorphins Dynorphins processing->dynorphins yields multiple copies (contain Leu-Enk sequence)

Caption: Biosynthesis of this compound from precursor proteins.

signaling_pathway cluster_receptor Opioid Receptor Activation cluster_effectors Downstream Effectors cluster_response Cellular Response ligand This compound receptor δ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits k_channel K+ Channels g_beta_gamma->k_channel Activates ca_channel Ca2+ Channels g_beta_gamma->ca_channel Inhibits camp cAMP ↓ adenylyl_cyclase->camp k_efflux K+ Efflux ↑ k_channel->k_efflux response Hyperpolarization Reduced Neuronal Excitability k_efflux->response ca_influx Ca2+ Influx ↓ ca_channel->ca_influx ca_influx->response

Caption: G-protein signaling pathway of this compound.

Conclusion

The discovery of this compound in 1975 was a watershed moment in neuroscience, confirming the existence of the body's own opioid system. The innovative application of bioassays, chromatography, and peptide sequencing techniques by Hughes and Kosterlitz not only unveiled the structure of this novel pentapeptide but also laid the groundwork for the discovery of a whole family of endogenous opioid peptides. This foundational work has profoundly influenced our understanding of pain modulation, reward pathways, and stress responses, and continues to inform the development of novel analgesic therapies with improved side-effect profiles. The story of this compound is a powerful example of how fundamental research into physiological mechanisms can unlock entirely new fields of therapeutic possibility.

References

A Technical Deep Dive into Leu-Enkephalin: From Sequence to Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous opioid pentapeptide, Leu-enkephalin. We will delve into its core molecular structure, its complex signaling mechanisms, and the experimental methodologies crucial for its study. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the opioid system.

Core Molecular Structure and Properties

This compound is a neuropeptide that plays a significant role in pain modulation and other physiological processes.[1] Its fundamental properties are rooted in its specific amino acid sequence and resulting three-dimensional structure.

Amino Acid Sequence and Chemical Properties

The primary structure of this compound is a pentapeptide with the following amino acid sequence: Tyr-Gly-Gly-Phe-Leu [2][3][4].

This sequence gives rise to its specific chemical characteristics, summarized in the table below.

PropertyValueReference
Full IUPAC Name L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucine[5]
One-Letter Code YGGFL
Molecular Formula C28H37N5O7
Molar Mass 555.62 g/mol

The N-terminal tyrosine residue is of paramount importance for its biological activity. The phenolic hydroxyl group of tyrosine is thought to be analogous to the 3-hydroxyl group on morphine and is critical for high-affinity binding to opioid receptors through the formation of hydrogen bonds within the receptor's binding pocket.

Conformational Structure

This compound is characterized by significant conformational flexibility, allowing it to adopt various shapes depending on its environment. This dynamic nature is crucial for its ability to interact with different opioid receptor subtypes.

  • Crystalline State : X-ray crystallography studies have shown that this compound can exist in several conformations in its solid state, including extended forms and various β-bends.

  • Solution State : In a solution, the peptide is in a dynamic equilibrium, existing as an ensemble of multiple low-energy conformers. In solvents like DMSO, it tends to adopt folded β-bend structures, while in water, it exists as a broader collection of different conformations. This flexibility allows it to adopt the specific "bioactive conformation" required for binding to its target receptors.

Biosynthesis and Signaling Pathways

This compound is an integral component of the endogenous opioid system, exerting its effects through complex biochemical pathways, from its synthesis to receptor-mediated signal transduction.

Biosynthesis from Precursors

This compound is not synthesized directly but is processed from larger precursor proteins. The amino acid sequence for this compound is encoded within the genetic sequences of proenkephalin and prodynorphin. The human proenkephalin precursor is a 267-amino acid protein that contains one copy of the this compound sequence and six copies of the Met-enkephalin sequence. Enzymatic cleavage of these precursors releases the active pentapeptide.

G cluster_0 Gene Transcription & Translation cluster_1 Post-Translational Processing Proenkephalin_Gene Proenkephalin Gene (PENK) Proenkephalin_mRNA Proenkephalin mRNA Proenkephalin_Gene->Proenkephalin_mRNA Transcription Proenkephalin_Protein Proenkephalin Precursor Protein Proenkephalin_mRNA->Proenkephalin_Protein Translation Enzymatic_Cleavage Enzymatic Cleavage Proenkephalin_Protein->Enzymatic_Cleavage Leu_Enk This compound (YGGFL) Enzymatic_Cleavage->Leu_Enk Met_Enk Met-Enkephalin (x6) Enzymatic_Cleavage->Met_Enk

Figure 1. Biosynthesis pathway of this compound.

Receptor Binding and Signal Transduction

This compound functions as an agonist primarily at two types of G-protein coupled receptors (GPCRs): the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR), with a significantly greater preference for the former. It has little to no significant interaction with the κ-opioid receptor (KOR).

Upon binding, this compound induces a conformational change in the receptor, triggering two main intracellular signaling cascades:

  • G-Protein Signaling Pathway : This is the canonical pathway for opioid-mediated analgesia. The activated receptor promotes the exchange of GDP for GTP on the associated Gi/o protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The collective effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of pain-transmitting neurotransmitters.

  • β-Arrestin Pathway : Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then promotes the recruitment of β-arrestin 2. This leads to receptor desensitization and internalization, a process that can modulate the duration and intensity of the signal. The β-arrestin pathway can also initiate distinct signaling cascades that are separate from G-protein signaling.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway LeuEnk This compound OpioidReceptor δ/μ Opioid Receptor (GPCR) LeuEnk->OpioidReceptor Binds G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates GRK GRK OpioidReceptor->GRK Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalInhibition Neuronal Inhibition (Analgesia) cAMP->NeuronalInhibition IonChannels->NeuronalInhibition P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates Arrestin β-Arrestin 2 P_Receptor->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization

Figure 2. this compound signaling pathways.

Quantitative Pharmacology

The interaction of this compound with its receptors can be quantified to understand its potency and efficacy. The following tables summarize key binding affinity and functional activity data from the literature.

Opioid Receptor Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

LigandReceptor SubtypeKi (nM)Reference
This compound μ-opioid (MOR)1.7 - 3.4
This compound δ-opioid (DOR)1.26 - 4.0
This compound κ-opioid (KOR)Low Affinity
DAMGO (selective MOR agonist)μ-opioid (MOR)~1 - 10
DPDPE (selective DOR agonist)δ-opioid (DOR)~1 - 10
U-69,593 (selective KOR agonist)κ-opioid (KOR)~1 - 5
Functional Activity at Opioid Receptors

Functional assays measure the biological response following receptor binding. This includes measures of G-protein activation (IC50 for cAMP inhibition) and β-arrestin 2 recruitment (EC50).

Assay TypeReceptorThis compound Value (nM)Reference
G-Protein Activation (cAMP Inhibition) δ-opioid (DOR)IC50: 4.6 - 48
G-Protein Activation (cAMP Inhibition) μ-opioid (MOR)IC50: 41 - 302
β-Arrestin 2 Recruitment δ-opioid (DOR)EC50: 8.9
β-Arrestin 2 Recruitment μ-opioid (MOR)EC50: 977

Key Experimental Protocols

The study of this compound and its analogs relies on a suite of established experimental techniques, from chemical synthesis to biological characterization.

Solid-Phase Peptide Synthesis (SPPS) and Purification

This protocol outlines the manual synthesis of an enkephalin analog using Fmoc chemistry, a standard method in peptide research.

Objective: To chemically synthesize this compound or its analogs.

Methodology:

  • Resin Preparation: Start with Fmoc-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 5 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a 20% piperidine in DMF solution. This is typically a two-step process: a quick 5-minute treatment followed by a longer 15-minute treatment.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Phe) to the deprotected resin. This is achieved using coupling reagents like N,N′-diisopropylcarbodiimide (DIC) and an activator such as Oxyma. The reaction is typically carried out at an elevated temperature (e.g., 70°C) to speed up the process.

  • Wash Steps: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Tyr).

  • Cleavage and Deprotection: Once the full peptide is assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously. This is typically done using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical UPLC/HPLC.

G start Start: Fmoc-Leu-Wang Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling 2. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) deprotection->coupling wash 3. Wash (DMF) coupling->wash repeat Repeat Cycle for - Phe - Gly - Gly - Tyr wash->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage (TFA/TIS/H2O) repeat->cleavage Final Amino Acid Added purification Purification (RP-HPLC) cleavage->purification end Final Product: Pure Peptide purification->end

Figure 3. Workflow for Solid-Phase Peptide Synthesis.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Objective: To quantify the binding affinity of this compound for opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO or HEK cells transfected with MOR or DOR).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the unbound radioligand by filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor compound. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate the Gi/o protein signaling pathway by quantifying the resulting decrease in intracellular cAMP.

Objective: To determine the potency (IC50) of this compound in activating G-protein signaling.

Methodology:

  • Cell Culture: Use a cell line expressing the opioid receptor of interest and a cAMP-responsive reporter system, such as a GloSensor-based luciferase.

  • Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise cAMP levels) in the presence of varying concentrations of the test compound (e.g., this compound).

  • Lysis and Detection: After incubation, lyse the cells and add the detection reagent for the reporter system (e.g., a luciferin substrate for GloSensor).

  • Measurement: Measure the signal (e.g., luminescence) which is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the signal against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

References

An In-depth Technical Guide to the Leu-Enkephalin Precursor Protein: Proenkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of proenkephalin (PENK), the precursor protein for the endogenous opioid peptides, the enkephalins. It is intended for researchers, scientists, and drug development professionals. This guide details the gene and protein structure of proenkephalin, its complex post-translational processing, and the biological functions of its derived peptides, with a focus on Leu-enkephalin. Furthermore, it consolidates key quantitative data regarding receptor binding affinities and processing kinetics and provides detailed experimental protocols for the study of proenkephalin and its products.

Introduction to Proenkephalin

Proenkephalin, historically known as proenkephalin A, is a crucial polypeptide precursor that, through proteolytic cleavage, gives rise to a suite of endogenous opioid peptides, including Met-enkephalin and this compound.[1] These peptides are fundamental neuromodulators and neurotransmitters in the central and peripheral nervous systems.[2] They play integral roles in a vast array of physiological processes, most notably pain perception (nociception), stress responses, and the regulation of addictive behaviors.[3][4] The widespread expression of proenkephalin not only in the brain and endocrine tissues but also in non-neuronal tissues like the heart, gastrointestinal tract, and immune cells, suggests its involvement in diverse local and systemic functions, including cardiac function, cellular growth, and immunity.[5] Understanding the intricate regulation of proenkephalin expression, its tissue-specific processing, and the signaling pathways of its derivative peptides is paramount for developing novel therapeutics targeting the opioid system.

Gene and Protein Structure

The human proenkephalin gene (PENK) is located on chromosome 8q12.1. It encodes a 267-amino acid preproprotein. Following synthesis, a signal peptide is cleaved, resulting in the 243-amino acid proenkephalin protein, which is then directed into the secretory pathway for further processing.

The structure of the proenkephalin protein is characterized by the presence of multiple copies of opioid peptides interspersed within the polypeptide chain. Each human proenkephalin molecule contains sequences for:

  • Four copies of Met-enkephalin (Tyr-Gly-Gly-Phe-Met)

  • One copy of this compound (Tyr-Gly-Gly-Phe-Leu)

  • One copy of the heptapeptide, Met-enkephalin-Arg-Phe (MERF)

  • One copy of the octapeptide, Met-enkephalin-Arg-Gly-Leu (MEAGL)

These active peptide sequences are flanked by pairs of basic amino acid residues (e.g., Lys-Arg, Lys-Lys), which serve as recognition sites for proteolytic processing enzymes.

Post-Translational Processing of Proenkephalin

The generation of biologically active enkephalins from the inactive proenkephalin precursor is a multi-step process that occurs within the Golgi apparatus and dense-core vesicles. This process is mediated by a class of enzymes known as prohormone convertases (PCs), such as PC1 and PC2, which cleave the precursor at specific paired basic amino acid residues.

The processing of proenkephalin is not uniform and exhibits significant tissue-specificity, leading to different patterns of peptide products in various tissues. For instance, the processing mechanisms in the human brain appear to differ from those in the adrenal medulla, with the brain containing fewer high-molecular-weight intermediate forms. This differential processing allows for a nuanced regulation of opioid signaling, where the specific peptides released can be tailored to the physiological context of a particular tissue or neuronal projection. Pulse-chase studies in AtT-20 cells have shown that this is a relatively rapid process, with 50% of the precursor being processed within one hour and processing being complete after 2.5 hours.

proenkephalin_processing cluster_synthesis Synthesis & Trafficking cluster_processing Proteolytic Processing cluster_products Bioactive Peptides PreproPENK Preproenkephalin (267 aa) ProPENK Proenkephalin (243 aa) PreproPENK->ProPENK Signal Peptide Cleavage Vesicle Secretory Vesicle ProPENK->Vesicle Trafficking Enzymes Prohormone Convertases (PC1, PC2) Vesicle->Enzymes MetEnk Met-Enkephalin (x4) Enzymes->MetEnk LeuEnk This compound (x1) Enzymes->LeuEnk MERF MERF (x1) Enzymes->MERF MEAGL MEAGL (x1) Enzymes->MEAGL enkephalin_signaling This compound Signaling Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosolic Response LeuEnk This compound dOR δ-Opioid Receptor (GPCR) LeuEnk->dOR Binds G_protein Gi/o Protein dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to ria_workflow start Start: Plasma/Tissue Extract extraction 1. Solid Phase Extraction (C18 Column) start->extraction setup 2. Assay Setup (Standards, Samples) extraction->setup ab_incubation 3. Add Primary Antibody Incubate 16-24h @ 4°C setup->ab_incubation tracer_incubation 4. Add ¹²⁵I-Tracer Incubate 16-24h @ 4°C ab_incubation->tracer_incubation precipitation 5. Add Secondary Ab/NRS Precipitate Complex tracer_incubation->precipitation centrifuge 6. Centrifuge Pellet Bound Fraction precipitation->centrifuge count 7. Aspirate Supernatant Gamma Counting centrifuge->count analyze 8. Data Analysis (Standard Curve) count->analyze end Result: Peptide Concentration analyze->end

References

The Core of Endogenous Opioid Signaling: A Technical Guide to the Biosynthesis and Metabolism of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical processes governing the life cycle of Leu-enkephalin, an endogenous opioid pentapeptide critical to pain modulation, emotional regulation, and various other physiological functions. This document details the biosynthetic pathway from its precursor, proenkephalin, through post-translational processing, and its subsequent metabolic inactivation. The guide is structured to provide readily accessible quantitative data, detailed experimental protocols, and visual representations of the key pathways to support research and development in pain management, neuroscience, and related therapeutic areas.

Biosynthesis of this compound: From Gene to Active Peptide

This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, originates from the precursor protein proenkephalin. The human proenkephalin protein is 267 amino acids long and contains one copy of the this compound sequence, alongside multiple copies of Met-enkephalin. The generation of the biologically active this compound peptide is a multi-step process involving precise enzymatic cleavage.

The processing of proenkephalin occurs primarily within dense-core secretory vesicles of neuronal and neuroendocrine cells. This intricate process is mediated by a series of prohormone convertases and other peptidases that recognize and cleave at specific paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys, Arg-Lys) flanking the enkephalin sequences.

Key Enzymes in Proenkephalin Processing:

  • Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2): These are calcium-dependent serine proteases that initiate the cleavage of proenkephalin into smaller intermediate peptides. PC2 is considered a key enzyme in the generation of smaller, active opioid peptides.[1]

  • Cathepsin L: A cysteine protease that has been identified as a major proenkephalin-processing enzyme in chromaffin granules.[2]

  • Carboxypeptidase E (CPE): Following the initial endoproteolytic cleavage by PCs, CPE removes the C-terminal basic residues from the intermediate peptides, yielding the final, active enkephalin pentapeptide.

The processing of proenkephalin is a tissue-specific phenomenon, leading to different profiles of enkephalin-containing peptides in various tissues, such as the adrenal medulla and the brain.[3] In some brain regions, this compound can also be generated from an alternative precursor, prodynorphin.[4][5]

Visualization of this compound Biosynthesis

cluster_0 Endoplasmic Reticulum & Golgi cluster_1 Secretory Vesicles Proenkephalin_Gene Proenkephalin Gene (PENK) Proenkephalin_mRNA Proenkephalin mRNA Proenkephalin_Gene->Proenkephalin_mRNA Transcription Preproenkephalin Preproenkephalin Proenkephalin_mRNA->Preproenkephalin Translation Proenkephalin Proenkephalin Preproenkephalin->Proenkephalin Signal Peptide Cleavage Intermediate_Peptides Intermediate Peptides (with C-terminal basic residues) Proenkephalin->Intermediate_Peptides PC1/3, PC2, Cathepsin L Leu_Enkephalin_Precursor This compound (with C-terminal basic residues) Intermediate_Peptides->Leu_Enkephalin_Precursor Further Cleavage Leu_Enkephalin Active this compound Leu_Enkephalin_Precursor->Leu_Enkephalin Carboxypeptidase E

Biosynthetic pathway of this compound.

Metabolism of this compound: Inactivation and Degradation

The biological activity of this compound is tightly regulated by rapid enzymatic degradation following its release into the synaptic cleft. This rapid inactivation ensures the temporal and spatial precision of its signaling. Several key enzymes, collectively known as enkephalinases, are responsible for its metabolism.

Key Enzymes in this compound Degradation:

  • Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyr-Gly bond, releasing tyrosine and the inactive tetrapeptide Gly-Gly-Phe-Leu. This is a major pathway for enkephalin inactivation.

  • Neutral Endopeptidase (NEP, Neprilysin): NEP cleaves the Gly-Phe bond within the enkephalin sequence, generating the inactive fragments Tyr-Gly-Gly and Phe-Leu.

  • Dipeptidyl Peptidase 3 (DPP3): This enzyme can also contribute to enkephalin degradation.

  • Angiotensin-Converting Enzyme (ACE): While primarily known for its role in the renin-angiotensin system, ACE can also hydrolyze the Gly-Phe bond of enkephalins.

The relative contribution of these enzymes to this compound metabolism can vary depending on the tissue and subcellular location.

Quantitative Data on this compound Metabolism
EnzymeSubstrateKm (µM)kcat (min⁻¹)Tissue/Cell TypeReference
Neutral Endopeptidase (NEP)fMet-Leu-Phe593654Human Renal
Aminopeptidase N (APN)This compoundNDNDRat Striatal Synaptosomes

ND: Not Determined in the cited literature. Further research is required to populate these specific kinetic parameters for this compound.

Visualization of this compound Metabolism

cluster_0 Degradation Pathways Leu_Enkephalin This compound (Tyr-Gly-Gly-Phe-Leu) APN Aminopeptidase N (APN) Leu_Enkephalin->APN NEP Neutral Endopeptidase (NEP) Leu_Enkephalin->NEP ACE Angiotensin-Converting Enzyme (ACE) Leu_Enkephalin->ACE Tyr Tyrosine APN->Tyr Cleavage of Tyr-Gly bond GGFL Gly-Gly-Phe-Leu APN->GGFL TGG Tyr-Gly-Gly NEP->TGG Cleavage of Gly-Phe bond FL Phe-Leu NEP->FL ACE->TGG Cleavage of Gly-Phe bond ACE->FL

Metabolic degradation pathways of this compound.

Experimental Protocols

Quantification of this compound by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying peptide levels in biological samples.

Materials:

  • RIA Kit for this compound (containing primary antibody, radiolabeled peptide tracer, standards, and secondary antibody).

  • Gamma counter.

  • Centrifuge.

  • Pipettes and tubes.

Protocol:

  • Sample Preparation: Extract peptides from tissue homogenates or plasma using appropriate methods (e.g., acid extraction followed by solid-phase extraction).

  • Assay Setup: In duplicate tubes, add assay buffer, standard solutions of known this compound concentrations, and prepared samples.

  • Primary Antibody Incubation: Add the primary antibody (anti-Leu-enkephalin) to all tubes except the "total counts" and "non-specific binding" tubes. Incubate for 16-24 hours at 4°C.

  • Tracer Incubation: Add the radiolabeled this compound tracer to all tubes. Incubate for another 16-24 hours at 4°C.

  • Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent to all tubes except the "total counts" tubes. Incubate to allow the antibody-antigen complex to precipitate.

  • Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.

  • Aspiration: Carefully aspirate the supernatant.

  • Counting: Measure the radioactivity in the pellets using a gamma counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their bound tracer percentage on the standard curve.

Analysis of this compound and its Metabolites by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high specificity and sensitivity for the simultaneous quantification of this compound and its metabolites.

Materials:

  • HPLC system with a reverse-phase column (e.g., C18).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

  • Internal standard (e.g., stable isotope-labeled this compound).

Protocol:

  • Sample Preparation: Homogenize tissue samples in an acidified solution to inactivate peptidases. Centrifuge to remove precipitates. Perform solid-phase extraction to clean up and concentrate the peptides.

  • Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient of increasing organic solvent to separate this compound and its metabolites based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Set the instrument to operate in Multiple Reaction Monitoring (MRM) mode.

    • Parent Ion Selection (Q1): Select the protonated molecular ion ([M+H]⁺) of this compound and its expected metabolites.

    • Fragmentation (Q2): Fragment the selected parent ions.

    • Fragment Ion Detection (Q3): Monitor for specific, characteristic fragment ions for each analyte.

  • Quantification: Create a calibration curve using known concentrations of this compound and its metabolite standards, spiked with the internal standard. Quantify the analytes in the samples by comparing their peak areas to those of the standards.

Visualization of an Experimental Workflow for this compound Analysis

Sample Biological Sample (e.g., Brain Tissue, Plasma) Homogenization Homogenization (in acidified solution) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE HPLC HPLC Separation (Reverse-Phase) SPE->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Workflow for HPLC-MS/MS analysis of this compound.

References

Leu-Enkephalin localization in the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Localization of Leu-Enkephalin in the Central Nervous System

Introduction

This compound is an endogenous opioid pentapeptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2] First identified in 1975, it is a key neuromodulator in the central nervous system (CNS), playing pivotal roles in pain perception, mood regulation, and stress responses.[1][3] this compound exerts its effects by acting as a ligand for opioid receptors, primarily the δ-opioid and μ-opioid receptors.[4] Its distribution and concentration in specific CNS regions are critical for understanding its physiological functions and for the development of novel therapeutics targeting the opioid system. This guide provides a comprehensive overview of the localization of this compound in the CNS, detailing its distribution, quantitative analysis, signaling pathways, and the experimental methodologies used for its detection.

Distribution of this compound in the Central Nervous System

Immunohistochemical and radioimmunoassay studies have mapped the distribution of this compound throughout the CNS. It is found in neuronal fibers, terminals, and cell bodies in numerous regions of the brain and spinal cord. The distribution of this compound immunoreactivity often corresponds closely with the localization of opiate receptors, supporting its role as a significant endogenous opioid.

High concentrations of this compound are localized in areas associated with pain modulation, emotional regulation, and motor control. These regions include:

  • Basal Ganglia: Particularly high levels are found in the globus pallidus, putamen, and the head of the caudate nucleus.

  • Limbic System: The amygdala (specifically the central nucleus) and the lateral septum show dense enkephalin immunofluorescence.

  • Hypothalamus and Pituitary: Significant concentrations are present in various hypothalamic nuclei, the infundibular stalk, and the pituitary gland, suggesting a role in neuroendocrine function.

  • Brainstem: High densities are observed in the periaqueductal gray, vagal nuclei, nucleus of the solitary tract, and the substantia nigra.

  • Spinal Cord: The substantia gelatinosa (laminae I and II) of the dorsal horn is rich in this compound, consistent with its role in modulating pain signals.

Lower concentrations are typically found in the cerebral cortex and the cerebellum.

Quantitative Data on this compound Concentration

The concentration of this compound varies significantly across different regions of the central nervous system. Radioimmunoassay (RIA) is the primary method used for the quantitative analysis of this peptide. The following tables summarize the reported concentrations in human CNS tissues.

Table 1: this compound Concentration in Human Brain Regions

Brain Region Concentration (pmol/g wet weight)
Globus Pallidus 76 - 650
Putamen 76 - 650
Substantia Nigra 76 - 650
Amygdala 76 - 650
Head of Caudate 76 - 650
Hypothalamus 76 - 650
Pituitary Gland 76 - 650
Infundibular Stalk 76 - 650
Frontal Cortex 23 - 49
Cerebellum 23 - 49

Data sourced from a radioimmunoassay study on 5 human brains.

Table 2: this compound Concentration in Human Cerebrospinal Fluid (CSF)

Condition Concentration (pmol/l)
Patients with Chronic Pain 59 - 170

Data sourced from a study using RIA combined with HPLC on 3 patients.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is biosynthesized through the proteolytic cleavage of larger precursor proteins. The primary precursor is proenkephalin (also known as proenkephalin A), which contains one copy of the this compound sequence and multiple copies of Met-enkephalin. Additionally, the precursor prodynorphin (proenkephalin B) contains three sequences of this compound within larger peptides like dynorphin A, dynorphin B, and α-neo-endorphin. In certain brain regions, such as the substantia nigra, this compound is generated from prodynorphin supplied by striatonigral axons.

G cluster_precursors Precursor Proteins cluster_processing Proteolytic Processing cluster_products Opioid Peptides Proenkephalin Proenkephalin (PENK Gene) Enzymes Proteolytic Enzymes Proenkephalin->Enzymes Prodynorphin Prodynorphin (PDYN Gene) Prodynorphin->Enzymes LeuEnk This compound Enzymes->LeuEnk MetEnk Met-Enkephalin Enzymes->MetEnk Dynorphins Dynorphins Enzymes->Dynorphins

Caption: Biosynthesis of this compound from precursor proteins.

Signaling Pathway

This compound primarily binds to δ-opioid and μ-opioid receptors, which are G-protein-coupled receptors (GPCRs). This interaction initiates an intracellular signaling cascade. The binding of this compound to its receptor leads to the activation of an inhibitory G-protein (Gi/o). The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA). The dissociated Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing an overall inhibitory effect on neuronal excitability.

G LeuEnk This compound OpioidReceptor Opioid Receptor (δ/μ) LeuEnk->OpioidReceptor G_Protein Gi/o Protein OpioidReceptor->G_Protein activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase inhibits IonChannels Ion Channels (K+ ↑, Ca2+ ↓) G_Protein->IonChannels modulates cAMP cAMP ↓ AdenylylCyclase->cAMP NeuronalActivity Neuronal Excitability ↓ cAMP->NeuronalActivity leads to IonChannels->NeuronalActivity leads to

Caption: this compound signaling pathway.

Experimental Protocols

The localization and quantification of this compound in the CNS rely on several key experimental techniques.

Radioimmunoassay (RIA)

RIA is a highly sensitive method used to quantify the concentration of this compound in tissue extracts and biological fluids. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites.

Detailed Methodology:

  • Sample Preparation:

    • Dissect CNS tissue on ice and homogenize in an acidic extraction buffer (e.g., 2 N acetic acid or 0.1 M HCl).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Purify and concentrate the peptide from the supernatant using solid-phase extraction, for instance, with a C-18 Sep-Pak column.

    • Lyophilize the purified extract and reconstitute it in RIA buffer.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of synthetic this compound.

    • In duplicate or triplicate tubes, pipette the RIA buffer, the standard or unknown sample, the specific primary antibody against this compound, and a tracer amount of radiolabeled this compound (e.g., ¹²⁵I-Leu-enkephalin).

    • Incubate the mixture for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.

  • Separation and Detection:

    • Separate antibody-bound enkephalin from free enkephalin. This is often achieved by adding a secondary antibody (e.g., goat anti-rabbit serum) and normal rabbit serum to precipitate the primary antibody complex.

    • Centrifuge the tubes to pellet the antibody-bound complex.

    • Carefully aspirate the supernatant containing the free radiolabeled peptide.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute) against the concentration of the standards to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their radioactivity values on the standard curve.

G Start Start Step1 1. Tissue Homogenization & Acid Extraction Start->Step1 Step2 2. Centrifugation & Supernatant Collection Step1->Step2 Step3 3. Solid-Phase Extraction (C-18 Column) Step2->Step3 Step4 4. Lyophilization & Reconstitution in Buffer Step3->Step4 Step5 5. Competitive Binding Assay (Sample + Antibody + 125I-LeuEnk) Step4->Step5 Step6 6. Immunoprecipitation (Secondary Antibody) Step5->Step6 Step7 7. Centrifugation & Pellet Isolation Step6->Step7 Step8 8. Gamma Counting of Pellet Radioactivity Step7->Step8 Step9 9. Data Analysis vs. Standard Curve Step8->Step9 End End Step9->End

Caption: Experimental workflow for Radioimmunoassay (RIA).

Immunohistochemistry (IHC)

IHC is used to visualize the distribution of this compound in tissue sections by using antibodies that specifically bind to the peptide.

Detailed Methodology:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

    • Dissect the brain and spinal cord and post-fix the tissues in the same fixative.

    • Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 20-30%) until it sinks.

    • Freeze the tissue and cut thin sections (e.g., 10-40 µm) using a cryostat or vibratome. Mount sections on coated glass slides.

  • Immunostaining:

    • Wash sections in a buffer (e.g., PBS or TBS).

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

    • Block non-specific antibody binding by incubating sections in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) for at least 1 hour.

    • Incubate the sections with a primary antibody specific to this compound, diluted in blocking solution, overnight at 4°C.

    • Wash the sections to remove unbound primary antibody.

    • Incubate with a labeled secondary antibody (e.g., biotinylated or fluorescently-conjugated) that recognizes the primary antibody.

  • Signal Detection and Visualization:

    • For enzymatic detection (e.g., immunoperoxidase), incubate with an avidin-biotin-enzyme complex (ABC) followed by a substrate-chromogen solution (like DAB) to produce a colored precipitate.

    • For fluorescent detection, directly visualize after washing.

    • Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) if desired.

  • Microscopy:

    • Dehydrate the sections, clear with xylene, and coverslip with mounting medium.

    • Examine the sections under a light or fluorescence microscope to map the location of the immunoreactive signal.

G Start Start Step1 1. Perfusion & Fixation (4% PFA) Start->Step1 Step2 2. Cryoprotection & Sectioning Step1->Step2 Step3 3. Blocking Non-specific Binding Step2->Step3 Step4 4. Primary Antibody Incubation (Anti-LeuEnk) Step3->Step4 Step5 5. Secondary Antibody Incubation Step4->Step5 Step6 6. Signal Detection (Enzymatic or Fluorescent) Step5->Step6 Step7 7. Counterstaining (Optional) Step6->Step7 Step8 8. Dehydration, Mounting & Coverslipping Step7->Step8 Step9 9. Microscopic Analysis Step8->Step9 End End Step9->End G Start Start Step1 1. Labeled Probe Synthesis (cRNA/cDNA) Start->Step1 Step3 3. Hybridization (Probe on Tissue) Step1->Step3 Step2 2. Tissue Preparation (RNase-Free) Step2->Step3 Step4 4. Stringent Washes to Remove Unbound Probe Step3->Step4 Step5 5. Signal Detection (Autoradiography or Immunodetection) Step4->Step5 Step6 6. Visualization & Microscopic Analysis Step5->Step6 End End Step6->End

References

Leu-Enkephalin: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Discovered in 1975, it is one of the two primary forms of enkephalins, the other being Met-enkephalin.[2] As an endogenous ligand for opioid receptors, this compound is integral to the body's natural pain modulation (analgesia), stress response, and regulation of emotional states.[1][3] Its interaction with opioid receptors, primarily the delta (δ) and mu (μ) opioid receptors, makes it a significant subject of research for the development of novel analgesics and therapeutic agents for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, receptor interactions, signaling pathways, biosynthesis, degradation, and detailed experimental protocols for its study.

Core Properties and Receptor Interactions

This compound is a pentapeptide with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine. The N-terminal tyrosine residue is critical for its opioid activity, with its phenolic hydroxyl group being analogous to the 3-hydroxyl group of morphine. This compound exhibits agonistic activity at both μ- and δ-opioid receptors, with a notable preference for the δ-opioid receptor, and has little to no affinity for the κ-opioid receptor.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The binding affinity (Ki) and functional potency (EC50/IC50) of this compound and standard reference compounds for the three main opioid receptor subtypes are summarized in the tables below. These values are essential for comparative analysis and for understanding the selectivity profile of this compound.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound 1.71.26Low Affinity
DAMGO 1.23 - 1.6713>10,000
DPDPE 7131.4 - 5.2>10,000
U-69,593 >10,000>10,0000.70 - 3

Note: Ki values can vary depending on the specific radioligand, tissue preparation, and assay conditions used.

Table 2: In Vitro Functional Potency (EC50/IC50, nM)

CompoundAssayReceptorPotency (EC50/IC50, nM)
This compound cAMP InhibitionδOR~1-10
β-arrestin 2 RecruitmentδOR8.9
β-arrestin 2 RecruitmentμOR977
DAMGO GTPγS BindingμOR~10-100
DPDPE cAMP InhibitionδOR5.2
Metabolic Stability

A significant challenge in the therapeutic application of this compound is its rapid degradation in vivo. The plasma half-life of this compound is very short, typically less than 10 minutes, due to enzymatic cleavage.

Table 3: Metabolic Half-Life

PeptideMatrixHalf-life (t1/2)
This compound Rat Plasma< 10 min
Human Serum~1-3 min

Biosynthesis and Degradation

The physiological levels of this compound are tightly regulated through its biosynthesis from precursor proteins and its rapid enzymatic degradation.

Biosynthesis

This compound is primarily derived from the precursor protein proenkephalin , which is encoded by the PENK gene. Proenkephalin contains multiple copies of Met-enkephalin and a single copy of this compound. The precursor undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus, followed by proteolytic processing by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E within secretory vesicles to yield the mature pentapeptide. This compound can also be generated from another precursor, prodynorphin , which contains three copies of the this compound sequence within larger dynorphin peptides.

G cluster_biosynthesis Biosynthesis of this compound PENK_gene PENK Gene Proenkephalin Proenkephalin PENK_gene->Proenkephalin Transcription & Translation Leu_Enkephalin This compound Proenkephalin->Leu_Enkephalin Proteolytic Processing (PC1/3, PC2, CPE) Prodynorphin_gene PDYN Gene Prodynorphin Prodynorphin Prodynorphin_gene->Prodynorphin Transcription & Translation Prodynorphin->Leu_Enkephalin Proteolytic Processing

Biosynthesis of this compound from its precursors.
Degradation

The biological activity of this compound is rapidly terminated by enzymatic degradation in the synaptic cleft. Two primary enzymes are responsible for its inactivation:

  • Aminopeptidase N (APN): Cleaves the Tyr-Gly bond at the N-terminus.

  • Angiotensin-Converting Enzyme (ACE): Cleaves the Gly-Phe bond.

G cluster_degradation Degradation of this compound Leu_Enkephalin This compound (Tyr-Gly-Gly-Phe-Leu) APN Aminopeptidase N (APN) Leu_Enkephalin->APN ACE Angiotensin-Converting Enzyme (ACE) Leu_Enkephalin->ACE Inactive_Fragments1 Inactive Fragments (Tyr + Gly-Gly-Phe-Leu) APN->Inactive_Fragments1 Cleaves Tyr-Gly bond Inactive_Fragments2 Inactive Fragments (Tyr-Gly-Gly + Phe-Leu) ACE->Inactive_Fragments2 Cleaves Gly-Phe bond

Enzymatic degradation pathways of this compound.

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates intracellular signaling cascades through two main pathways: the G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling

Activation of μ- and δ-opioid receptors by this compound leads to the coupling of inhibitory G-proteins (Gi/o). This results in the dissociation of the Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

G cluster_gprotein G-Protein Dependent Signaling Leu_Enk This compound Opioid_Receptor Opioid Receptor (μOR / δOR) Leu_Enk->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC VGCC G_beta_gamma->VGCC Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP G cluster_barrestin β-Arrestin Mediated Signaling Agonist_Receptor Agonist-Bound Opioid Receptor GRK GRK Agonist_Receptor->GRK Phospho_Receptor Phosphorylated Receptor GRK->Phospho_Receptor Phosphorylation Beta_Arrestin β-Arrestin Phospho_Receptor->Beta_Arrestin Recruitment Desensitization Desensitization Beta_Arrestin->Desensitization G-protein uncoupling Internalization Internalization Beta_Arrestin->Internalization Endocytosis MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK_Pathway Scaffolding & Activation G cluster_workflow Radioligand Binding Assay Workflow Start Start Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Start->Assay_Setup Incubation Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki calculation) Counting->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to Delta-Opioid Receptor Activation by Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide that plays a significant role as a neurotransmitter in pain circuits and demonstrates cardiovascular effects peripherally.[1][2] It is derived from the metabolism of proenkephalin or dynorphin.[1][2] this compound exerts its physiological effects primarily by acting as an agonist at the delta-opioid receptor (δOR), a member of the G protein-coupled receptor (GPCR) family.[1] While it has the highest affinity for the δOR, it also shows moderate selectivity over the µ-opioid receptor (µOR) and does not interact significantly with the κ-opioid receptor.

The activation of the δOR by this compound initiates a cascade of intracellular signaling events that are central to its pharmacological profile. Understanding these mechanisms at a molecular level is critical for the development of novel therapeutics that target the δOR for conditions such as pain, depression, and cardiac ischemia. This technical guide provides an in-depth overview of the binding characteristics, signaling pathways, and quantitative pharmacology of this compound at the δOR, supplemented with detailed experimental protocols and workflow visualizations.

Quantitative Pharmacology of this compound

The interaction of this compound with the delta-opioid receptor is characterized by high-affinity binding and potent functional activity. The following tables summarize the key quantitative parameters reported in the literature.

Table 1: Binding Affinity of this compound for Opioid Receptors

This table presents the equilibrium dissociation constant (Kᵢ) of this compound at both the delta (δ) and mu (µ) opioid receptors, as determined by radioligand competition binding assays.

LigandReceptorBinding Affinity (Kᵢ)Cell SystemReference
Leu⁵-enkephalinDelta (δOR)1.26 nMCHO cells expressing δOR
Leu⁵-enkephalinMu (µOR)1.7 nMCHO cells expressing µOR

Table 2: Functional Potency and Efficacy of this compound at the Delta-Opioid Receptor

This table summarizes the functional activity of this compound in various cell-based assays that measure downstream signaling events following δOR activation. Potency is expressed as the half-maximal effective concentration (EC₅₀), and efficacy is shown relative to a standard reference agonist.

Assay TypeParameterValueEfficacyCell SystemReference
β-Arrestin 2 RecruitmentEC₅₀8.9 nM100% (relative to itself)CHO-K1 cells
G Protein Activation (cAMP)EC₅₀~1-10 nM (inferred)Near-full agonistCHO cells

Signaling Pathways

Activation of the δOR by this compound triggers two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. These pathways can lead to distinct cellular and physiological outcomes.

G Protein-Dependent Signaling

Upon this compound binding, the δOR undergoes a conformational change that facilitates its coupling to inhibitory G proteins of the Gi/Go family. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The dissociated subunits then modulate various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.

G_Protein_Signaling DOR δ-Opioid Receptor G_protein Gi/o Protein (αβγ-GDP) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits K_channel K+ Channel G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Leu This compound Leu->DOR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: δOR G protein-dependent signaling cascade.
β-Arrestin-Dependent Signaling and Internalization

The β-arrestin pathway is crucial for receptor desensitization, internalization, and initiating a distinct set of signaling events.

  • Receptor Phosphorylation: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular C-terminal tail of the δOR.

  • β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2). This compound is known to induce the recruitment of both isoforms.

  • Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, leading to the internalization of the receptor into endosomes. This process removes receptors from the cell surface, contributing to signal termination and desensitization.

  • MAPK Activation: β-arrestin can also act as a scaffold for signaling molecules. By recruiting components of the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf, MEK, ERK), it can initiate a wave of G protein-independent signaling. δOR activation is known to stimulate the ERK pathway.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_mapk MAPK Cascade DOR δ-Opioid Receptor GRK GRK DOR->GRK 2. Recruits DOR_P Phosphorylated δOR B_Arrestin β-Arrestin DOR_P->B_Arrestin 4. Recruits Leu This compound Leu->DOR 1. Binding GRK->DOR_P 3. Phosphorylates Clathrin_Pit Clathrin-Coated Pit B_Arrestin->Clathrin_Pit 5. Internalization Raf Raf B_Arrestin->Raf 6. Scaffolds Endosome Endosome Clathrin_Pit->Endosome MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Nuclear Translocation & Gene Regulation

Caption: δOR β-arrestin-dependent signaling and internalization.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the δOR.

Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with and displace a radiolabeled ligand of known affinity from the δOR.

Materials:

  • Cell membranes expressing δOR (e.g., from transfected CHO cells).

  • Radioligand: e.g., [³H]diprenorphine or [³H]naltrindole.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Naloxone or unlabeled naltrindole.

  • Test compound: this compound, serially diluted.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester, scintillation vials, scintillation cocktail, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add 50 µL of radioligand (at a concentration near its Kₔ), 50 µL of varying concentrations of this compound, and 100 µL of the membrane suspension. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of naloxone.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value from the competition curve. Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Radioligand_Workflow start Start prep Prepare δOR Membranes and Reagents start->prep plate Plate Assay: 1. Radioligand ([L]) 2. Unlabeled Ligand (Leu-Enk) 3. Membranes prep->plate incubate Incubate (e.g., 60 min, 37°C) plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.
[³⁵S]GTPγS Binding Assay

Principle: This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced receptor activation. It provides a direct measure of G protein engagement.

Materials:

  • Cell membranes expressing δOR.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3-5 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

  • GDP (10-30 µM final concentration).

  • Non-specific binding control: 10 µM unlabeled GTPγS.

  • Test agonist: this compound.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, diluted this compound, membrane suspension (10-20 µg protein), and GDP.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Subtract non-specific binding. Plot specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.

GTPgS_Workflow start Start prep Prepare δOR Membranes and Reagents start->prep plate Plate Assay: Membranes, GDP, This compound prep->plate preincubate Pre-incubate (15 min, 30°C) plate->preincubate initiate Initiate Reaction (Add [³⁵S]GTPγS) preincubate->initiate incubate Incubate (60 min, 30°C) initiate->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate EC₅₀ and Eₘₐₓ) count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay

Principle: This assay measures the ability of a δOR agonist to inhibit adenylyl cyclase. Cells are stimulated with forskolin to increase basal cAMP levels, and the inhibitory effect of the agonist is then quantified.

Materials:

  • Cells stably expressing δOR (e.g., CHO-hDOR).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Adenylyl cyclase stimulator: Forskolin.

  • Test agonist: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to near confluency.

  • Assay Setup: Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

  • Treatment: Add serially diluted concentrations of this compound, followed by a fixed concentration of Forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP level against the log concentration of this compound. The resulting inhibitory curve is used to calculate the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP) and Eₘₐₓ.

cAMP_Workflow start Start plate_cells Plate δOR-expressing Cells start->plate_cells pretreat Pre-treat with PDE Inhibitor (IBMX) plate_cells->pretreat add_agonist Add this compound (Serial Dilutions) pretreat->add_agonist stimulate Stimulate with Forskolin add_agonist->stimulate incubate Incubate (15-30 min, 37°C) stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (Calculate IC₅₀) detect->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay

Principle: Measures the agonist-induced interaction between the δOR and β-arrestin. Common methods include enzyme fragment complementation (EFC), like the PathHunter assay, or Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • Engineered cell line co-expressing δOR fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary fragment (e.g., Enzyme Acceptor).

  • Test agonist: this compound.

  • Detection substrate for the complemented enzyme.

  • Luminometer or BRET-compatible plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in an appropriate assay plate (e.g., white, opaque 96-well plate).

  • Agonist Addition: Add serially diluted concentrations of this compound to the wells.

  • Incubation: Incubate for a period sufficient for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the enzyme substrate according to the manufacturer's protocol. The interaction between the receptor and β-arrestin forms an active enzyme, which converts the substrate to generate a chemiluminescent or BRET signal.

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.

BArrestin_Workflow start Start plate_cells Plate Engineered Cells (Tagged δOR & β-Arrestin) start->plate_cells add_agonist Add this compound (Serial Dilutions) plate_cells->add_agonist incubate Incubate (60-90 min, 37°C) add_agonist->incubate add_substrate Add Detection Substrate incubate->add_substrate measure Measure Luminescence or BRET Signal add_substrate->measure analyze Data Analysis (Calculate EC₅₀ and Eₘₐₓ) measure->analyze end End analyze->end

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a pivotal endogenous agonist for the delta-opioid receptor, initiating complex and divergent signaling pathways that are fundamental to its physiological functions. Its high-affinity binding leads to the activation of both canonical G protein-dependent pathways, characterized by cAMP inhibition, and β-arrestin-mediated pathways, which govern receptor internalization and MAPK signaling. A thorough pharmacological characterization, employing the detailed binding and functional assays outlined in this guide, is essential for dissecting these mechanisms and for the rational design of novel δOR-targeted therapeutics with optimized efficacy and safety profiles.

References

Physiological Roles of Leu-Enkephalin in Pain Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-Enkephalin, an endogenous pentapeptide, is a critical neuromodulator in the intricate pathways of pain perception. As a member of the enkephalin family of opioid peptides, it exerts its physiological effects primarily through interaction with delta-opioid receptors (DORs) and, to a lesser extent, mu-opioid receptors (MORs). This technical guide provides a comprehensive overview of the physiological roles of this compound in pain modulation, with a focus on its receptor binding, signaling cascades, and the experimental methodologies used to elucidate its function. Detailed protocols for key in vitro and in vivo assays are provided, alongside quantitative data and visual representations of its mechanisms of action, to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

The discovery of endogenous opioid peptides, including this compound (Tyr-Gly-Gly-Phe-Leu), revolutionized our understanding of pain and analgesia. These peptides are integral components of the body's natural pain-relief system, acting as neurotransmitters and neuromodulators at various sites within the central and peripheral nervous systems.[1] this compound is derived from the precursor protein proenkephalin and is found in brain regions associated with pain processing, emotional regulation, and motor control.[2] Its analgesic properties stem from its ability to bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs), leading to the inhibition of nociceptive signal transmission.[1] This guide will delve into the specific mechanisms by which this compound modulates pain, presenting key data and experimental procedures to facilitate further research and therapeutic development.

Receptor Binding and Affinity

This compound exhibits a high affinity for both δ-opioid and μ-opioid receptors, with a preference for the former.[1] This dual affinity is a key determinant of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeKi (nM)Reference
This compound δ-opioid (DOR) 0.9 - 4.0 [3]
μ-opioid (MOR) 1.7 - 3.4
DAMGO (MOR agonist)μ-opioid (MOR)~1-10
DPDPE (DOR agonist)δ-opioid (DOR)~1-10

Signaling Pathways in Pain Modulation

Upon binding to opioid receptors on neuronal membranes, this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal propagation. These pathways are primarily mediated by inhibitory G-proteins (Gi/o) and can also involve β-arrestin recruitment.

G-Protein Signaling Pathway

The canonical signaling pathway for this compound involves the activation of Gi/o proteins. This process leads to several downstream effects that contribute to its analgesic action:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various ion channels and transcription factors involved in nociception.

  • Modulation of Ion Channels: The Gβγ subunit dimer, released upon G-protein activation, directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium is critical for inhibiting the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from nociceptive neurons.

G_Protein_Signaling LEK This compound OR Opioid Receptor (DOR/MOR) LEK->OR Binds G_protein Gi/o Protein (αβγ) OR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion VGCC->Ca_ion Influx G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Neurotransmitter_vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_vesicle Triggers Fusion Neurotransmitter_release Reduced Neurotransmitter Release (Substance P, CGRP)

Caption: this compound G-protein signaling pathway.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization and internalization, which can contribute to the development of tolerance to opioids. However, β-arrestin can also initiate its own signaling cascades, independent of G-proteins, a concept known as biased agonism. The balance between G-protein and β-arrestin signaling can influence the overall therapeutic effect and side-effect profile of an opioid ligand.

Beta_Arrestin_Recruitment LEK This compound OR Opioid Receptor (DOR/MOR) LEK->OR Binds GRK GRK OR->GRK Activates Receptor_P Phosphorylated Receptor GRK->OR Phosphorylates Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruits Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Promotes Signaling_Cascade β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling_Cascade

Caption: this compound and β-arrestin recruitment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the physiological roles of this compound in pain modulation.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

  • Objective: To quantify the binding of this compound to specific opioid receptor subtypes.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).

    • Radiolabeled ligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR).

    • Unlabeled this compound.

    • Non-specific binding control (e.g., Naloxone).

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound.

    • In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of naloxone.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions - Controls start->prep_reagents incubation Incubate: Membranes + Radioligand + This compound/Controls prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end In_Vivo_Pain_Assays cluster_hot_plate Hot Plate Test cluster_formalin Formalin Test hp_start Administer This compound/Vehicle hp_place Place Animal on Hot Plate hp_start->hp_place hp_measure Measure Latency to Nociceptive Response hp_place->hp_measure hp_analyze Compare Latencies hp_measure->hp_analyze f_start Administer This compound/Vehicle f_inject Inject Formalin into Paw f_start->f_inject f_observe Observe and Record Licking/Biting Behavior (Phase I & II) f_inject->f_observe f_analyze Compare Behavior Duration f_observe->f_analyze

References

The Role of Leu-Enkephalin in Mood and Emotional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-enkephalin, an endogenous opioid pentapeptide, plays a crucial role in the modulation of mood and emotional states. Primarily acting through the delta-opioid receptor (DOR), and to a lesser extent the mu-opioid receptor (MOR), its signaling cascade influences a range of behaviors associated with anxiety and depression. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols for assessing its function, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The endogenous opioid system is a critical regulator of pain, reward, and emotional homeostasis. Within this system, the enkephalins, including this compound (Tyr-Gly-Gly-Phe-Leu), have emerged as key neuromodulators of mood and affect.[1] Dysregulation of the enkephalinergic system has been implicated in the pathophysiology of mood disorders such as anxiety and depression, making it a promising target for novel therapeutic interventions.[2]

This whitepaper will explore the intricate role of this compound in emotional regulation, with a focus on its molecular mechanisms, preclinical evidence, and the methodologies used to investigate its function.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the delta-opioid receptor (DOR).[3] This interaction initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[4] The activated G-protein dissociates into its Gα and Gβγ subunits, which then interact with various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gα subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA).

Simultaneously, the Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] The efflux of potassium ions and the reduced influx of calcium ions hyperpolarize the neuron, making it less likely to fire an action potential.

Leu_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel Voltage-Gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Neuronal_Inhibition Decreased Neuronal Excitability K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

Quantitative Data from Preclinical Studies

The anxiolytic and antidepressant-like effects of this compound and its analogues have been quantified in various rodent models. The following tables summarize key findings from these studies.

Table 1: Effects of Delta-Opioid Receptor Agonists on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

CompoundAnimal ModelDoseRoute of AdministrationKey FindingReference
KNT-127Male C57BL/6J Mice10 mg/kgSubcutaneous (s.c.)Increased time in open arms by ~15% compared to saline control.
SNC80Male Lewis Rats3 mg/kgSubcutaneous (s.c.)Antagonized the anxiogenic effects of the DOR antagonist naltrindole.
This compound (via shRNA knockdown)Male Sprague-Dawley RatsN/ALentiviral microinjection in basolateral amygdala59% knockdown of enkephalin mRNA increased the open-arm time ratio.

Table 2: Effects of this compound and Analogues on Depressive-Like Behavior

Compound/ManipulationAnimal ModelBehavioral TestKey FindingReference
This compound knockdown in Central AmygdalaSprague-Dawley RatsContextual Fear ConditioningReduced freezing induced by acute shocks.
Chronic Unpredictable StressSprague-Dawley RatsSocial Interaction & EPMReduced enkephalin mRNA in the basolateral amygdala of vulnerable rats.
D-Ala2, D-Leu5-enkephalin (DADLE)SH-SY5Y cells (in vitro)Endoplasmic Reticulum Stress AssayInduced neuroprotection through pro-survival signaling pathways.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of neuropeptides and behavior. Below are detailed protocols for key behavioral and analytical assays.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents by measuring their exploration of open and enclosed arms of an elevated maze.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the session using a video camera mounted above the maze.

  • After the test, return the animal to its home cage.

  • Clean the maze thoroughly between each animal with a 70% ethanol solution.

  • Analyze the video recording to score the time spent in and the number of entries into the open and closed arms.

Data Analysis:

  • Percentage of time in open arms: (Time in open arms / Total time) x 100

  • Percentage of open arm entries: (Entries into open arms / Total entries) x 100

  • An increase in these parameters is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To assess depressive-like behavior in rodents by measuring their immobility time when placed in an inescapable cylinder of water.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

  • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

  • Gently place the animal into the water.

  • A pre-test session of 15 minutes is often conducted 24 hours before the 5-minute test session to induce a stable baseline of immobility.

  • The test session is typically 6 minutes long, with the first 2 minutes for habituation and the last 4 minutes for scoring.

  • Record the session with a video camera.

  • After the test, remove the animal, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

  • Analyze the video to score the duration of immobility (floating with only movements necessary to keep the head above water).

Data Analysis:

  • Immobility time (seconds): The total time the animal spends immobile during the scoring period.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for this compound Measurement

Objective: To measure the extracellular concentration of this compound in specific brain regions of a freely moving animal.

Procedure:

  • Surgically implant a microdialysis guide cannula into the target brain region (e.g., amygdala, nucleus accumbens).

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect the dialysate samples at regular intervals.

  • Analyze the dialysate samples for this compound concentration using a sensitive analytical technique such as radioimmunoassay or mass spectrometry.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Collection Collect Dialysate Samples Perfusion->Collection Quantification Quantify this compound (RIA or Mass Spec) Collection->Quantification Data_Analysis Data Interpretation Quantification->Data_Analysis

Drug Development and Future Directions

The anxiolytic and antidepressant-like properties of this compound make the delta-opioid receptor a compelling target for the development of novel therapeutics for mood disorders. However, the native peptide has poor pharmacokinetic properties, including rapid degradation and low blood-brain barrier permeability.

Future research and drug development efforts are likely to focus on:

  • Development of stable analogues: Designing and synthesizing peptide and non-peptide DOR agonists with improved metabolic stability and oral bioavailability.

  • Biased agonism: Developing DOR agonists that selectively activate the G-protein signaling pathway over the β-arrestin pathway, which may offer a better side-effect profile.

  • Targeted delivery systems: Utilizing novel drug delivery technologies to enhance the brain penetration of DOR agonists.

Conclusion

This compound is a pivotal endogenous neuropeptide in the regulation of mood and emotion. Its signaling through the delta-opioid receptor presents a promising avenue for the development of innovative treatments for anxiety and depression. A thorough understanding of its mechanism of action, coupled with robust preclinical testing using the methodologies outlined in this guide, will be essential for translating the therapeutic potential of the enkephalinergic system into clinical reality.

References

Leu-Enkephalin's Crucial Role in Reward and Addiction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-enkephalin, an endogenous opioid pentapeptide, is a critical neuromodulator within the intricate neural circuits governing reward and addiction. Its actions, primarily through the delta-opioid receptor (δOR) and to a lesser extent the mu-opioid receptor (μOR), profoundly influence the mesolimbic dopamine system, a key pathway in mediating the reinforcing effects of both natural rewards and drugs of abuse. This technical guide provides an in-depth examination of this compound's involvement in these pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's function and its potential as a therapeutic target.

Introduction

The endogenous opioid system, comprising opioid peptides and their receptors, plays a pivotal role in modulating pain, mood, and reward.[1][2][3] this compound, derived from the precursor proenkephalin, is highly expressed in brain regions integral to the reward pathway, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[4] Its interaction with opioid receptors, particularly δOR and μOR, initiates intracellular signaling cascades that modulate neuronal excitability and neurotransmitter release.[5] Drugs of abuse often hijack these pathways, leading to alterations in the enkephalinergic system and contributing to the development and maintenance of addiction. Understanding the precise mechanisms of this compound's action is therefore crucial for developing novel therapeutic strategies for substance use disorders.

This compound and Opioid Receptor Interactions

This compound exhibits a higher affinity for the δOR, with moderate selectivity over the μOR, and does not significantly interact with the kappa-opioid receptor (κOR). The binding of this compound to these G-protein coupled receptors triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling can also involve the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and its synthetic analogs at the delta and mu opioid receptors. This data is crucial for understanding the structure-activity relationship and for the design of novel ligands with specific receptor profiles.

CompoundδOR Ki (nM)µOR Ki (nM)Reference
This compound1.261.7
This compound0.91.9
[Phe(p-NH2)4]DTLET39-

Table 1: Binding Affinities (Ki) of this compound and Analogs at Opioid Receptors.

CompoundδOR IC50 (cAMP) (nM)µOR IC50 (cAMP) (nM)δOR β-arrestin 2 EC50 (nM)µOR β-arrestin 2 EC50 (nM)Reference
This compound4.6 - 4841 - 302137 - 11861.4 - 44 µM
This compound6.1 - 60120 - 902--

Table 2: Functional Potency (IC50/EC50) of this compound and Analogs.

Signaling Pathways in Reward and Addiction

This compound's influence on the reward pathway is primarily mediated by its modulation of the mesolimbic dopamine system. The VTA contains the cell bodies of dopamine neurons that project to the NAc, a critical hub for processing reward and motivation. Enkephalins in the VTA can inhibit GABAergic interneurons, which in turn disinhibits dopamine neurons, leading to increased dopamine release in the NAc. In the NAc, enkephalins can act on both presynaptic and postsynaptic receptors to modulate the release and effects of dopamine and other neurotransmitters.

Leu_Enkephalin_Signaling_Pathway Enk_Neuron_VTA Enkephalin Neuron GABA_Interneuron GABAergic Interneuron Enk_Neuron_VTA->GABA_Interneuron this compound DA_Neuron_VTA Dopamine Neuron GABA_Interneuron->DA_Neuron_VTA GABA DA_Terminal Dopamine Terminal DA_Neuron_VTA->DA_Terminal Dopamine DA_Receptor Dopamine Receptor DA_Terminal->DA_Receptor MSN Medium Spiny Neuron (MSN) Reward_Addiction Reward_Addiction MSN->Reward_Addiction Reward & Addiction Behaviors DA_Receptor->MSN Activation caption This compound signaling in the VTA-NAc pathway.

Figure 1: this compound signaling in the VTA-NAc pathway.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of this compound in reward and addiction. These methods allow for the measurement of neurochemical changes, the assessment of behavioral responses, and the elucidation of underlying neural circuits.

In Vivo Microdialysis

Objective: To measure extracellular levels of this compound and dopamine in specific brain regions of awake, freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., NAc).

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

  • Analysis: The collected dialysate is analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection for dopamine or radioimmunoassay (RIA) for this compound to quantify the concentrations of the analytes.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound or drugs that modulate its signaling.

Methodology:

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment is used.

  • Pre-Conditioning (Habituation): The animal is allowed to freely explore the entire apparatus to establish any baseline preference for a particular compartment.

  • Conditioning: Over several sessions, the animal is confined to one compartment after receiving an injection of the test substance (e.g., this compound) and to a different compartment after receiving a control injection (e.g., saline). The drug-paired and vehicle-paired sessions are typically alternated.

  • Post-Conditioning (Test): The animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the substance has rewarding properties.

Electrophysiology

Objective: To record the electrical activity of individual neurons (e.g., VTA dopamine neurons) and determine how it is modulated by this compound.

Methodology:

  • Slice Preparation or In Vivo Recording: Brain slices containing the region of interest are prepared for in vitro recordings, or electrodes are implanted into the brain of an anesthetized or awake animal for in vivo recordings.

  • Cell Identification: Dopamine neurons in the VTA are often identified based on their characteristic electrophysiological properties, such as a slow firing rate, long-duration action potentials, and the presence of a hyperpolarization-activated cation current (Ih). However, it's important to note that these criteria are not always definitive.

  • Drug Application: this compound or specific opioid receptor agonists/antagonists are applied to the brain slice or administered systemically or locally in vivo.

  • Recording and Analysis: Changes in neuronal firing rate, membrane potential, and synaptic currents are recorded and analyzed to determine the effect of the applied substance. For instance, enkephalins can cause hyperpolarization of neurons by increasing potassium conductance.

Experimental_Workflow_CPP cluster_pre Pre-Conditioning cluster_cond Conditioning (Alternating Days) cluster_post Post-Conditioning cluster_analysis Data Analysis PreTest Habituation: Animal freely explores all compartments DrugPairing Drug Administration (e.g., this compound) + Confinement to Compartment A PreTest->DrugPairing VehiclePairing Vehicle Administration (Saline) + Confinement to Compartment B PreTest->VehiclePairing PostTest Test Session: Animal has free access to all compartments DrugPairing->PostTest VehiclePairing->PostTest Analysis Measure time spent in each compartment PostTest->Analysis Result Preference Score = (Time in Drug-Paired) - (Time in Vehicle-Paired) Analysis->Result caption Experimental workflow for Conditioned Place Preference.

Figure 2: Experimental workflow for Conditioned Place Preference.

Conclusion and Future Directions

This compound is a key player in the neurobiology of reward and addiction. Its modulation of the mesolimbic dopamine system, primarily through the delta-opioid receptor, highlights the intricate interplay between the endogenous opioid and dopamine systems in driving reward-related behaviors. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of targeting the enkephalinergic system. Future studies should focus on developing δOR-selective agonists or biased agonists that can harness the therapeutic effects of this compound signaling while minimizing off-target effects. A deeper understanding of the specific roles of enkephalin in different subpopulations of neurons within the reward circuitry will be essential for the development of more effective and targeted treatments for substance use disorders.

References

Methodological & Application

Application Note: A Validated Protocol for the Extraction of Leu-Enkephalin from Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in neuropeptide analysis, particularly focusing on endogenous opioids.

Abstract: This document provides a comprehensive protocol for the efficient extraction of Leu-enkephalin, an endogenous opioid pentapeptide, from rodent brain tissue. The methodology covers tissue collection and stabilization, homogenization, peptide extraction, and sample clean-up using solid-phase extraction (SPE). Furthermore, it includes typical parameters for subsequent analysis by High-Performance Liquid Chromatography (HPLC). The protocol is designed to ensure high peptide recovery and stability, minimizing enzymatic degradation. Quantitative data from published studies are summarized to provide expected yields and regional concentrations.

Introduction

This compound is a critical neurotransmitter involved in pain modulation, reward, and stress responses. Accurate quantification of this neuropeptide in brain tissue is essential for understanding its physiological roles and for the development of novel therapeutics. However, due to its susceptibility to rapid post-mortem enzymatic degradation, a robust and optimized extraction protocol is paramount.[1][2] This application note details a reliable workflow from tissue harvesting to the preparation of a clean peptide sample ready for downstream analysis. The protocol emphasizes immediate protease inhibition and efficient separation of the target peptide from complex biological matrices.[3]

Experimental Protocols

This section outlines the detailed step-by-step methodology for this compound extraction.

Materials and Reagents
  • Extraction Buffer: Ice-cold acidified methanol (e.g., 90% methanol, 9% water, 1% acetic acid or 0.1 M HCl).[3][4]

  • SPE Activation Solution: 50% acetonitrile / 0.1% formic acid in water.

  • SPE Equilibration/Wash Solution: 0.1% formic acid in water.

  • SPE Elution Solution: 50% acetonitrile / 0.1% formic acid in water.

  • Reconstitution Solution: 0.1% formic acid in water.

  • Consumables: Handheld tissue homogenizer, 1.5 mL microcentrifuge tubes, C18 SPE cartridges/spin columns, 10 kDa molecular weight cut-off (MWCO) filters (optional).

Tissue Collection and Stabilization

To preserve neuropeptide integrity, rapid tissue processing is critical.

  • Euthanize the animal in accordance with institutional guidelines.

  • Immediately dissect the brain region of interest.

  • Snap-freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Store samples at -80°C until extraction. For long-term stability and to further inhibit proteolytic enzymes, heat stabilization can also be employed.

Homogenization and Peptide Extraction

This procedure should be performed on ice to minimize peptide degradation.

  • Weigh the frozen brain tissue.

  • Place the tissue in a 1 mL hand homogenizer containing 10 volumes (v/w) of ice-cold Extraction Buffer (e.g., for 100 mg of tissue, use 1 mL of buffer).

  • Homogenize the tissue thoroughly while keeping the homogenizer on ice.

  • Transfer the homogenate to a 1.5 mL microcentrifuge tube.

  • Incubate the homogenate on ice for 20 minutes.

  • Centrifuge the sample at 14,000-16,000 x g for 20-25 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new, clean tube.

  • (Optional but Recommended for Higher Yield): Re-extract the pellet by adding another 5-10 volumes of ice-cold Extraction Buffer, vortexing, incubating for 20 minutes on ice, and centrifuging again. Combine the resulting supernatant with the first one.

Sample Clean-up using Solid-Phase Extraction (SPE)

SPE is used to desalt the sample and remove larger proteins and lipids, concentrating the peptide fraction.

  • Activate the C18 SPE Column: Add 150-200 µL of Activation Solution to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice.

  • Equilibrate the Column: Add 150-200 µL of Equilibration/Wash Solution. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice.

  • Load the Sample: Load the combined supernatant from the extraction step onto the column. Centrifuge for 1 minute. To maximize peptide binding, reload the flow-through onto the column and centrifuge again.

  • Wash the Column: Add 150-200 µL of Equilibration/Wash Solution to wash away salts and other impurities. Centrifuge for 1 minute. Repeat this step.

  • Elute the Peptides: Add 100-150 µL of Elution Solution to the column. Place a clean collection tube below the column and centrifuge for 1-2 minutes to collect the purified peptide fraction.

Sample Preparation for Analysis
  • Dry the eluted sample completely using a vacuum centrifuge.

  • Reconstitute the dried peptide extract in a small volume (e.g., 25-50 µL) of Reconstitution Solution (0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 3 minutes to pellet any insoluble material.

  • The supernatant is now ready for analysis by HPLC or LC-MS.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for this compound extraction from rodent brain tissue.

Table 1: Regional Distribution of Enkephalins in Rodent Brain Data represents typical concentrations and ratios found in various brain regions.

Brain RegionMet-Enkephalin (pmol/g)This compound (pmol/g)Met:Leu Ratio
Striatum ~200-250~50-70~3.5 : 1
Hypothalamus ~100-150~25-40~4 : 1
Cerebral Cortex ~15-25~8-12~2 : 1
Hippocampus ~10-20~5-10~2 : 1

Source: Data compiled from studies on rabbit and guinea-pig brains.

Table 2: Performance of Analytical Methods for Enkephalin Quantification This table highlights the sensitivity of various analytical techniques.

Analytical MethodSample MatrixLimit of Detection (LOD) / Quantitation (LOQ)Reference
HPLC with Electrochemical DetectionSpinal Cord PerfusateDetectable concentrations in small sample volumes
LC-MS/MSHuman PlasmaLOQ of 10 pg/mL
MISPME with HPLC-UVHuman Cerebrospinal FluidLOD of 0.05-0.08 nM
HPLC with Opiate-Receptor Binding AssayRat Striatal Extracts1.3 µg/g tissue

Visualized Workflows and Pathways

Overall Extraction Workflow

G cluster_0 Tissue Preparation cluster_1 Peptide Extraction cluster_2 Sample Clean-up & Analysis A 1. Brain Tissue Dissection B 2. Snap Freezing (-80°C Storage) A->B C 3. Homogenization (in Acidified Methanol) B->C D 4. Centrifugation (16,000 x g, 20 min) C->D E Supernatant 1 (Peptide Extract) D->E F Pellet D->F I Combine Supernatants G 5. Re-extraction of Pellet F->G H Supernatant 2 G->H H->I J 6. Solid-Phase Extraction (C18 Desalting) I->J K 7. Vacuum Drying J->K L 8. Reconstitution K->L M 9. HPLC / LC-MS Analysis L->M

Caption: Workflow for this compound extraction from brain tissue.

Solid-Phase Extraction (SPE) Protocol

G start Start A Activation (50% ACN / 0.1% FA) start->A B Equilibration (0.1% FA) A->B C Sample Loading (Peptide Extract) B->C D Washing (0.1% FA) C->D E Elution (50% ACN / 0.1% FA) D->E end Purified Peptides E->end G cluster_peptide cluster_enzymes cluster_fragments LE Tyr Gly Gly Phe Leu F1 Tyr LE->F1 Cleavage of Tyr-Gly bond F2 Gly-Gly-Phe-Leu F3 Tyr-Gly-Gly LE->F3 Cleavage of Gly-Phe bond F4 Phe-Leu E1 Aminopeptidase N E1->F1 E2 Enkephalinase (NEP) E2->F3

References

Application Note: High-Sensitivity Identification and Quantification of Leu-Enkephalin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of Leucine-enkephalin (Leu-Enkephalin), an endogenous opioid peptide, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enkephalins are crucial neuromodulators in pain signaling pathways, making their precise measurement essential for neuroscience research and the development of novel analgesic drugs.[1] The methodologies described herein offer high sensitivity and specificity, and are applicable to various enkephalin analogs. Mass spectrometry has become an indispensable tool for analyzing neuropeptides like this compound due to its ability to provide accurate mass measurements and detailed structural information through fragmentation analysis.[1][2][3]

Introduction

This compound (Tyr-Gly-Gly-Phe-Leu, YGGFL) is a pentapeptide that plays a significant role in the central and peripheral nervous systems by modulating pain perception.[1] Accurate and sensitive quantification of this compound in biological matrices is critical for understanding its physiological and pathological roles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical platform for this purpose, enabling researchers to achieve high sensitivity and specificity. This compound is frequently used as a standard or reference compound to test new mass spectrometry instrumentation and methodologies.

This document outlines a comprehensive workflow, from sample preparation to data analysis, for the robust identification and quantification of this compound.

Experimental Workflow

The general workflow for the analysis of this compound from biological samples involves sample preparation, liquid chromatography separation, and mass spectrometric detection and quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Centrifugation Drying_and_Reconstitution Drying and Reconstitution Supernatant_Collection->Drying_and_Reconstitution LC_Separation Liquid Chromatography Separation Drying_and_Reconstitution->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (CID, q2) MS1->CID MS2 MS2: Product Ion Analysis (Q3) CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Detection Quantification Quantification (MRM) Data_Acquisition->Quantification

Figure 1: General workflow for this compound analysis by LC-MS/MS.

Experimental Protocols

Sample Preparation from Human Plasma

Proper sample handling is crucial to prevent the degradation of neuropeptides.

Materials:

  • Human plasma collected in K2-EDTA tubes

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS): Stable isotope-labeled this compound

  • Microcentrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with a known amount of the internal standard.

  • To precipitate proteins, add 300 µL of cold ACN containing 0.1% FA.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water/1% ACN + 0.1% FA).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point and may require optimization based on the specific instrumentation.

Instrumentation:

  • LC System: A UPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 400 µL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • Start at 1% B

    • Ramp to 99% B over 9 minutes

    • Hold at 99% B for 3 minutes

    • Return to 1% B in 0.1 minutes and re-equilibrate for 2.9 minutes

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3000 V

  • Cone Voltage: 30 V

  • Source Temperature: 120-150°C

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Gas: Argon

  • Collision Energy (CE): Optimized for the specific peptide; typically ranges from 10-40 eV. A starting point of 20 eV is recommended.

Data Presentation: Quantitative Analysis

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored. The protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole.

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound556.3397.2 (b₄)20
556.3279.1 (y₂)22
556.3136.1 (immonium Y)35
Internal Standard (¹³C₉,¹⁵N-Leu-Enkephalin)566.3407.220

Note: These values are illustrative and should be optimized for the specific instrument used.

Table 2: Quantitative Performance

ParameterValue
Limit of Detection (LOD)0.5 fmol/µL
Limit of Quantification (LOQ)1 fmol/µL - 10 pg/mL
LinearityUp to 2000 pg/mL

Performance characteristics can vary based on the specific LC-MS/MS system and matrix effects.

Identification of this compound by Fragmentation

The fragmentation of this compound (YGGFL) in the collision cell produces a characteristic pattern of b- and y-type ions, which are used for its unambiguous identification. The most abundant fragment ion is typically the b₄ ion.

Leu_Enkephalin_Fragmentation cluster_peptide cluster_b_ions cluster_y_ions Y Y b1_line Y->b1_line G1 G b2_line G1->b2_line y4_line G1->y4_line G2 G b3_line G2->b3_line y3_line G2->y3_line F F b4_line F->b4_line y2_line F->y2_line L L y1_line L->y1_line b1_label b₁ b2_label b₂ b3_label b₃ b4_label b₄ y1_label y₁ y2_label y₂ y3_label y₃ y4_label y₄

Figure 2: Fragmentation of this compound into b- and y-ions.

This compound Signaling Pathway

This compound exerts its effects by binding to and activating opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent the mu-opioid receptor (MOR). These are G-protein coupled receptors (GPCRs).

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LeuEnkephalin This compound OpioidReceptor Opioid Receptor (e.g., DOR, MOR) LeuEnkephalin->OpioidReceptor G_Protein Gαi/o Protein OpioidReceptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Reduced_Excitability Reduced Neuronal Excitability Ca_Influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Figure 3: Simplified opioid receptor signaling pathway.

Conclusion

Liquid chromatography-tandem mass spectrometry provides a powerful platform for the detailed characterization and sensitive quantification of this compound and other neuropeptides. The protocols and data presented here offer a solid foundation for researchers in neuroscience and drug development. Proper sample handling to prevent enzymatic degradation, combined with optimized LC-MS/MS parameters, is paramount for achieving reliable and reproducible results in neuropeptidomics.

References

Application Note: Quantitative Analysis of Leu-Enkephalin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide that plays a significant role as a neurotransmitter with opioid properties. Accurate quantification of this compound in plasma is crucial for various research areas, including pain management, neuroscience, and pharmacokinetic studies of related therapeutic agents. However, its analysis is challenging due to low endogenous concentrations, rapid degradation by peptidases in plasma, and significant matrix effects.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in human plasma. The methodology employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Principle of the Method The method involves the extraction of this compound and an internal standard from plasma via protein precipitation. The resulting extract is then injected into an LC-MS/MS system. Chromatographic separation provides specificity and resolves the analyte from matrix interferences. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.[3][4]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Stable Isotope-Labeled Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect & Evaporate Supernatant Centrifuge->Supernatant Reconstitute Reconstitute Supernatant->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Overall workflow for the quantification of this compound in plasma.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (analytical grade), Stable Isotope-Labeled this compound (e.g., this compound-¹³C₆,¹⁵N) as internal standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.

  • Plasma: Blank human plasma, collected in K₂EDTA tubes.

2. Standard and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare by dissolving the accurately weighed standards in a 50:50 (v/v) mixture of acetonitrile and water. Store at -20°C.

  • Working Solutions: Prepare fresh by serially diluting the stock solutions with the same solvent mixture to create calibration standards (e.g., ranging from 10 pg/mL to 2000 pg/mL) and a fixed concentration for the internal standard (e.g., 50 ng/mL).[3]

3. Plasma Sample Preparation (Protein Precipitation) This protocol is adapted from established methods for peptide analysis in plasma.

  • Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Sample_Preparation Start 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge (14,000 rpm) Vortex1->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for plasma sample preparation via protein precipitation.

4. LC-MS/MS Instrumentation and Conditions The following parameters provide a starting point and should be optimized for the specific instrumentation used.

LC Parameters Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. Total run time < 10 minutes.
MS Parameters Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 650 L/hr
Collision Gas Argon

Data Presentation and Performance

MRM Transitions The selection of precursor and product ions is critical for assay specificity. The protonated molecule [M+H]⁺ is typically selected as the precursor ion.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
This compound556.2397.2Optimized (e.g., 20-30)Quantifier
This compound556.2278.2Optimized (e.g., 25-35)Qualifier
This compound-IS566.2 (example)407.2 (example)Optimized (e.g., 20-30)Internal Standard

Method Performance Characteristics The following table summarizes typical performance data from validated LC-MS/MS methods for this compound in plasma.

Parameter Typical Value
Linear Range 10 - 2000 pg/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 10 pg/mL
Limit of Detection (LOD) ~3 pg/mL (Estimated S/N > 3)
Intra-assay Precision (RSD) < 15%
Inter-assay Precision (RSD) < 15%
Accuracy (RE) Within ±15% of nominal value
Recovery > 85%

Biological Context: this compound Signaling

This compound exerts its biological effects, primarily analgesia, by binding to opioid receptors on the neuronal cell surface. This interaction initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the release of pain-mediating neurotransmitters.

Signaling_Pathway cluster_membrane Cell Membrane Receptor δ-Opioid Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein Leu This compound Leu->Receptor AC Adenylyl Cyclase Inhibition G_Protein->AC Ion Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion cAMP ↓ cAMP Levels AC->cAMP Hyper Neuronal Hyperpolarization Ion->Hyper Result Reduced Neurotransmitter Release & Analgesia Hyper->Result

Caption: Simplified signaling pathway of this compound via opioid receptors.

Conclusion This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it well-suited for high-throughput analysis in clinical and research settings. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures accuracy and reproducibility. Proper method validation according to regulatory guidelines is essential before its implementation for routine analysis.

References

Application Notes and Protocols for Leu-Enkephalin Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-Enkephalin is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system, primarily involved in pain perception and emotional regulation.[1] Accurate quantification of this compound in biological samples is essential for research in neuroscience, pharmacology, and drug development. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as this compound, in various biological matrices.[2]

This document provides detailed application notes and protocols for the measurement of this compound using a competitive RIA. The assay is based on the principle of competition between a radiolabeled this compound tracer and unlabeled this compound (from standards or samples) for a limited number of binding sites on a specific anti-Leu-Enkephalin antibody.[2] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

Principle of the Assay

The this compound RIA is a competitive binding assay. A fixed amount of 125I-labeled this compound (tracer) and a limited amount of rabbit anti-Leu-Enkephalin antibody are incubated with either a known amount of unlabeled this compound standard or an unknown amount in a biological sample. As the concentration of unlabeled this compound increases, it displaces the radiolabeled tracer from the antibody binding sites. The antibody-bound fraction is then precipitated using a secondary antibody (goat anti-rabbit IgG) and centrifugation. The radioactivity of the resulting pellet is measured in a gamma counter. A standard curve is generated by plotting the percentage of tracer bound (B/B0%) against the concentration of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their B/B0% values on the standard curve.[2]

Application Areas

  • Neuroscience Research: Studying the role of this compound in pain pathways, mood disorders, and addiction.

  • Pharmacology: Assessing the effects of drugs on the endogenous opioid system.

  • Drug Development: Screening and characterization of novel analgesic compounds that target opioid receptors.

  • Clinical Research: Investigating the involvement of this compound in various pathological conditions.

Quantitative Data

Assay Performance Characteristics
ParameterValueReference
Assay Range10 - 1280 pg/mL[2]
Sensitivity (Lowest Detection Limit)~10 pg/mL
Incubation Time16 - 24 hours (primary incubation)
IsotopeIodine-125 (¹²⁵I)
Typical Standard Curve Data

This table represents typical data obtained for a this compound RIA standard curve. The B/B0 (%) is calculated as [(CPM_standard - CPM_NSB) / (CPM_B0 - CPM_NSB)] * 100, where CPM is Counts Per Minute, NSB is Non-Specific Binding, and B0 is the maximum binding (zero standard).

Standard Concentration (pg/mL)Average CPMB/B0 (%)
0 (B0)4500100
10420093.3
20380084.4
40310068.9
80220048.9
160150033.3
32090020.0
64060013.3
12804008.9
NSB150-
Total Counts10000-
Cross-Reactivity Profile

The specificity of the anti-Leu-Enkephalin antibody is critical for accurate measurement. The following table provides the cross-reactivity of a specific rat monoclonal anti-Leu-Enkephalin antibody with related opioid peptides. It is important to note that some polyclonal antibodies may show higher cross-reactivity with Met-Enkephalin.

Peptide% Cross-ReactivityReference
This compound100
Met-Enkephalin1.4
Dynorphin (1-6)40
Dynorphin (1-13)1.3
β-Endorphin0.0045

Experimental Protocols

Reagent Preparation
  • RIA Buffer: Prepare according to the kit manufacturer's instructions. Typically, a phosphate or Tris-based buffer with protein stabilizers like BSA.

  • This compound Standard Stock Solution: Reconstitute the lyophilized standard with RIA buffer to a known concentration (e.g., 12.8 µg/mL).

  • Working Standards: Prepare a series of dilutions from the stock solution in RIA buffer to obtain the desired standard curve concentrations (e.g., 10, 20, 40, 80, 160, 320, 640, 1280 pg/mL).

  • ¹²⁵I-Leu-Enkephalin Tracer: Reconstitute the lyophilized tracer with RIA buffer to achieve a final activity of approximately 8,000-10,000 CPM per 100 µL.

  • Primary Antibody (Rabbit anti-Leu-Enkephalin): Reconstitute the lyophilized antibody with the specified volume of RIA buffer.

  • Secondary Antibody (Goat Anti-Rabbit IgG): Reconstitute the lyophilized secondary antibody with the specified volume of RIA buffer.

  • Normal Rabbit Serum (NRS): Reconstitute with the specified volume of RIA buffer.

Sample Preparation

Plasma:

  • Collect whole blood in tubes containing aprotinin (a protease inhibitor).

  • Centrifuge at 1,600 x g for 15 minutes at 4°C.

  • Collect the plasma and store at -70°C.

  • For extraction, acidify the plasma with an equal volume of Buffer A (e.g., 1% trifluoroacetic acid in water).

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet proteins.

  • Equilibrate a C18 Sep-Pak column by washing with Buffer B (e.g., 60% acetonitrile in 1% trifluoroacetic acid) followed by Buffer A.

  • Load the supernatant onto the equilibrated C18 column.

  • Wash the column with Buffer A to remove salts and hydrophilic molecules.

  • Elute the peptides with Buffer B and collect the eluate.

  • Evaporate the eluate to dryness using a centrifugal concentrator.

  • Reconstitute the dried extract in RIA buffer for assaying.

Cerebrospinal Fluid (CSF):

  • Acidify the CSF sample.

  • Perform liquid-liquid extraction for improved recovery of peptides.

  • Alternatively, use C18 Sep-Pak columns for extraction as described for plasma.

Brain Tissue:

  • Homogenize the brain tissue in an acidic extraction solution.

  • Centrifuge to pellet cellular debris.

  • The supernatant can then be further purified using C18 Sep-Pak columns.

Radioimmunoassay Procedure
  • Assay Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.

  • Pipetting:

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Add 100 µL of each standard concentration to the respective standard tubes.

    • Add 100 µL of the reconstituted unknown samples to the respective sample tubes.

  • Primary Antibody Addition: Add 100 µL of the diluted primary antibody to all tubes except the TC and NSB tubes.

  • Tracer Addition: Add 100 µL of the ¹²⁵I-Leu-Enkephalin tracer to all tubes.

  • First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.

  • Secondary Antibody Addition: Add 100 µL of Normal Rabbit Serum (NRS) and 100 µL of Goat Anti-Rabbit IgG secondary antibody to all tubes except the TC tubes.

  • Second Incubation: Vortex all tubes and incubate for 90-120 minutes at room temperature or as specified by the kit manufacturer.

  • Precipitation and Washing: Add 500 µL of cold RIA buffer to all tubes except the TC tubes. Centrifuge at 1,700 x g for 20 minutes at 4°C.

  • Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.

  • Counting: Measure the radioactivity (CPM) of the pellet in each tube using a gamma counter.

Data Analysis
  • Calculate the average CPM for each set of duplicates.

  • Calculate the percentage of bound tracer relative to the maximum binding (B/B0 %) for each standard and sample using the formula: B/B0 (%) = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B0 - Average CPM of NSB)] x 100

  • Plot the B/B0 (%) (Y-axis) against the corresponding standard concentrations (X-axis) on a semi-log graph paper to generate the standard curve.

  • Determine the concentration of this compound in the unknown samples by finding their B/B0 (%) on the Y-axis and interpolating the corresponding concentration on the X-axis from the standard curve.

  • Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.

Visualizations

Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Plasma, CSF, Tissue) Pipetting Pipette Standards, Samples, Antibody, Tracer Sample_Prep->Pipetting Reagent_Prep Reagent Preparation (Standards, Tracer, Antibodies) Reagent_Prep->Pipetting Incubation1 Primary Incubation (16-24h at 4°C) Pipetting->Incubation1 Precipitation Add Secondary Antibody & Normal Rabbit Serum Incubation1->Precipitation Incubation2 Secondary Incubation Precipitation->Incubation2 Centrifugation Centrifuge & Aspirate Incubation2->Centrifugation Counting Gamma Counting (Measure CPM) Centrifugation->Counting Calculation Calculate B/B0 (%) Counting->Calculation Std_Curve Generate Standard Curve Calculation->Std_Curve Interpolation Determine Sample Concentration Std_Curve->Interpolation

Caption: Experimental workflow for this compound Radioimmunoassay.

This compound Signaling Pathway

Leu_Enkephalin_Signaling Leu_Enkephalin This compound Opioid_Receptor δ / μ Opioid Receptor (GPCR) Leu_Enkephalin->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Reduced Levels Lead to

Caption: this compound signaling via Gi/o-coupled opioid receptors.

References

Application Notes and Protocols for the Quantification of Leu-Enkephalin in Biological Samples using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-Enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems, playing a crucial role in pain modulation, stress response, mood regulation, and immune function.[1] Accurate quantification of this compound in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates is essential for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutics targeting the opioid system.

This document provides a detailed guide to the quantification of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay is highly sensitive and specific for small molecules like this compound, making it a valuable tool for researchers.[2][3][4]

Assay Principle

The this compound ELISA is a competitive immunoassay.[2] The principle relies on the competition between the this compound present in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated on a microplate.

The assay proceeds as follows: standards or samples are added to the wells of a microplate pre-coated with an anti-Leu-Enkephalin antibody. Then, a known amount of Horseradish Peroxidase (HRP)-conjugated this compound is added. During incubation, the unlabeled this compound from the sample and the HRP-labeled this compound compete to bind to the immobilized antibody. After a washing step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a higher concentration of this compound in the sample leads to a weaker color signal. The concentration of this compound is then determined by comparing the optical density (OD) of the samples to a standard curve.

This compound Signaling Pathway

This compound primarily exerts its effects by binding to and activating opioid receptors, with a notable preference for the delta-opioid receptor (δOR), and to a lesser extent, the mu-opioid receptor (μOR). These receptors are G-protein coupled receptors (GPCRs). Upon binding of this compound, a conformational change in the receptor activates the associated heterotrimeric G-protein (Gi/o). The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Furthermore, this compound signaling can also involve the mitogen-activated protein kinase (MAPK) pathway, influencing cell survival and other cellular processes.

Leu_Enkephalin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leu_Enk This compound dOR δ-Opioid Receptor (GPCR) Leu_Enk->dOR Binds G_protein Gi/o Protein dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Neuroprotection) PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

This compound signaling pathway via the delta-opioid receptor.

Experimental Protocols

The following protocols provide a general framework for the quantification of this compound in various biological samples. It is recommended to consult the specific instructions provided with your ELISA kit for optimal results.

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.

  • Cerebrospinal Fluid (CSF): Collect CSF and centrifuge at 2000 x g for 10 minutes at 4°C to remove particulates. Assay immediately or aliquot and store at -80°C.

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C. Collect the supernatant and assay immediately or store at -80°C.

ELISA Assay Procedure

The following is a representative competitive ELISA protocol.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.

  • Assay Incubation:

    • Add 50 µL of standard or sample to the appropriate wells of the microplate.

    • Add 50 µL of HRP-conjugated this compound to each well (except for the blank well).

    • Mix gently and incubate for 60 minutes at 37°C.

  • Washing: Aspirate the liquid from each well and wash each well three to five times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents, Standards, and Samples Start->Prepare_Reagents Add_Standard_Sample Add 50µL of Standard or Sample to Wells Prepare_Reagents->Add_Standard_Sample Add_HRP_Conjugate Add 50µL of HRP-Conjugated This compound to Wells Add_Standard_Sample->Add_HRP_Conjugate Incubate1 Incubate for 60 min at 37°C Add_HRP_Conjugate->Incubate1 Wash Wash Wells 3-5 Times Incubate1->Wash Add_Substrate Add 100µL of TMB Substrate Solution Wash->Add_Substrate Incubate2 Incubate for 15-20 min at 37°C in the Dark Add_Substrate->Incubate2 Add_Stop_Solution Add 50µL of Stop Solution Incubate2->Add_Stop_Solution Read_OD Read Optical Density at 450 nm Add_Stop_Solution->Read_OD Analyze_Data Analyze Data and Calculate Concentration Read_OD->Analyze_Data End End Analyze_Data->End

A typical workflow for a competitive ELISA.

Data Presentation and Analysis

The concentration of this compound in the samples is determined from the standard curve.

  • Calculate the Average OD: Calculate the average OD for each set of replicate standards and samples.

  • Generate the Standard Curve: Plot the average OD values for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.

  • Determine Sample Concentrations: Interpolate the this compound concentration of each sample from the standard curve using its average OD value. Remember to multiply by the dilution factor if the samples were diluted.

Example Data

The following table presents example data obtained from a this compound competitive ELISA.

Sample IDMean OD at 450 nmCalculated Concentration (pg/mL)
Standard 1 (6000 pg/mL)0.258-
Standard 2 (3000 pg/mL)0.432-
Standard 3 (1500 pg/mL)0.715-
Standard 4 (750 pg/mL)1.124-
Standard 5 (375 pg/mL)1.689-
Standard 6 (187.5 pg/mL)2.153-
Standard 7 (93.75 pg/mL)2.481-
Zero Standard (0 pg/mL)2.850-
Human Plasma - Control1.357580.5
Human Plasma - Treatment0.986895.2
Rat CSF - Control1.892250.1
Rat CSF - Treatment1.543425.8

Note: This is example data and should not be used as a substitute for a standard curve generated for each individual assay.

Assay Performance Characteristics

The performance of a typical this compound ELISA kit is summarized below. These values are representative and may vary between different kits and manufacturers.

ParameterTypical Value
Assay TypeCompetitive ELISA
Detection Range93.75 - 6000 pg/mL
Sensitivity< 56.3 pg/mL
Sample TypesSerum, Plasma, CSF, Tissue Homogenates
Intra-assay CV< 10%
Inter-assay CV< 15%

CV = Coefficient of Variation

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh reagents and avoid cross-contamination.
Excessive incubation timeAdhere to the recommended incubation times.
Low Signal Inactive reagentsCheck the expiration dates and storage conditions of the kit components.
Incorrect reagent preparationEnsure all reagents are prepared according to the kit manual.
Insufficient incubation timeFollow the recommended incubation times.
High Variability Pipetting errorsUse calibrated pipettes and ensure consistent pipetting technique.
Incomplete mixingGently mix all reagents and samples before adding to the wells.
Temperature variation across the plateEnsure the plate is incubated in a stable temperature environment.

By following these detailed protocols and guidelines, researchers can achieve accurate and reproducible quantification of this compound in a variety of biological samples, facilitating further discoveries in neuroscience and drug development.

References

Visualizing Leu-Enkephalin in Tissue: Application Notes and Protocols for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-Enkephalin is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3] It is primarily involved in pain modulation, stress response, and emotional regulation.[1][2] The visualization of this compound in tissue samples through immunohistochemistry (IHC) is a vital tool for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the successful immunohistochemical staining of this compound.

This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is derived from the precursor protein proenkephalin. It exerts its effects by binding to opioid receptors, predominantly the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (µOR). This binding initiates intracellular signaling cascades that modulate neuronal excitability and neurotransmitter release, contributing to its analgesic properties.

Experimental Protocols

This section details the methodologies for visualizing this compound in both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.

Protocol 1: Immunohistochemistry of this compound in FFPE Tissue

This protocol outlines the steps for the detection of this compound in FFPE tissues.

1. Deparaffinization and Rehydration:

  • Place slides in a 56-60°C oven for 15-45 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate the sections by sequential immersion in:

    • Two changes of 100% ethanol for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 80% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse gently with running tap water for 30 seconds, then transfer to a phosphate-buffered saline (PBS) wash bath for at least 30 minutes.

2. Antigen Retrieval:

Antigen retrieval is a critical step to unmask the epitopes that are cross-linked by formalin fixation. Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) can be employed. HIER is the most common method.

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a staining dish containing an antigen retrieval buffer such as Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).

    • Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath for 10-30 minutes.

    • Allow the slides to cool to room temperature in the buffer.

  • Proteolytic-Induced Epitope Retrieval (PIER):

    • Prepare a working solution of Proteinase K or Trypsin.

    • Apply the enzyme solution to the tissue sections and incubate at 37°C for 10-15 minutes.

    • Rinse the slides in running water for 3 minutes to stop the enzymatic reaction.

3. Blocking and Antibody Incubation:

  • Wash slides in PBS or Tris-buffered saline with Tween 20 (TBST).

  • Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

  • Wash sections again in PBS or TBST.

  • Apply a protein blocking solution (e.g., 5-10% normal goat serum in PBS) and incubate for 20-60 minutes to minimize non-specific antibody binding.

  • Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.

4. Detection:

A variety of detection systems can be used, including biotin-based and polymer-based methods. The Labeled Streptavidin-Biotin (LSAB) method is a common choice.

  • Wash slides three times in wash buffer for 5 minutes each.

  • Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash slides again as in the previous step.

  • Apply the streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

  • Wash slides thoroughly.

5. Chromogenic Development and Counterstaining:

  • Prepare the chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB).

  • Apply the substrate to the sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached.

  • Rinse the slides with distilled water to stop the reaction.

  • Counterstain the nuclei with hematoxylin for 1-3 minutes.

  • "Blue" the hematoxylin by rinsing in running tap water.

6. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols: 95% ethanol (two changes) and 100% ethanol (two changes).

  • Clear the sections in two changes of xylene for 5 minutes each.

  • Apply a permanent mounting medium and a coverslip.

Protocol 2: Immunofluorescence of this compound in Frozen Tissue

This protocol is suitable for fresh or frozen tissue sections.

1. Tissue Preparation:

  • Cut frozen tissue sections at 5-10 µm using a cryostat and mount on charged slides.

  • Fix the sections in cold acetone or 4% paraformaldehyde for 10 minutes.

  • Air dry the slides and then wash in PBS.

2. Blocking and Antibody Incubation:

  • Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes (if required for intracellular targets).

  • Apply a blocking solution (e.g., 10% normal goat serum with 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

3. Detection:

  • Wash the slides three times with PBS.

  • Apply a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 or 594) diluted in blocking buffer and incubate for 1-2 hours at room temperature in the dark.

  • Wash the slides three times with PBS in the dark.

4. Counterstaining and Mounting:

  • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Wash the slides with PBS.

  • Mount with an aqueous anti-fade mounting medium.

Data Presentation

Table 1: Recommended Antibody Dilutions and Incubation Times
Antibody TypeHostRecommended Starting Dilution (IHC)Incubation TimeVendor Example
PolyclonalRabbit1:1000 - 1:200048 hours at RTImmunoStar
Monoclonal (NOC1)Mouse1:100 - 1:400Not SpecifiedMediMabs
PolyclonalRabbit1:200 (IF), 1:500 (PAP/ABC)Not SpecifiedPhoenix Biotech

Note: Optimal dilutions and incubation times should be determined empirically by the end-user.

Table 2: Antigen Retrieval Conditions
MethodBufferpHHeating MethodTime
HIERSodium Citrate6.0Microwave8 min at 95°C, cool 5 min, 4 min at 95°C
HIERTris-EDTA8.0 or 9.0Microwave/Pressure Cooker10-30 minutes at 95-100°C
PIERProteinase KN/AIncubator10 minutes at 37°C
Table 3: Common Detection System Components
ComponentDescriptionTypical Incubation Time
Biotinylated Secondary AntibodyBinds to the primary antibody.30-60 minutes
Streptavidin-HRPBinds to the biotinylated secondary antibody.20-30 minutes
DAB SubstrateChromogen that produces a brown precipitate in the presence of HRP.5-10 minutes
HematoxylinNuclear counterstain.1-3 minutes

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_vis Visualization Deparaffinization Deparaffinization & Rehydration (FFPE Sections) AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Sectioning Sectioning & Fixation (Frozen Sections) Blocking Blocking Sectioning->Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-Leu-Enkephalin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP/DAB) SecondaryAb->Detection Counterstaining Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration Dehydration & Mounting Counterstaining->Dehydration Microscopy Microscopy Dehydration->Microscopy

Caption: Immunohistochemistry workflow for this compound detection.

signaling_pathway cluster_receptor Opioid Receptor cluster_intracellular Intracellular Signaling cluster_response Cellular Response LeuEnk This compound OpR δ-Opioid Receptor (δOR) μ-Opioid Receptor (μOR) LeuEnk->OpR Binding G_protein G-protein Activation (Gi/Go) OpR->G_protein Activation Beta_arrestin β-Arrestin Recruitment OpR->Beta_arrestin Activation AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibition Ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channel Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Neuromodulatory Effects cAMP->Analgesia Beta_arrestin->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ion_channel->Neurotransmitter Neurotransmitter->Analgesia

Caption: this compound signaling pathway.

References

Application Notes and Protocols for Autoradiography of Leu-Enkephalin Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the autoradiographic localization and characterization of Leu-enkephalin binding sites. This compound, an endogenous opioid pentapeptide, plays a crucial role in pain modulation and various neurophysiological processes by binding to opioid receptors, primarily the mu (µ) and delta (δ) subtypes.[1][2] Autoradiography offers a powerful technique to visualize the anatomical distribution and quantify the density of these binding sites within tissues.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and maximal binding capacities (Bmax) of this compound and related ligands for opioid receptors in various tissues, compiled from in vitro binding assays.

Table 1: Binding Affinity (Ki) of this compound and Analogs for Opioid Receptors

CompoundReceptor SubtypeKi (nM)Source
This compoundδ-opioid (δOR)1.26[1]
This compoundµ-opioid (µOR)1.7[1]
Meta-substituted Phe4 Analog (1a)δ-opioid (δOR)0.93[1]
Meta-substituted Phe4 Analog (1a)µ-opioid (µOR)0.98
Meta-substituted Phe4 Analog (1i)δ-opioid (δOR)0.023
Meta-substituted Phe4 Analog (1i)µ-opioid (µOR)0.059

Table 2: Quantitative Autoradiography Data for Opioid Receptor Binding

Brain RegionRadioligandReceptor SubtypeKd (nM)Bmax (fmol/mg protein)SpeciesSource
Frontal Cortex[3H]DAGOµ-opioid1.1160Human
Frontal Cortex[3H]bremazocineκ-opioid0.1393.0Human
Noncluster Striatum[3H]naloxoneOpioid (non-selective)1.59 ± 0.2328.3 ± 1.9Rat
Nucleus Accumbens[3H]naloxoneOpioid (non-selective)1.74 ± 0.2873.3 ± 5.2Rat
Cingulate Cortex[3H]naloxoneOpioid (non-selective)1.44 ± 0.1537.6 ± 1.4Rat
Noncluster Striatum[3H]etorphineOpioid (non-selective)1.72 ± 0.2974.1 ± 5.3Rat

Experimental Protocols

In Vitro Receptor Autoradiography Protocol for [3H]-Leu-Enkephalin

This protocol details the steps for localizing this compound binding sites in brain sections using a radiolabeled ligand.

Materials:

  • Fresh frozen tissue blocks (e.g., rat brain)

  • Cryostat

  • Gelatin-coated microscope slides

  • [3H]-Leu-enkephalin (specific activity ~30-60 Ci/mmol)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Autoradiography film or phosphor imaging screens

  • Developing and fixing solutions (for film)

  • Phosphorimager (for screens)

  • Image analysis software

Procedure:

  • Tissue Sectioning:

    • Equilibrate the frozen tissue block to the cryostat temperature (-15°C to -20°C).

    • Cut thin sections (10-20 µm) and thaw-mount them onto gelatin-coated microscope slides.

    • Store the slide-mounted sections at -80°C until use.

  • Pre-incubation:

    • Thaw the slides to room temperature.

    • Pre-incubate the sections in assay buffer for 15-30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution with [3H]-Leu-enkephalin in the assay buffer. A typical concentration is in the low nanomolar range, near the Kd of the ligand.

    • For determining non-specific binding, prepare a parallel incubation solution containing a high concentration (e.g., 1 µM) of unlabeled this compound in addition to the radioligand.

    • Incubate the tissue sections with the radioligand solution for 60-120 minutes at room temperature to reach equilibrium.

  • Washing:

    • To remove unbound radioligand, wash the slides in ice-cold wash buffer. Perform a series of short washes (e.g., 2 x 2 minutes) followed by a quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying:

    • Quickly dry the sections under a stream of cool, dry air.

  • Exposure:

    • Appose the dried, labeled sections to an autoradiography film or a phosphor imaging screen in a light-tight cassette.

    • Include calibrated radioactive standards to enable quantification of binding density.

    • Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically several weeks for 3H-ligands).

  • Development and Analysis:

    • For film, develop and fix according to the manufacturer's instructions.

    • For phosphor screens, scan the screen using a phosphorimager.

    • Quantify the optical density of the resulting autoradiograms in specific brain regions using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

Signaling Pathway of this compound

This compound binding to µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Leu_Enkephalin_Signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects Receptor Opioid Receptor (μOR / δOR) G_Protein G-protein (Gi/Go) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits Ca2+ influx K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates K+ efflux cAMP cAMP AC->cAMP Converts ATP to Effect1 Decreased Neurotransmitter Release Ca_Channel->Effect1 Effect2 Hyperpolarization K_Channel->Effect2 Leu_Enk This compound Leu_Enk->Receptor Binds to PKA Protein Kinase A cAMP->PKA Activates Effect3 Reduced Neuronal Excitability PKA->Effect3 Reduced phosphorylation of channels

Caption: this compound Signaling Pathway.

Experimental Workflow for In Vitro Receptor Autoradiography

The following diagram illustrates the key steps involved in the in vitro receptor autoradiography process.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_detection Signal Detection & Analysis Tissue_Harvest Harvest & Freeze Tissue Sectioning Cryostat Sectioning (10-20 µm) Tissue_Harvest->Sectioning Mounting Thaw-mount on Slides Sectioning->Mounting Preincubation Pre-incubation in Buffer Mounting->Preincubation Incubation_Total Incubate with [3H]-Leu-Enkephalin (Total Binding) Preincubation->Incubation_Total Incubation_NSB Incubate with [3H]-Leu-Enkephalin + excess unlabeled ligand (Non-Specific Binding) Preincubation->Incubation_NSB Washing Wash in Ice-Cold Buffer Incubation_Total->Washing Incubation_NSB->Washing Drying Dry Sections Washing->Drying Exposure Expose to Film or Phosphor Screen Drying->Exposure Development Develop Film / Scan Screen Exposure->Development Analysis Image Analysis & Quantification Development->Analysis Calculation Calculate Specific Binding Analysis->Calculation

Caption: Experimental Workflow for Autoradiography.

References

Application Notes and Protocols for Cell-Based Assays of Leu-Enkephalin Functional Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is an endogenous opioid pentapeptide that plays a crucial role in pain modulation and various other physiological processes by acting as an agonist at opioid receptors, primarily the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR).[1][2] Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[3][4] The primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, the dissociation of Gβγ subunits can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Activated opioid receptors can also trigger G-protein-independent signaling through the recruitment of β-arrestin proteins, which is involved in receptor desensitization, internalization, and activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

The functional activity of this compound and its analogs can be quantified using a variety of cell-based assays that measure different aspects of this complex signaling cascade. These assays are indispensable tools in drug discovery and pharmacological research for determining the potency, efficacy, and potential biased agonism of novel compounds targeting opioid receptors. This document provides detailed protocols for key cell-based assays used to characterize the functional activity of this compound.

Key Signaling Pathways of this compound

The activation of opioid receptors by this compound initiates two primary signaling pathways: G-protein dependent and β-arrestin dependent pathways.

Leu_Enkephalin_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling LeuEnkephalin This compound OpioidReceptor Opioid Receptor (δOR, μOR) LeuEnkephalin->OpioidReceptor Binds Gai_GDP Gαi/o-GDP OpioidReceptor->Gai_GDP Activates GRK GRK OpioidReceptor->GRK Activates Gai_GTP Gαi/o-GTP Gai_GDP->Gai_GTP GDP/GTP Exchange Gbg Gβγ IonChannels Ion Channels (e.g., GIRKs) Gbg->IonChannels Modulates AdenylylCyclase Adenylyl Cyclase Gai_GTP->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase NeuronalHyperpolarization Neuronal Hyperpolarization IonChannels->NeuronalHyperpolarization Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylates bArrestin β-Arrestin Receptor_P->bArrestin Recruits Internalization Receptor Internalization bArrestin->Internalization MAPK MAPK Pathway (e.g., ERK1/2) bArrestin->MAPK

Caption: this compound signaling pathways.

I. G-Protein Dependent Signaling Assays

A. cAMP Inhibition Assay

This assay is a cornerstone for assessing the functional consequences of Gαi/o-coupled GPCR activation. It quantifies the inhibition of adenylyl cyclase activity following receptor activation by an agonist, leading to a decrease in intracellular cAMP levels.

Experimental Workflow:

cAMP_Workflow start Start plate_cells Plate cells expressing opioid receptor start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add test compounds (e.g., this compound) incubate_overnight->add_compounds add_forskolin Add Forskolin to stimulate cAMP production add_compounds->add_forskolin incubate_rt Incubate at 37°C add_forskolin->incubate_rt lyse_cells Lyse cells and add detection reagents incubate_rt->lyse_cells read_plate Read plate (e.g., HTRF reader) lyse_cells->read_plate analyze_data Analyze data and determine EC50/Emax read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cAMP Inhibition Assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is designed for a 384-well plate format.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the opioid receptor of interest (e.g., δOR or μOR).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (e.g., this compound) and reference agonist (e.g., DADLE for δOR, DAMGO for μOR).

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • HTRF cAMP assay kit.

  • 384-well white, low-volume assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Harvest cells and resuspend in an appropriate medium to the desired density.

    • Plate 5,000-10,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and reference agonists in the assay buffer.

  • Assay Execution:

    • Aspirate the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.

    • Add the diluted test compounds to the respective wells.

    • Add a pre-determined concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Add the HTRF cAMP d2-labeled antibody and HTRF cryptate-labeled cAMP according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • Plot the normalized data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

Data Presentation:

CompoundReceptorEC50 (nM)Emax (% Inhibition)
This compoundδOR1.26100
DADLEδOR0.5 - 2.0100
This compoundμOR1.7100
DAMGOμOR0.8 - 3.0100

Note: The values presented are representative and may vary depending on the specific cell line and assay conditions.

B. GTPγS Binding Assay

This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Protocol:

Materials:

  • Cell membranes prepared from cells or tissues expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds and reference agonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine cell membranes, GDP, and varying concentrations of the test compound.

    • Pre-incubate the mixture.

  • Initiation of Reaction:

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Generate dose-response curves to determine the EC50 and Emax values for each agonist.

Data Presentation:

CompoundReceptorEC50 (nM)Emax (% Stimulation over Basal)
This compoundδOR~5-15~200-300
This compoundμOR~20-50~150-250
DAMGOμOR97Partial Agonist

Note: The values presented are representative and may vary depending on the specific membrane preparation and assay conditions.

II. β-Arrestin Dependent Signaling Assays

A. β-Arrestin Recruitment Assay

This assay monitors the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling. Enzyme fragment complementation (e.g., PathHunter) and Bioluminescence Resonance Energy Transfer (BRET) are common technologies used.

Experimental Workflow:

bArrestin_Workflow start Start plate_cells Plate cells with tagged receptor and β-arrestin start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add test compounds incubate_overnight->add_compounds incubate_37c Incubate for 90 min at 37°C add_compounds->incubate_37c add_detection Add detection reagents incubate_37c->add_detection incubate_rt Incubate at room temperature add_detection->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence analyze_data Analyze data and determine EC50/Emax read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a β-Arrestin Recruitment Assay.

Protocol: PathHunter® β-Arrestin Recruitment Assay

Materials:

  • CHO-K1 or HEK293 cells engineered to co-express the opioid receptor fused to a ProLink™ tag and β-arrestin fused to an enzyme acceptor.

  • Assay buffer.

  • Test compounds and reference agonist.

  • PathHunter® detection reagents.

  • 384-well white, solid-bottom assay plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating:

    • Plate 5,000-10,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Assay Protocol:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add the diluted compounds to the cell plates.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Prepare and add the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Plot the data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

Data Presentation:

CompoundReceptorEC50 (nM)Emax (% of Reference)
This compoundδOR8.9100
DADLEδOR8.9126
This compoundμOR97760
DAMGOμOR-100

Note: The values presented are representative and may vary depending on the specific cell line and assay conditions.

III. Other Functional Assays

A. Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels, which can be a downstream consequence of GPCR activation, particularly for Gq-coupled receptors, but also for Gi-coupled receptors under certain conditions.

Protocol:

Materials:

  • Cells expressing the opioid receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compounds.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Plate cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Load cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject the test compound and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity to determine the agonist response.

Data Presentation:

CompoundReceptorEC50 (nM)
This compoundδORVaries
This compoundμORVaries

Note: The response in calcium mobilization assays for Gi-coupled receptors like opioid receptors can be cell-line dependent and may require co-expression of a promiscuous G-protein like Gα16.

Conclusion

The cell-based assays described provide a comprehensive toolkit for characterizing the functional activity of this compound and its analogs at opioid receptors. By employing a combination of these assays, researchers can obtain detailed information on ligand potency, efficacy, and signaling bias, which is critical for the development of novel therapeutics with improved pharmacological profiles. The choice of assay will depend on the specific research question, with cAMP and GTPγS assays being the primary methods for assessing G-protein activation, and β-arrestin recruitment assays for investigating desensitization and G-protein-independent signaling.

References

Application Note: Monitoring Leu-Enkephalin Receptor Activation with cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leu-Enkephalin is an endogenous opioid peptide that plays a significant role in pain modulation and other physiological processes. It primarily exerts its effects through activation of opioid receptors, which are G-protein coupled receptors (GPCRs). A key signaling event following the activation of many opioid receptors, including those for this compound, is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This application note provides detailed protocols and methodologies for utilizing cAMP accumulation assays to study the activation of this compound receptors, a critical tool for drug discovery and pharmacological research.

Opioid receptors activated by this compound are typically coupled to the inhibitory G-protein subunit, Gi/o.[1][2] Upon receptor activation by an agonist like this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[2] This leads to a decrease in the intracellular concentration of cAMP.[2] Therefore, measuring the inhibition of cAMP production is a robust method for quantifying the potency and efficacy of agonists acting on these receptors.[1]

Signaling Pathway of this compound Receptor Activation

The activation of a Gi/o-coupled this compound receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The key steps are outlined in the diagram below.

Leu_Enkephalin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor This compound Receptor (Gi/o-coupled) G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation G_alpha_i Gαi (Active) G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (Inactive) AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Conversion Leu_Enkephalin This compound Leu_Enkephalin->Receptor Binding G_alpha_i->AC Inhibition ATP ATP ATP->AC_active PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Forskolin Forskolin Forskolin->AC_active Stimulation

This compound signaling pathway leading to cAMP inhibition.

Data Presentation

The primary outputs of a cAMP accumulation assay for a Gi/o-coupled receptor agonist like this compound are the half-maximal inhibitory concentration (IC50) and the maximal percentage of inhibition (Emax). These values are determined by fitting a dose-response curve of the agonist's effect on forskolin-stimulated cAMP levels.

CompoundReceptor TargetIC50 (nM)Emax (% Inhibition)
This compoundDelta-Opioid Receptor1.595%
Synthetic Analog ADelta-Opioid Receptor0.898%
Synthetic Analog BDelta-Opioid Receptor10.285%
Naloxone (Antagonist)Delta-Opioid Receptor>10,000No inhibition

This table presents illustrative data for the inhibition of forskolin-stimulated cAMP production in a cell line expressing the delta-opioid receptor.

Experimental Protocols

A variety of commercially available kits can be used to measure intracellular cAMP levels, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase-based biosensors (e.g., GloSensor), and AlphaScreen. The following is a generalized protocol for a competitive immunoassay, such as HTRF, which is a common method for quantifying cAMP.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Protocol

This protocol is designed for a 384-well plate format and is adaptable for various cell lines expressing the this compound receptor of interest.

Materials:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Cell Culture Medium (e.g., DMEM/F12).

  • Forskolin.

  • Test compounds (e.g., this compound and synthetic analogs).

  • Reference antagonist (e.g., Naloxone).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).

  • 384-well, white, low-volume assay plates.

  • Multimode plate reader capable of HTRF detection.

Experimental Workflow:

cAMP_Assay_Workflow Start Start Cell_Prep Cell Preparation: Culture, harvest, and resuspend cells. Start->Cell_Prep Dispense_Cells Dispense Cells into 384-well plate. Cell_Prep->Dispense_Cells Add_Compounds Add Test Compounds (e.g., this compound). Dispense_Cells->Add_Compounds Incubate_1 Incubate at 37°C. Add_Compounds->Incubate_1 Add_Forskolin Add Forskolin to stimulate adenylyl cyclase. Incubate_1->Add_Forskolin Incubate_2 Incubate at room temperature. Add_Forskolin->Incubate_2 Add_Detection Add HTRF Detection Reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate_2->Add_Detection Incubate_3 Incubate for 60 minutes at room temperature. Add_Detection->Incubate_3 Read_Plate Read Plate on HTRF-compatible reader. Incubate_3->Read_Plate Data_Analysis Data Analysis: Calculate IC50 and Emax. Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for a typical HTRF-based cAMP inhibition assay.

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with PBS and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 0.1 mM IBMX) to a density of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Prepare serial dilutions of the test compounds (e.g., this compound) in assay buffer.

    • Add 2.5 µL of the diluted compounds to the respective wells. For control wells, add 2.5 µL of assay buffer.

    • Incubate the plate for 30 minutes at 37°C.

    • Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be predetermined to stimulate a sub-maximal cAMP response (typically 1-10 µM).

    • Add 2.5 µL of the forskolin solution to all wells except for the basal control wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP-Cryptate solution.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a plate reader capable of HTRF, with excitation at 320-340 nm and emission at 620 nm and 665 nm.

    • The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 and Emax values.

cAMP accumulation assays are a powerful and versatile tool for the pharmacological characterization of this compound receptor agonists and antagonists. The detailed protocols and methodologies provided in this application note offer a robust framework for researchers to investigate the signaling properties of novel compounds targeting these important receptors. The use of these assays is crucial for advancing our understanding of opioid receptor function and for the development of new therapeutics.

References

Application Notes and Protocols for Beta-arrestin Recruitment Assays in Leu-Enkephalin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the signaling of Leu-Enkephalin through G protein-coupled receptors (GPCRs), specifically focusing on the recruitment of β-arrestin. The information herein is designed to guide researchers in selecting and performing appropriate assays to quantify ligand-induced β-arrestin translocation, a key event in GPCR desensitization and signaling.

Introduction

This compound, an endogenous opioid peptide, primarily signals through the delta-opioid receptor (δOR) and the mu-opioid receptor (µOR). Upon agonist binding, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and β-arrestin 2), which sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling pathway.[1] Beyond this canonical role, β-arrestin also acts as a scaffold protein, initiating a second wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][3] The ability of a ligand to preferentially activate G protein-dependent or β-arrestin-dependent pathways is known as "biased agonism" and is a critical area of investigation in modern drug discovery.

β-arrestin recruitment assays are powerful tools to quantify the interaction between an activated GPCR and β-arrestin in live cells. These assays are essential for characterizing the pharmacological profile of ligands, identifying biased agonists, and deorphanizing novel GPCRs. Several assay technologies are commercially available and widely used, including Bioluminescence Resonance Energy Transfer (BRET), NanoLuciferase (NanoLuc®) complementation (e.g., NanoBiT®), and Enzyme Fragment Complementation (EFC; e.g., PathHunter®).

Signaling Pathway of this compound and β-arrestin Recruitment

The binding of this compound to its cognate opioid receptor initiates a series of intracellular events culminating in β-arrestin recruitment and subsequent signaling. This process can be visualized as follows:

Leu_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (e.g., δOR, µOR) This compound->Opioid_Receptor 1. Binding & Activation GRK GRK Opioid_Receptor->GRK 2. Receptor Phosphorylation P_Receptor Phosphorylated Receptor Beta_Arrestin β-arrestin P_Receptor->Beta_Arrestin 3. β-arrestin Recruitment Complex Receptor-β-arrestin Complex ERK_Activation ERK Activation Complex->ERK_Activation 4. Downstream Signaling Internalization Receptor Internalization Complex->Internalization 5. Desensitization PathHunter_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Start Start with PathHunter® cells (e.g., CHO-K1 or U2OS expressing δOR-PK and β-arrestin-EA) Plate Plate cells in a 384-well white, solid-bottom plate (e.g., 2,500 cells/well) Start->Plate Incubate1 Incubate overnight at 37°C, 5% CO2 Plate->Incubate1 Add_Ligand Add this compound or test compound dilutions Incubate1->Add_Ligand Incubate2 Incubate for 90 minutes at 37°C, 5% CO2 Add_Ligand->Incubate2 Add_Substrate Add PathHunter® detection reagent mixture Incubate2->Add_Substrate Incubate3 Incubate for 60 minutes at room temperature Add_Substrate->Incubate3 Read Measure chemiluminescence (e.g., using a plate reader) Incubate3->Read BRET_Workflow cluster_prep Cell Preparation & Transfection cluster_assay Assay Performance Start Start with a suitable cell line (e.g., HEK293) Transfect Co-transfect cells with plasmids encoding Receptor-Rluc8 and β-arrestin-Venus Start->Transfect Plate Plate transfected cells in a 96-well white, clear-bottom plate Transfect->Plate Incubate1 Incubate for 24-48 hours Plate->Incubate1 Add_Substrate Add Rluc substrate (e.g., coelenterazine h) Incubate1->Add_Substrate Incubate2 Incubate for 5-10 minutes Add_Substrate->Incubate2 Read1 Take a baseline reading of luminescence at donor and acceptor wavelengths Incubate2->Read1 Add_Ligand Add this compound or test compound dilutions Read1->Add_Ligand Read2 Immediately begin kinetic readings or take an endpoint reading after incubation Add_Ligand->Read2 NanoBiT_Workflow cluster_prep Cell Preparation & Transfection cluster_assay Assay Performance Start Start with a suitable cell line (e.g., HEK293) Transfect Co-transfect cells with plasmids encoding Receptor-LgBiT and SmBiT-β-arrestin Start->Transfect Plate Plate transfected cells in a 96-well or 384-well white plate Transfect->Plate Incubate1 Incubate for 24-48 hours Plate->Incubate1 Add_Reagent Add Nano-Glo® Live Cell Reagent (containing substrate) Incubate1->Add_Reagent Incubate2 Incubate for a specified time (e.g., 2 hours at room temperature) Add_Reagent->Incubate2 Add_Ligand Add this compound or test compound dilutions Incubate2->Add_Ligand Read Measure luminescence immediately (kinetic) or after a short incubation Add_Ligand->Read

References

Application Notes and Protocols for Radioligand Binding Assays: Determining Leu-Enkephalin Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the binding affinity of Leu-Enkephalin for its primary targets, the µ (mu) and δ (delta) opioid receptors, using radioligand binding assays. This compound, an endogenous opioid peptide, plays a crucial role in pain modulation and neurotransmission by interacting with these G-protein coupled receptors (GPCRs).[1][2] Understanding its binding characteristics is fundamental for the development of novel analgesics and therapeutics targeting the opioid system.[1]

Principle of the Assay

Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and a receptor.[1] This document focuses on competitive binding assays, which measure the ability of an unlabeled ligand (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor for the receptor.[1]

Data Presentation: this compound Receptor Affinity

The binding affinity of this compound and other relevant ligands for µ and δ-opioid receptors is summarized below. These values are critical for comparing the potency and selectivity of novel compounds.

CompoundReceptor SubtypeKi (nM)Radioligand UsedSource
This compoundδ-Opioid Receptor (δOR)1.26[3H]DPDPE
This compoundµ-Opioid Receptor (µOR)1.7[3H]DAMGO
DAMGOµ-Opioid Receptor (µOR)~1.6 (EC50)[35S]GTPγS
DADLEδ-Opioid Receptor (δOR)1.12 (Kd)[3H]-DADLE
Naloxoneµ-Opioid Receptor (µOR)3.9 (KD)[3H]-Naloxone
Naloxoneδ-Opioid Receptor (δOR)95 (KD)[3H]-Naloxone

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established practices in the field and can be adapted for specific experimental needs.

Protocol 1: Membrane Preparation from Rat Brain or Cultured Cells

This protocol describes the preparation of crude membrane fractions containing opioid receptors.

Materials:

  • Rat brain tissue or cultured cells expressing the opioid receptor of interest.

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Dounce homogenizer or sonicator.

  • High-speed centrifuge.

Procedure:

  • Homogenize the tissue or cells in ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer or a storage buffer containing a cryoprotectant like 10% glycerol for long-term storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay to determine the Ki of this compound.

Materials:

  • Prepared cell membranes.

  • Radioligand (e.g., [3H]DAMGO for µOR, [3H]DPDPE for δOR).

  • Unlabeled this compound.

  • Non-specific binding control (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.33% polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL membrane homogenate (50-200 µg protein).

    • Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL radioligand, and 100 µL membrane homogenate.

    • Competitive Binding: 50 µL of serial dilutions of this compound, 50 µL radioligand, and 100 µL membrane homogenate.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Opioid Receptor Signaling Pathway

Upon activation by an agonist like this compound, both µ and δ-opioid receptors, which are coupled to inhibitory G-proteins (Gi/o), trigger a signaling cascade that leads to a decrease in intracellular cAMP levels. This is achieved through the inhibition of adenylyl cyclase. The activation of these receptors also leads to the modulation of ion channels, specifically the inhibition of Ca2+ channels and the activation of K+ channels, which results in neuronal hyperpolarization and reduced neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Leu_Enkephalin This compound Opioid_Receptor Opioid Receptor (µ or δ) Leu_Enkephalin->Opioid_Receptor Binds G_Protein Gαi/o Opioid_Receptor->G_Protein Activates G_Protein_dissociated Gαi/o (GTP) + Gβγ G_Protein->G_Protein_dissociated GDP -> GTP AC Adenylyl Cyclase G_Protein_dissociated->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein_dissociated->Ion_Channel Modulates cAMP cAMP AC->cAMP Cellular_Response Decreased Neuronal Excitability Ion_Channel->Cellular_Response Leads to ATP ATP ATP->AC cAMP->Cellular_Response Leads to

Caption: this compound binding to opioid receptors inhibits adenylyl cyclase and modulates ion channels.

Experimental Workflow for Competitive Radioligand Binding Assay

The workflow for a competitive radioligand binding assay involves several key steps, from the preparation of reagents to the final data analysis, to determine the affinity of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Competitor_Prep Competitor (this compound) Serial Dilution Competitor_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot % Specific Binding vs. [Competitor] Calc_Specific_Binding->Plot_Data Determine_IC50 Non-linear Regression (Determine IC50) Plot_Data->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Workflow of the competitive radioligand binding assay.

Logical Relationship for Data Interpretation

The interpretation of competitive binding data follows a logical progression from the raw experimental output to the final determination of the inhibitor constant (Ki), which quantifies the affinity of the test ligand.

data_interpretation Raw_CPM Raw CPM Data (Total, Non-specific, Competition) Specific_Binding Specific Binding (Total - Non-specific) Raw_CPM->Specific_Binding Percent_Specific_Binding % Specific Binding Specific_Binding->Percent_Specific_Binding IC50 IC50 Value Percent_Specific_Binding->IC50 Log_Concentration Log [this compound] Log_Concentration->IC50 Ki Ki Value IC50->Ki

Caption: Logical flow for calculating the Ki value from raw binding data.

References

Probing Pain Relief: Animal Models for Studying the Analgesic Effects of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Leu-Enkephalin, an endogenous opioid pentapeptide, plays a crucial role in the modulation of pain.[1][2] Its analgesic properties, mediated primarily through the delta-opioid receptor (δOR) and to a lesser extent the mu-opioid receptor (μOR), make it a significant target for the development of novel pain therapeutics with potentially fewer side effects than traditional opioids.[3][4][5] However, the inherent instability and poor central nervous system penetration of native this compound necessitate the use of robust preclinical animal models to evaluate the efficacy and mechanisms of action of stabilized analogs and novel delivery systems.

This document provides detailed application notes and experimental protocols for commonly employed animal models to investigate the analgesic effects of this compound and its derivatives.

Signaling Pathway of this compound

This compound exerts its analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Leu_Enkephalin_Signaling cluster_post Postsynaptic Neuron Leu_Enkephalin This compound Opioid_Receptor Opioid Receptor (δOR, μOR) Leu_Enkephalin->Opioid_Receptor Binds to G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens cAMP cAMP AC->cAMP Converts ATP to Vesicle Synaptic Vesicle (Neurotransmitters) Ca_Channel->Vesicle Prevents influx for neurotransmitter release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to K+ efflux

Animal Models and Experimental Protocols

The selection of an appropriate animal model is critical for elucidating the analgesic properties of this compound. Rodent models, particularly mice and rats, are widely used due to their well-characterized neurobiology and the availability of standardized behavioral assays.

Thermal Nociception Models

These models assess the response to noxious heat stimuli and are effective for evaluating centrally acting analgesics.

1. Hot Plate Test

The hot plate test is a classic and robust method for measuring the analgesic response to a thermal stimulus. The latency of the animal's response, such as paw licking or jumping, is recorded as an indicator of pain sensitivity.

Protocol: Hot Plate Test

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile Hot/Cold Plate 35100).

  • Transparent enclosure to confine the animal on the plate.

  • Timer.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Temperature Setting: Set the hot plate surface temperature to a constant, noxious level, typically between 52°C and 55°C.

  • Baseline Measurement: Gently place the animal on the hot plate and immediately start the timer.

  • Observation: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

  • Recording Latency: Stop the timer as soon as a nocifensive response is observed. This is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (typically 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer this compound, its analog, or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat steps 3-6 to measure the post-treatment latency.

  • Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

2. Tail-Flick Test

The tail-flick test measures the latency of a reflexive withdrawal of the tail from a focused heat source. This response is primarily a spinal reflex, making it particularly useful for studying spinal analgesic mechanisms.

Protocol: Tail-Flick Test

Materials:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainer.

  • Timer integrated with the heat source.

  • Experimental animals (rats or mice).

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainer to minimize stress.

  • Positioning: Gently place the animal in the restrainer, allowing the tail to be exposed.

  • Heat Application: Position the radiant heat source on the ventral surface of the distal portion of the tail.

  • Baseline Measurement: Activate the heat source, which simultaneously starts the timer. The timer automatically stops when the animal flicks its tail away from the heat. This is the baseline latency.

  • Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Mechanical Nociception Model

This model is particularly relevant for studying neuropathic pain and mechanical allodynia, a condition where non-painful stimuli are perceived as painful.

1. Von Frey Test

The von Frey test assesses the mechanical withdrawal threshold of the paw in response to calibrated monofilaments of increasing stiffness.

Protocol: Von Frey Test

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Elevated mesh platform.

  • Individual testing chambers.

  • Experimental animals (rats or mice).

Procedure:

  • Acclimatization: Place the animals in the testing chambers on the mesh platform and allow them to acclimate for at least 20-30 minutes.

  • Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend slightly.

  • Up-Down Method (for manual filaments):

    • Begin with a mid-range filament (e.g., 2.0 g).

    • A positive response is a sharp withdrawal of the paw.

    • If there is a positive response, the next filament tested is weaker.

    • If there is no response, the next filament tested is stronger.

    • The 50% withdrawal threshold is calculated using the pattern of responses.

  • Electronic Von Frey:

    • Apply the filament tip to the paw. The device gradually increases the force until the animal withdraws its paw.

    • The peak force applied at the moment of withdrawal is automatically recorded.

  • Baseline and Post-treatment Measurements: Determine the baseline withdrawal threshold before drug administration and at specified time points after administration.

  • Data Analysis: The analgesic effect is indicated by an increase in the paw withdrawal threshold (in grams).

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Selection Animal Selection (Mice/Rats) Acclimatization Acclimatization to Testing Environment Animal_Selection->Acclimatization Baseline Baseline Nociceptive Threshold Measurement (Hot Plate, Tail-Flick, or Von Frey) Acclimatization->Baseline Drug_Admin Drug Administration (this compound/Analog vs. Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Measurement (at various time points) Drug_Admin->Post_Treatment Data_Collection Data Collection (Latency, Threshold) Post_Treatment->Data_Collection Calculation Calculation of %MPE or Change in Threshold Data_Collection->Calculation Stats Statistical Analysis Calculation->Stats

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the analgesic effects of this compound and its analogs in various animal models.

Table 1: Analgesic Efficacy of this compound and Analogs in the Hot Plate Test (Mice)

CompoundDoseRoute of AdministrationPeak Analgesic Effect (%MPE)Time to Peak Effect (min)
This compound13 mg/kgSubcutaneous (s.c.)~10%60
KK-103 (analog)13 mg/kgSubcutaneous (s.c.)~80%90
Morphine10 mg/kgSubcutaneous (s.c.)87%15

Data adapted from a study comparing a novel this compound analog (KK-103) to the parent compound and morphine.

Table 2: Antinociceptive Activity of this compound Analogs (Hot Plate Test, Mice)

CompoundDose (µmol/kg)Route of AdministrationArea Under the Curve (AUC) (%MPE·h)
This compound20Subcutaneous (s.c.)14
KK-81 (analog)20Subcutaneous (s.c.)37
KK-102 (analog)20Subcutaneous (s.c.)112
KK-103 (analog)20Subcutaneous (s.c.)142

This table highlights the improved efficacy of modified this compound analogs as measured by the total analgesic effect over time.

Table 3: Potency of this compound in the Tail-Flick Test (Rats)

ParameterEC50 (nmol)
Tail-Flick Analgesia0.16
MOR Internalization1.17

This data, from an intrathecal administration study, shows that this compound is significantly more potent at producing an analgesic effect than at inducing mu-opioid receptor internalization, suggesting complex underlying mechanisms.

Conclusion

The animal models and protocols described provide a robust framework for investigating the analgesic properties of this compound and its derivatives. The hot plate and tail-flick tests are invaluable for assessing responses to thermal pain, while the von Frey test is essential for studying mechanical allodynia. By employing these standardized methods, researchers can effectively screen novel compounds, elucidate mechanisms of action, and advance the development of safer and more effective opioid-based analgesics. The use of stabilized analogs and innovative delivery systems, such as intranasal formulations, continues to be a promising strategy to overcome the inherent limitations of native this compound.

References

Application Notes and Protocols for Assessing Leu-Enkephalin's Effects on Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common behavioral assays to assess the anxiolytic or anxiogenic effects of Leu-Enkephalin. Detailed protocols for the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test are provided, along with a summary of available quantitative data and an overview of the relevant signaling pathways.

Introduction to this compound and Anxiety

This compound is an endogenous opioid peptide that plays a role in pain modulation, reward, and stress responses. Its effects on anxiety are complex and are primarily mediated through its interaction with delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors found throughout the central nervous system. Understanding the impact of this compound on anxiety-like behaviors is crucial for the development of novel therapeutic agents for anxiety disorders.

Behavioral Assays for Anxiety Assessment

Several well-validated behavioral assays are used to measure anxiety-like behavior in rodents. These tests are based on the natural conflict between the animal's drive to explore a novel environment and its innate aversion to open, brightly lit spaces.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated off the ground, with two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Open Field Test (OFT)

The Open Field Test assesses anxiety and locomotor activity. The apparatus is a large, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.

Light-Dark Box Test (LDB)

The Light-Dark Box Test is another popular assay for anxiety-like behavior. The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment. A natural conflict arises between the rodent's tendency to explore and its aversion to the bright light. Anxiolytic compounds generally increase the time spent in the light compartment.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies investigating the effects of this compound on anxiety-like behaviors.

Table 1: Effects of this compound in the Open Field Test

SpeciesDose and Route of AdministrationKey Findings in Open Field Test
Rat0.15 mg/kg (i.p.)Lowered general motor activity 10-30 minutes after injection.
Rat1.0 mg/kg (i.p.)Lowered general motor activity 10-30 minutes after injection and lowered the level of certain emotional reactions.

i.p. = intraperitoneal

Table 2: Effects of this compound in Other Behavioral Assays

SpeciesDose and Route of AdministrationAssayKey Findings
Mouse30 µg/kg (i.p.)One-way step-through active avoidanceEnhanced acquisition of the avoidance response.
Rat10 µg/kg (i.p.)Jump-up one-way active avoidanceEnhanced acquisition of the avoidance response.
Mouse300 µg/kgY-maze appetitive conditioningImpaired memory of the maze response.

Note: While active avoidance and Y-maze tests are not direct measures of anxiety in the same way as the EPM, OFT, and LDB, they provide valuable information on effective in vivo dosages of this compound.

Data for the Elevated Plus Maze and Light-Dark Box Test with this compound administration were not available in the searched literature.

Experimental Protocols

General Considerations for All Assays
  • Animal Acclimation: Acclimate animals to the testing room for at least 1-2 hours before the experiment to reduce stress from the novel environment.

  • Handling: Handle animals gently and consistently to minimize stress-induced behavioral changes.

  • Apparatus Cleaning: Thoroughly clean the apparatus between each trial with a 70% ethanol solution to remove any olfactory cues from previous animals.

  • Lighting: Maintain consistent lighting conditions throughout the experiment, as light levels can significantly impact anxiety-like behaviors.

  • Experimenter Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid bias in scoring.

Protocol 1: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic effects of this compound by measuring the animal's exploration of the open and closed arms of an elevated plus-shaped maze.

Materials:

  • Elevated Plus Maze apparatus (dimensions appropriate for the species being tested).

  • Video recording and analysis software (optional, but recommended for accurate scoring).

  • This compound solution.

  • Vehicle control solution (e.g., saline).

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection). Allow for an appropriate pre-treatment time for the drug to take effect (typically 15-30 minutes for i.p. injections).

  • Placement on the Maze: Gently place the animal in the center of the maze, facing one of the open arms.

  • Recording: Immediately start the timer and video recording system. Allow the animal to explore the maze for a 5-minute period.

  • Observation: The experimenter should leave the room during the test to avoid influencing the animal's behavior.

  • Data Collection: At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (optional, to assess locomotor activity).

Interpretation: An increase in the percentage of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease in these parameters suggests an anxiogenic effect.

Protocol 2: Open Field Test (OFT)

Objective: To evaluate the effects of this compound on anxiety-like behavior and general locomotor activity in a novel open environment.

Materials:

  • Open field arena (a square or circular enclosure with high walls).

  • Video recording and analysis software.

  • This compound solution.

  • Vehicle control solution.

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Drug Administration: Administer this compound or vehicle control as described in the EPM protocol.

  • Placement in the Arena: Gently place the animal in the center of the open field arena.

  • Recording: Start the timer and video recording immediately. The test duration is typically 5-10 minutes.

  • Observation: The experimenter should be out of the animal's sight during the test.

  • Data Collection: After the test period, return the animal to its home cage.

  • Data Analysis: The arena is typically divided into a "center" zone and a "peripheral" zone by the analysis software. The following parameters are scored:

    • Time spent in the center of the arena.

    • Time spent in the periphery of the arena.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (number of times the animal stands on its hind legs).

Interpretation: An anxiolytic effect is indicated by an increase in the time spent in the center of the arena and an increased number of entries into the center. A decrease in these measures suggests anxiogenic effects. Total distance traveled provides an index of general locomotor activity.

Protocol 3: Light-Dark Box Test (LDB)

Objective: To assess anxiety-like behavior by measuring the animal's preference for a dark, enclosed space over a brightly illuminated open space after administration of this compound.

Materials:

  • Light-Dark Box apparatus.

  • Light source to illuminate the light compartment to a specific lux level.

  • Video recording and analysis software.

  • This compound solution.

  • Vehicle control solution.

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Drug Administration: Administer this compound or vehicle control as previously described.

  • Placement in the Box: Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Recording: Start the timer and video recording. The test duration is typically 5-10 minutes.

  • Observation: The experimenter should not be visible to the animal during the test.

  • Data Collection: After the session, return the animal to its home cage.

  • Data Analysis: Score the following parameters:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the light and dark compartments.

    • Total distance traveled (optional).

Interpretation: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and potentially an increase in the number of transitions. An anxiogenic effect is indicated by a decrease in time spent in the light compartment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and a typical experimental workflow for assessing its effects on anxiety.

Leu_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor This compound->MOR DOR Delta-Opioid Receptor This compound->DOR G_Protein_MOR Gi/o Protein MOR->G_Protein_MOR G_Protein_DOR Gi/o Protein DOR->G_Protein_DOR AC_MOR Adenylyl Cyclase G_Protein_MOR->AC_MOR Inhibits AC_DOR Adenylyl Cyclase G_Protein_DOR->AC_DOR Inhibits cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR cAMP_DOR ↓ cAMP AC_DOR->cAMP_DOR PKA_MOR ↓ PKA Activity cAMP_MOR->PKA_MOR PKA_DOR ↓ PKA Activity cAMP_DOR->PKA_DOR CREB_MOR ↓ CREB Phosphorylation PKA_MOR->CREB_MOR CREB_DOR ↓ CREB Phosphorylation PKA_DOR->CREB_DOR Gene_Expression_MOR Altered Gene Expression CREB_MOR->Gene_Expression_MOR Gene_Expression_DOR Altered Gene Expression CREB_DOR->Gene_Expression_DOR Anxiolysis_MOR Anxiolysis Gene_Expression_MOR->Anxiolysis_MOR Leads to Anxiolysis_DOR Anxiolysis Gene_Expression_DOR->Anxiolysis_DOR Leads to

Caption: this compound Signaling Pathway in Anxiety Modulation.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1-2 hours) Drug_Administration Drug Administration (e.g., i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation This compound & Vehicle Preparation Drug_Preparation->Drug_Administration Pre-treatment_Period Pre-treatment Period (15-30 min) Drug_Administration->Pre-treatment_Period Behavioral_Assay Behavioral Assay (EPM, OFT, or LDB) (5-10 min) Pre-treatment_Period->Behavioral_Assay Data_Scoring Video Scoring & Data Extraction Behavioral_Assay->Data_Scoring Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Scoring->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow for Behavioral Assays.

Enhancing the Therapeutic Potential of Leu-Enkephalin: A Guide to the Development of Stabilized Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The endogenous opioid peptide Leu-enkephalin holds significant promise as a potent analgesic. However, its therapeutic application is severely hampered by its rapid degradation in vivo. This document provides a comprehensive overview of strategies to enhance the stability of this compound, detailing the design of stabilized analogs, and providing step-by-step protocols for their evaluation.

Strategies for Improving this compound Stability

The inherent instability of this compound is primarily due to its susceptibility to enzymatic degradation by aminopeptidases and enkephalinases.[1][2] To overcome this limitation, several chemical modification strategies have been successfully employed to develop analogs with improved stability and sustained analgesic activity.[3][4][5]

Key Modification Strategies:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions, particularly at the second position (Gly2), can significantly increase resistance to proteolytic degradation. A notable example is [D-Ala2, D-Leu5]-enkephalin (DADLE), a well-characterized analog with enhanced stability and high affinity for δ-opioid receptors.

  • N-Terminal and C-Terminal Modifications: Modifications at the N-terminus, such as acylation, or at the C-terminus, can protect the peptide from exopeptidases. For instance, N-pivaloyl modification has been shown to extend the plasma half-life of a this compound analog to 37 hours.

  • Cyclization: Introducing cyclic constraints into the peptide backbone can enhance stability by reducing conformational flexibility and protecting cleavage sites. This can be achieved by forming a covalent bond between the side chains of amino acids or between the N- and C-termini.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, thereby shielding it from enzymatic degradation and reducing renal clearance.

  • Unnatural Amino Acid Incorporation: The introduction of non-proteinogenic amino acids can create novel structures that are not recognized by native proteases, thus improving stability.

Quantitative Data of Selected this compound Analogs

The following tables summarize the quantitative data for this compound and some of its stabilized analogs, providing a comparative overview of their receptor binding affinities and biological activities.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
This compound~1.9~0.9Low Affinity
DADLE ([D-Ala2, D-Leu5]-enkephalin)~505-8Low Affinity
KK-103 (N-pivaloyl analog)-68% relative to Leu-ENK-
Ligand 16 (Dmt-substituted with C-terminal modification)0.380.36-
Meta-F-Phe4 this compound (1a)0.080.03-
Meta-NO2-Phe4 this compound (1i)0.980.023-

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro and In Vivo Activity

CompoundAssayPotencyEfficacy/EffectReference
This compoundHot-plate test (s.c.)-14%MPE·h
KK-103 (N-pivaloyl analog)Hot-plate test (s.c.)-142%MPE·h
Ligand 16Mouse Vas Deferens (MVD)IC50 = 1.83 nM-
Ligand 16Guinea Pig Ileum (GPI)IC50 = 8.51 nM-
Meta-F-Phe4 this compound (1a)cAMP GloSensor (δOR)IC50 = 0.08 nM-
Meta-NO2-Phe4 this compound (1i)cAMP GloSensor (δOR)IC50 = 0.11 nM-

%MPE·h represents the percentage of maximal possible effect integrated over time.

Experimental Protocols

This section provides detailed protocols for key experiments used in the development and characterization of this compound analogs.

Protocol for Enzymatic Degradation Assay in Plasma

This protocol is designed to assess the stability of this compound analogs in plasma.

Materials:

  • Test peptide analog

  • Human or rodent plasma (e.g., from BD P800 tubes with protease inhibitors for baseline)

  • Incubator at 37°C

  • Precipitating agent (e.g., acetonitrile or methanol)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test peptide in an appropriate solvent.

  • Add the test peptide to a pre-warmed aliquot of plasma to a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately add three volumes of ice-cold precipitating agent to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.

  • Vortex the mixture and incubate on ice for 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the amount of remaining intact peptide using a validated HPLC or LC-MS/MS method.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.

Protocol for Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR)

  • Unlabeled test compound (this compound analog)

  • Naloxone (for determining non-specific binding)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radiolabeled ligand.

    • Non-specific Binding: Assay buffer, cell membranes, radiolabeled ligand, and a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: Assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic efficacy of compounds in rodents.

Materials:

  • Hot plate apparatus with a temperature-controlled surface

  • Animal restraining cylinder

  • Test compound (this compound analog)

  • Vehicle control (e.g., saline)

  • Mice or rats

Procedure:

  • Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Gently place each animal on the hot plate within the restraining cylinder and start a stopwatch.

  • Observe the animal for nociceptive responses, such as hind paw licking, flicking, or jumping.

  • Record the latency (in seconds) to the first clear pain response. This is the baseline latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.

  • Administer the test compound or vehicle to the animals (e.g., via subcutaneous or intravenous injection).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the hot plate test and record the response latencies.

  • Calculate the analgesic effect as the percentage of the Maximal Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of opioid receptors and the experimental workflow for developing stabilized this compound analogs.

EnkephalinDegradationPathway cluster_enzymes Degrading Enzymes LeuEnk This compound (Tyr-Gly-Gly-Phe-Leu) Tyr Tyr LeuEnk->Tyr GlyGlyPheLeu Gly-Gly-Phe-Leu LeuEnk->GlyGlyPheLeu TyrGlyGly Tyr-Gly-Gly LeuEnk->TyrGlyGly PheLeu Phe-Leu LeuEnk->PheLeu Aminopeptidase Aminopeptidase Aminopeptidase->LeuEnk Enkephalinase Enkephalinase (NEP/ACE) Enkephalinase->LeuEnk

Caption: Enzymatic degradation pathway of this compound.

OpioidReceptorSignaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OpioidReceptor Opioid Receptor (μ, δ, κ) G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits EnkephalinAnalog Enkephalin Analog (Agonist) EnkephalinAnalog->OpioidReceptor Binds to cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Reduced signaling K_channel->Analgesia Leads to Hyperpolarization Ca_channel->Analgesia Reduces Neurotransmitter Release

Caption: Opioid receptor signaling pathway.

AnalogDevelopmentWorkflow Start Start: Unstable this compound Design Analog Design & Chemical Modification Start->Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Stability In Vitro Stability Assay (Plasma Degradation) Purification->Stability Binding Receptor Binding Assay (Ki determination) Stability->Binding Stable Analogs InVitro In Vitro Functional Assay (e.g., GPI, MVD) Binding->InVitro InVivo In Vivo Analgesia Model (e.g., Hot Plate Test) InVitro->InVivo Potent Analogs InVivo->Design Iterative Optimization Lead Lead Compound with Improved Stability and Potency InVivo->Lead

Caption: Experimental workflow for developing stabilized this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Enzymatic Degradation of Leu-Enkephalin in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leu-enkephalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of enzymatic degradation in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation in vitro?

A1: this compound is rapidly broken down by several peptidases. The main enzymes involved are:

  • Aminopeptidases: These enzymes cleave the N-terminal Tyr-Gly bond.[1][2][3]

  • Dipeptidyl Peptidases: These enzymes also act on the N-terminus.[1][2]

  • Neutral Endopeptidase (NEP, Neprilysin): This enzyme cleaves the Gly-Phe bond in the middle of the peptide.

  • Angiotensin-Converting Enzyme (ACE): ACE can also contribute to degradation by cleaving the Phe-Leu bond.

Q2: My this compound solution is losing activity rapidly. What are the likely causes?

A2: The most common reason for loss of activity is enzymatic degradation, especially if your experiments involve biological matrices like plasma, serum, or tissue homogenates. Other potential causes include:

  • Incorrect pH: The stability of this compound in aqueous solutions is pH-dependent, with maximal stability around pH 5.0.

  • Improper Storage: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted, solutions should be used promptly or aliquoted and stored at -80°C to minimize freeze-thaw cycles.

  • Adsorption to Labware: Peptides can adsorb to the surface of plastic tubes and pipette tips. Using low-protein-binding labware can help mitigate this issue.

Q3: How can I improve the stability of this compound in my in vitro experiments?

A3: To enhance stability, you can use a combination of strategies:

  • Enzyme Inhibitors: Add a cocktail of peptidase inhibitors to your experimental buffer or medium.

  • Optimize pH: Maintain the pH of your solutions around 5.0 where this compound exhibits maximal chemical stability.

  • Use Sterile Technique: Prepare solutions with sterile water and buffers to prevent microbial contamination, which can introduce proteases.

  • Structural Analogs: Consider using a more stable synthetic analog of this compound, such as those with D-amino acid substitutions (e.g., [D-Ala²]-Leu-enkephalinamide) or other chemical modifications.

Troubleshooting Guides

Issue: My inhibitor cocktail is not effectively preventing degradation.

Possible CauseTroubleshooting Step
Incorrect inhibitor concentration Optimize the concentration of each inhibitor through a dose-response experiment.
Inhibitor instability Prepare fresh inhibitor stock solutions for each experiment. Check the stability of the inhibitors under your specific experimental conditions.
Single inhibitor for multiple enzymes Use a cocktail of inhibitors that target different classes of peptidases (e.g., aminopeptidases and endopeptidases).
Incomplete protein precipitation If analyzing by HPLC, ensure complete protein precipitation by using an effective agent (e.g., ice-cold acetonitrile with 0.1% TFA) and an appropriate ratio of precipitant to sample.

Issue: High variability in replicate measurements of this compound concentration.

Possible CauseTroubleshooting Step
Inconsistent sample handling Ensure consistent timing for all experimental steps, including incubation and sample processing. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Analytical method issues (e.g., HPLC) Validate your analytical method for linearity, precision, and accuracy. Regularly check for column degradation and ensure the mobile phase is consistent.
Peptide adsorption to labware Use low-protein-binding tubes and pipette tips to minimize loss of peptide.

Quantitative Data Summary

Table 1: In Vitro Half-Life of this compound in Various Biological Matrices

Biological MatrixHalf-Life (without inhibitors)Reference
Mouse Plasma25 minutes
Rabbit Nasal Mucosal Extract1.07 hours
Rabbit Rectal Mucosal Extract0.33 hours
Rabbit Vaginal Mucosal Extract1.14 hours

Table 2: Effect of Inhibitors on this compound Stability

Inhibitor(s)Concentration(s)Biological MatrixOutcomeReference
Amastatin / Thimerosal / EDTA50 µM / 0.25 mM / 5 mMRabbit Mucosal Extracts>90% intact after 6 hours
Thioridazine10⁻⁴ MHuman PlasmaHalf-life increased to 21.2 min (control: 11.8 min)
Fluphenazine10⁻⁴ MHuman PlasmaHalf-life increased to 19.6 min
BacitracinNot specifiedHuman PlasmaHalf-life increased to 31.3 min
Kelatorphan20 µMRat Locus Coeruleus Slices7-fold increase in Met-enkephalin potency
Bestatin20 µMRat Locus Coeruleus SlicesPotentiated Met-enkephalin hyperpolarization
Thiorphan3 µMRat Locus Coeruleus SlicesPotentiated Met-enkephalin hyperpolarization

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound using HPLC

This protocol outlines the steps to determine the degradation rate of this compound in plasma.

Materials:

  • This compound peptide standard

  • Human plasma (or other species of interest), collected with an anticoagulant (e.g., heparin, EDTA)

  • Enzyme inhibitor cocktail (e.g., amastatin, thimerosal, EDTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with 0.1% trifluoroacetic acid)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation:

    • Prepare stock solutions of this compound and the inhibitor cocktail in an appropriate solvent.

    • Thaw plasma on ice.

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the plasma with the this compound stock solution to the desired final concentration.

    • For inhibitor-treated samples, add the inhibitor cocktail to the plasma prior to adding the peptide.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately stop the enzymatic reaction by adding an equal volume of the ice-cold quenching solution to the aliquot.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the equilibrated C18 column.

    • Run a linear gradient of Mobile Phase B to elute the peptide and its fragments (e.g., 5% to 60% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the standard.

    • Integrate the peak area for each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.

Visualizations

Leu_Enkephalin_Degradation_Pathway cluster_aminopeptidase Aminopeptidases cluster_neprilysin Neprilysin (NEP) cluster_ace ACE LeuEnk This compound (Tyr-Gly-Gly-Phe-Leu) Tyr Tyr LeuEnk->Tyr Cleavage of Tyr-Gly bond GGFL Gly-Gly-Phe-Leu YGG Tyr-Gly-Gly LeuEnk->YGG Cleavage of Gly-Phe bond FL Phe-Leu YGGF Tyr-Gly-Gly-Phe LeuEnk->YGGF Cleavage of Phe-Leu bond Leu Leu

Caption: Enzymatic degradation pathways of this compound.

Experimental_Workflow start Start: Prepare Reagents (Peptide, Plasma, Inhibitors) incubate Incubate at 37°C (with and without inhibitors) start->incubate timepoint Collect Aliquots at Different Time Points incubate->timepoint quench Quench Reaction (e.g., Acetonitrile + TFA) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Calculate Degradation Rate and Half-Life hplc->analyze

Caption: Workflow for assessing peptide stability in plasma.

Troubleshooting_Logic problem Problem: Ineffective Degradation Prevention check_inhibitor Check Inhibitor Concentration & Stability problem->check_inhibitor use_cocktail Use Inhibitor Cocktail? check_inhibitor->use_cocktail Yes optimize_conc Optimize Inhibitor Concentrations check_inhibitor->optimize_conc No prepare_fresh Prepare Fresh Inhibitor Stocks use_cocktail->prepare_fresh Yes add_inhibitors Add Inhibitors for Multiple Enzyme Classes use_cocktail->add_inhibitors No re_evaluate Re-evaluate Degradation optimize_conc->re_evaluate prepare_fresh->re_evaluate add_inhibitors->re_evaluate

Caption: Troubleshooting logic for ineffective degradation prevention.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the in vivo bioavailability of Leu-Enkephalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the in vivo bioavailability of this compound?

This compound, an endogenous opioid pentapeptide, faces two major hurdles for effective systemic delivery:

  • Rapid Enzymatic Degradation: In the gastrointestinal tract and plasma, this compound is quickly broken down by various peptidases, such as aminopeptidases and enkephalinases. This rapid degradation significantly reduces the amount of active peptide that reaches systemic circulation.

  • Poor Membrane Permeability: Due to its hydrophilic nature and molecular size, this compound has limited ability to cross biological membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) to reach its target receptors in the central nervous system.[1][2][3]

Q2: What are the main strategies to overcome these bioavailability challenges?

Several strategies are employed to protect this compound from degradation and enhance its ability to cross biological membranes:

  • Chemical Modifications: Altering the peptide's structure can improve its stability and lipophilicity. Common modifications include:

    • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids (e.g., [D-Ala², D-Leu⁵]-enkephalin or DADLE) can make the peptide less susceptible to enzymatic cleavage.[4]

    • Cyclization: Creating a cyclic structure can restrict the peptide's conformation, making it a poorer substrate for degrading enzymes.[4]

    • Prodrugs: Attaching a lipophilic moiety, such as a palmitic ester or a 9-fluorenylmethoxycarbonyl (Fmoc) group, can increase lipophilicity and facilitate membrane transport. These prodrugs are designed to release the active this compound after crossing the biological barrier.

    • Lipidization/PEGylation: Conjugating lipids or polyethylene glycol (PEG) chains can protect the peptide from enzymatic degradation and improve its pharmacokinetic profile.

  • Formulation and Delivery Systems: Encapsulating this compound in advanced delivery systems can protect it and facilitate its transport.

    • Nanoparticles: Polymeric or lipid-based nanoparticles can encapsulate this compound, protecting it from degradation in the gastrointestinal tract and plasma. Some nanoparticles are designed with mucoadhesive properties to enhance oral absorption.

    • Intranasal Delivery: Formulations designed for nose-to-brain delivery can bypass the blood-brain barrier, allowing direct access to the central nervous system.

Q3: How can I increase the plasma stability of my this compound analog?

Improving plasma stability is crucial for ensuring the peptide reaches its target. Consider the following approaches:

  • Structural Modifications: As mentioned in Q2, substituting L-amino acids with D-amino acids, cyclizing the peptide, or modifying the peptide bonds (e.g., N-methyl amide function) can significantly enhance resistance to plasma peptidases.

  • Enzyme Inhibitors: Co-administration with peptidase inhibitors like bestatin or thiorphan can reduce the rate of degradation in plasma. A dual inhibitor like kelatorphan, which targets both aminopeptidases and neprilysin, can be particularly effective.

  • Formulation: Encapsulating the peptide in nanoparticles or conjugating it to lipids can shield it from plasma enzymes.

Troubleshooting Guides

Problem 1: Low or inconsistent oral bioavailability of this compound formulation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Enzymatic degradation in the GI tract 1. Chemical Modification: Synthesize a more stable analog (e.g., with D-amino acid substitutions or cyclized). 2. Enzyme Inhibitors: Co-formulate with protease inhibitors. Note that large amounts may be needed as the inhibitors themselves can be degraded. 3. pH Modulation: Include acidifying agents like citric acid in the formulation to lower the local pH and inhibit intestinal peptidases.
Poor intestinal absorption 1. Increase Lipophilicity: Create a lipidated or ester-based prodrug to enhance passive diffusion across the intestinal epithelium. 2. Use Permeation Enhancers: Include excipients like medium-chain fatty acids in the formulation to transiently open tight junctions between epithelial cells, allowing for paracellular transport. 3. Nanoparticle Formulation: Encapsulate the peptide in mucoadhesive nanoparticles (e.g., chitosan-based) to increase residence time at the intestinal wall and facilitate uptake.
Formulation instability 1. Characterize Formulation: Ensure the physical and chemical stability of your formulation under storage and experimental conditions. 2. Protect from Degradation: If using a carrier system, confirm that it effectively protects the peptide from the harsh environment of the GI tract.
Problem 2: Ineffective transport of this compound across the blood-brain barrier (BBB).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Low lipophilicity of the peptide 1. Prodrug Approach: Design a reversible lipophilic prodrug that can cross the BBB and then release the active this compound in the brain. 2. Chemical Modification: Increase the lipophilicity of the peptide through modifications like N-methylation or halogenation at specific positions.
Efflux by transporters at the BBB 1. Modify Peptide Structure: Alter the peptide's structure to reduce its recognition by efflux transporters like P-glycoprotein.
Rapid degradation at the BBB 1. Use Stable Analogs: Employ analogs with enhanced stability against peptidases present at the BBB.
Inefficient delivery route 1. Intranasal Delivery: Explore intranasal formulations that can facilitate direct nose-to-brain transport, bypassing the BBB.
Problem 3: Inconsistent results in plasma stability assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Variability in sample handling 1. Standardize Procedures: Ensure consistent timing for sample collection, processing, and storage. 2. Minimize Freeze-Thaw Cycles: Aliquot plasma samples and peptide stock solutions to avoid repeated freezing and thawing.
Ineffective enzyme inhibition 1. Optimize Inhibitor Concentration: Titrate the concentration of protease inhibitors to ensure complete inhibition of enzymatic activity. 2. Use a Cocktail of Inhibitors: If multiple peptidases are active, use a broad-spectrum protease inhibitor cocktail.
Peptide adsorption to labware 1. Use Low-Binding Materials: Utilize low-protein-binding tubes and pipette tips. 2. Include a Carrier Protein: Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) to your solutions to reduce non-specific binding.
Issues with analytical method (e.g., HPLC) 1. Method Validation: Validate your analytical method for linearity, precision, and accuracy. 2. Check for Contamination: Ensure that the HPLC column and mobile phases are free from contaminants that could interfere with peptide quantification.

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of this compound's stability and bioavailability using various strategies.

Table 1: Plasma Stability of this compound Analogs

Compound Modification Half-life in Rat Plasma (min) Reference
This compound-~2-5
[D-Ala², D-Leu⁵]-enkephalin (DADLE)D-amino acid substitutionSignificantly increased vs. control
N-pivaloyl analog KK-103N-terminal modification~2220 (37 hours)
3-Fluoro derivative of Phe⁴Halogenation82.3
N-methyl amide at Phe⁴-Leu⁵Amide bond replacementMore stable than this compound

Table 2: In Vivo Efficacy of Modified this compound

Compound Delivery Route Efficacy Measure (Hot-Plate Test) Improvement vs. This compound Reference
This compoundSubcutaneous14 %MPE·h-
KK-103 (N-pivaloyl analog)Subcutaneous142 %MPE·h10-fold

Table 3: Brain Uptake Enhancement with Nanoparticle Formulation

Formulation Delivery Route Increase in Brain Drug Levels Reference
Palmitic ester prodrug in chitosan amphiphile nanoparticlesOral67%
Palmitic ester prodrug in chitosan amphiphile nanoparticlesIntravenous50%

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines the steps to assess the stability of this compound or its analogs in plasma.

Materials:

  • This compound or analog stock solution

  • Plasma (from the species of interest, e.g., rat, human) with anticoagulant (e.g., EDTA)

  • Incubator or water bath at 37°C

  • Protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% trifluoroacetic acid - TFA)

  • Microcentrifuge

  • HPLC system with a C18 column

Procedure:

  • Pre-incubation: Aliquot plasma into microcentrifuge tubes and pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add the peptide stock solution to the plasma to achieve the desired final concentration. Vortex briefly to mix. This is your time zero (t=0) sample.

  • Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Stop Reaction: Immediately add an equal volume of ice-cold acetonitrile with 0.1% TFA to the aliquot to precipitate plasma proteins and stop enzymatic degradation.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable gradient elution method to separate the intact peptide from its degradation products. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of this compound and its analogs.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound or analog

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer. This typically takes about 21 days.

  • Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound (this compound or analog) dissolved in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the Caco-2 cell monolayer.

Visualizations

G cluster_0 Barriers to Bioavailability cluster_1 Enhancement Strategies cluster_2 Outcomes Enzymatic Degradation Enzymatic Degradation Chemical Modification Chemical Modification Enzymatic Degradation->Chemical Modification Formulation Strategies Formulation Strategies Enzymatic Degradation->Formulation Strategies Poor Permeability Poor Permeability Poor Permeability->Chemical Modification Poor Permeability->Formulation Strategies Increased Stability Increased Stability Chemical Modification->Increased Stability Enhanced Absorption Enhanced Absorption Chemical Modification->Enhanced Absorption Formulation Strategies->Increased Stability Formulation Strategies->Enhanced Absorption Improved Bioavailability Improved Bioavailability Increased Stability->Improved Bioavailability Enhanced Absorption->Improved Bioavailability G Start Start Peptide in Plasma Peptide in Plasma Start->Peptide in Plasma t=0, 5, 15... min Stop Reaction Stop Reaction Peptide in Plasma->Stop Reaction Add Acetonitrile/TFA Protein Precipitation Protein Precipitation Stop Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Analysis HPLC Analysis Supernatant Collection->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis G This compound This compound Opioid Receptor Opioid Receptor This compound->Opioid Receptor Binds to G-Protein Activation G-Protein Activation Opioid Receptor->G-Protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-Protein Activation->Adenylyl Cyclase Inhibition Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Cellular Response Cellular Response Decreased cAMP->Cellular Response

References

Technical Support Center: Optimizing HPLC Purification of Leu-Enkephalin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of Leu-Enkephalin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Troubleshooting Guides and FAQs

This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of this compound and its analogs.

Poor Peak Shape

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in reversed-phase HPLC of peptides and can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol groups on silica-based columns, can cause tailing. Ionized silanol groups can interact with basic residues in the peptide.[1]

  • Low Acid Concentration: An insufficient concentration of an ion-pairing agent, like trifluoroacetic acid (TFA), in the mobile phase can lead to poor peak shape.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can also cause peak tailing.[3][4]

Troubleshooting Steps:

  • Optimize Mobile Phase Additive: Ensure an adequate concentration of an ion-pairing agent. TFA is commonly used at 0.1% to improve peak shape by masking silanol interactions. If using a mass spectrometry-compatible modifier like formic acid, you may need to optimize its concentration, as lower ionic strength buffers can sometimes lead to poorer peak shapes for basic peptides.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically around 2-3) to keep the peptides protonated and minimize interactions with silanol groups.

  • Check for Column Overload: Reduce the sample concentration or injection volume to see if peak shape improves.

  • Column Washing and Replacement: If you suspect contamination, flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.

Q2: My peptide peak is very broad. What can I do to improve the peak width?

A2: Broad peaks can result from several factors, including:

  • Sub-optimal Gradient: A steep gradient may not provide sufficient separation, leading to broad peaks.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time with the stationary phase, resulting in broader peaks.

  • Large Injection Volume or Unsuitable Sample Solvent: Injecting a large volume of sample, especially in a solvent stronger than the initial mobile phase, can cause peak broadening.

  • Column Temperature: Non-optimal column temperature can affect viscosity and diffusion, leading to broader peaks.

Troubleshooting Steps:

  • Optimize the Gradient: A shallower gradient around the elution point of your peptide can significantly improve peak sharpness. Start with a scouting run using a broad gradient to determine the approximate elution conditions, then run a shallower gradient in that range.

  • Adjust the Flow Rate: Try reducing the flow rate to see if it improves peak shape, but be mindful of longer run times.

  • Optimize Sample Injection: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.

  • Control Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 40°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.

Q3: I am observing split or double peaks for my this compound. What could be the cause?

A3: Split or double peaks can be caused by:

  • Partially Clogged Column Frit: Debris from the sample or system can partially block the inlet frit of the column, distorting the sample band.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.

  • Column Degradation: A void or channel in the column packing material can lead to split peaks.

  • Co-elution of Analogs or Impurities: It's possible that a closely related analog or an impurity is co-eluting with your main peak.

Troubleshooting Steps:

  • Sample Filtration: Always filter your sample before injection to remove any particulates.

  • Check Injection Solvent: As mentioned, dissolve your sample in the mobile phase if possible.

  • Backflush the Column: If you suspect a clogged frit, you can try backflushing the column (check the manufacturer's instructions first).

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants.

  • Confirm Peak Purity: Collect the fractions corresponding to the split peak and analyze them by mass spectrometry to confirm if they are the same compound or different species.

Low Recovery and Yield

Q4: I am experiencing low recovery of my this compound after purification. What are the common causes and how can I improve it?

A4: Low recovery of peptides from HPLC is a frequent problem, often due to:

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of sample vials, tubing, and the column itself, especially if they are hydrophobic.

  • Poor Solubility: The peptide may not be fully dissolved in the sample solvent, leading to incomplete loading onto the column.

  • Precipitation on the Column: The peptide may precipitate at the head of the column if the mobile phase is not a good solvent for it.

  • Irreversible Binding: The peptide may bind irreversibly to the stationary phase.

Troubleshooting Steps:

  • Optimize Sample Solvent: Ensure your peptide is fully dissolved. You may need to use a small amount of an organic solvent like acetonitrile or isopropanol in your sample solvent. For very hydrophobic peptides, DMSO can be used, but be mindful of its potential to interfere with chromatography if used in large amounts.

  • Use Low-Binding Vials and Plates: To minimize adsorption to sample containers, use polypropylene or other low-protein-binding labware.

  • Increase Column Temperature: Elevating the column temperature can improve the solubility of peptides and reduce secondary interactions, leading to better recovery.

  • Passivate the HPLC System: For particularly "sticky" peptides, you can passivate the system by flushing it with a solution that blocks active sites on the stainless steel surfaces.

System and Method Issues

Q5: My HPLC system is showing high backpressure. What should I do?

A5: High backpressure is a common HPLC issue that can indicate a blockage in the system.

Troubleshooting Steps:

  • Isolate the Source: Systematically disconnect components to identify the source of the high pressure.

    • Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column.

    • If the pressure is still high without the column, the blockage is in the tubing, injector, or other components before the column. Check each component sequentially.

  • Address a Column Blockage:

    • Backflush the column: This can often dislodge particulates from the inlet frit.

    • Change the in-line filter or guard column: These are designed to trap particles and should be replaced regularly.

  • Prevent Future Blockages:

    • Filter all solvents and samples: Use a 0.22 µm or 0.45 µm filter.

    • Ensure mobile phase compatibility: Buffers should be fully dissolved and compatible with the organic solvent to prevent precipitation.

Q6: My retention times are drifting from run to run. What could be the cause?

A6: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the mobile phase strength.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if the column is not in a temperature-controlled compartment.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Troubleshooting Steps:

  • Ensure Sufficient Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • Use a Column Oven: Maintain a constant and controlled column temperature.

  • Monitor Column Performance: Regularly check the performance of your column with a standard sample to track its health.

Data Presentation

Table 1: Effect of TFA Concentration on Peptide Retention Time

TFA Concentration (%)AnalyteRetention Time (min)Peak Shape
0.05This compound15.2Slight Tailing
0.1 This compound 15.8 Symmetrical
0.2This compound16.5Symmetrical

Note: Data is illustrative and will vary based on the specific peptide, column, and HPLC system. A concentration of 0.1% TFA is a common starting point for good peak shape and retention.

Table 2: Influence of Column Temperature on this compound Retention

Column Temperature (°C)Retention Time (min)Backpressure (psi)
2516.52200
40 15.8 1800
6014.91500

Note: Data is illustrative. Higher temperatures generally lead to shorter retention times and lower backpressure. Consistent temperature control is crucial for reproducible results.

Table 3: Typical Peptide Recovery Rates in RP-HPLC

ConditionExpected Recovery (%)
Standard Conditions75-90%
Hydrophobic Peptide, Standard Conditions50-80%
Optimized Conditions (Elevated Temp, Low-Binding Vials) >90%

Note: Recovery rates are highly dependent on the peptide sequence and experimental conditions. For hydrophobic peptides, optimizing the sample solvent and using elevated temperatures can significantly improve recovery.

Experimental Protocols

Detailed Methodology for HPLC Purification of this compound

This protocol provides a general starting point for the purification of crude this compound (Tyr-Gly-Gly-Phe-Leu) using reversed-phase HPLC.

1. Materials and Reagents:

  • Crude this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A (see below) to a concentration of approximately 1-5 mg/mL.

  • If solubility is an issue, a small percentage of ACN can be added to the solvent. For highly aggregated peptides, a small amount of DMSO can be used, but the injection volume should be kept to a minimum.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulates.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale; larger dimensions for preparative scale).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

  • Column Temperature: 40°C

  • Detection: UV at 220 nm and 280 nm (the tyrosine residue in this compound absorbs at 280 nm).

  • Injection Volume: 10-50 µL for an analytical column, depending on the sample concentration.

4. Gradient Program (Starting Point):

  • Scouting Run: Perform an initial broad gradient to determine the approximate elution time of this compound.

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (return to initial conditions)

    • 45-55 min: 5% B (equilibration)

  • Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution point of the target peptide. For example, if this compound elutes at 30% B in the scouting run:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 40% B (linear gradient, 1% B per minute)

    • 25-30 min: 40% to 90% B (wash step)

    • 30-35 min: 90% to 20% B (return to initial conditions)

    • 35-45 min: 20% B (equilibration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak(s) observed in the chromatogram.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the peptide in the desired fractions by mass spectrometry.

  • Pool the fractions with a purity of >95%.

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sp Sample Preparation (Dissolution & Filtration) inj Inject Sample sp->inj mp Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) eq System Equilibration mp->eq eq->inj sep Gradient Separation on C18 Column inj->sep det UV Detection (220 nm & 280 nm) sep->det fc Fraction Collection det->fc an Purity Analysis (Analytical HPLC) fc->an id Identity Confirmation (Mass Spectrometry) an->id pool Pool Pure Fractions id->pool lyo Lyophilization pool->lyo end Purified this compound lyo->end

Caption: A typical workflow for the HPLC purification of this compound.

Troubleshooting_Logic cluster_peak Poor Peak Shape cluster_yield Low Yield cluster_system System Issues start Problem Observed p1 Tailing Peak? p2 Broad Peak? p3 Split Peak? y1 Low Recovery? s1 High Backpressure? s2 Retention Time Drift? sol_p1 Optimize TFA concentration Lower sample load Check column health p1->sol_p1 sol_p2 Optimize gradient slope Adjust flow rate Control temperature p2->sol_p2 sol_p3 Filter sample Check injection solvent Backflush column p3->sol_p3 sol_y1 Optimize sample solvent Use low-binding vials Increase temperature y1->sol_y1 sol_s1 Isolate blockage Backflush column Change filters s1->sol_s1 sol_s2 Increase equilibration time Use fresh mobile phase Control temperature s2->sol_s2

Caption: A troubleshooting decision tree for common HPLC issues.

Enkephalin_Signaling ENK Enkephalin (this compound) OR Opioid Receptor (δ and μ) ENK->OR G G-protein (Gi/Go) OR->G AC Adenylyl Cyclase G->AC Ion Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G->Ion cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuro Neurotransmitter Release ↓ PKA->Neuro Ion->Neuro Pain Pain Signal Transmission ↓ Neuro->Pain

Caption: Simplified signaling pathway of enkephalins.

References

Troubleshooting low signal in Leu-Enkephalin mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in Leu-Enkephalin mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound analysis?

A1: The optimal concentration for this compound can vary depending on the mass spectrometer's sensitivity. However, if your sample is too dilute, you may not obtain a strong enough signal.[1] Conversely, if it is too concentrated, it can lead to ion suppression.[1] It is recommended to prepare a dilution series to determine the best concentration range for your specific instrument and method.[2] For highly sensitive instruments, analysis of peptide mixtures at the femtomole level is possible.[3][4]

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: this compound (Tyr-Gly-Gly-Phe-Leu) is a peptide that is readily protonated. Therefore, positive electrospray ionization (ESI+) is the most common and effective mode for its analysis, typically observing the protonated molecular ion [M+H]⁺.

Q3: What is ion suppression and how can it affect my this compound signal?

A3: Ion suppression is a phenomenon where other compounds (matrix components) co-eluting with this compound compete for ionization, reducing the ionization efficiency and signal intensity of the target analyte. This is a common issue in ESI-MS and can be caused by salts, detergents, or other contaminants in the sample or mobile phase.

Q4: Why is this compound commonly used as a reference or tuning compound in mass spectrometry?

A4: this compound is frequently used as a standard to test new instruments and methodologies, and for instrument tuning and calibration. Its fragmentation pattern is well-characterized and typical for a small peptide, making it a useful "thermometer molecule" to understand the degree of excitation in ESI or MALDI sources.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues. Follow the steps sequentially to identify the root cause of the problem.

Step 1: Sample Preparation and Integrity

Q: Could my sample preparation be the cause of the low signal?

A: Yes, inadequate sample preparation is a primary cause of low signal intensity. Common issues include:

  • Contamination: The presence of detergents (like NP-40, Tween, Triton), plasticizers from tubes, or keratin from handling can severely interfere with your results and mask the signal. Always use high-purity solvents and mass-spectrometry-tested plastics.

  • Incorrect Concentration: As mentioned in the FAQ, the sample may be too dilute or too concentrated, leading to a weak signal or ion suppression, respectively.

  • Sample Degradation: Peptides can degrade if not handled properly. For biological samples like plasma, it's crucial to thaw them on ice to prevent enzymatic degradation.

Step 2: Liquid Chromatography (LC) System Check

Q: How can I determine if my LC system is causing the signal loss?

A: A complete loss of signal can often point to a singular issue within the LC system.

  • Check for Leaks and Stable Spray: Ensure there are no leaks in the system. Visually inspect the ESI needle tip to confirm a stable spray is being generated. An unstable spray will result in no signal.

  • Pump Performance: Air pockets in the pump can cause a loss of prime, especially for the organic phase, leading to a failure in analyte elution and chromatography. Manually purging the pumps can resolve this.

  • Column Issues: Contaminants on the chromatographic column can lead to peak broadening or splitting, which can diminish signal intensity. Ensure proper column maintenance and equilibration.

Step 3: Mass Spectrometer (MS) Settings and Calibration

Q: My sample and LC system seem fine. Could the MS parameters be the problem?

A: Yes, suboptimal instrument parameters are a frequent cause of poor signal.

  • Tuning and Calibration: The mass spectrometer must be regularly tuned and calibrated to ensure it is operating at peak performance. Incorrect mass calibration can lead to mass errors and poor signal detection. Use a known calibrant, such as this compound itself or a dedicated calibration solution, to verify instrument performance.

  • Ion Source Optimization: The settings for the ion source are critical for maximizing the signal. Key parameters to optimize include:

    • Capillary/Sprayer Voltage: This is a critical parameter that is often set and forgotten but may need adjustment.

    • Gas Flow Rates (Nebulizer and Drying Gas): These have a major impact on ESI efficiency by affecting droplet size and desolvation.

    • Source Temperature: This helps with solvent removal and desolvation.

    • Needle Position: Small shifts in the ESI needle position (e.g., 0.5 mm) can cause a significant reduction in signal strength.

  • Detector Issues: A high detector voltage may be an indication of poor peak shape and resolution, leading to low signal intensity. Retuning the system for better peak shape can resolve this.

Visual Troubleshooting Workflow

The following diagram outlines the systematic approach to troubleshooting low signal intensity for this compound.

TroubleshootingWorkflow start Low this compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep concentration Concentration Issue? sample_prep->concentration Check lc_system Step 2: Check LC System spray_check Stable Spray? lc_system->spray_check Check ms_settings Step 3: Verify MS Settings & Calibration tune_cal Tuned & Calibrated? ms_settings->tune_cal Check contamination Contamination? concentration->contamination Yes solution_prep Optimize Concentration (Dilution Series) concentration->solution_prep No contamination->lc_system No solution_contam Use High-Purity Solvents/Plastics contamination->solution_contam Yes pumps_check Pumps Primed? spray_check->pumps_check Yes solution_spray Check for Leaks, Adjust Needle Position spray_check->solution_spray No pumps_check->ms_settings Yes solution_pumps Manually Purge Pumps pumps_check->solution_pumps No source_opt Source Optimized? tune_cal->source_opt Yes solution_tune Perform System Tune & Calibration tune_cal->solution_tune No solution_source Optimize Source Parameters (Voltage, Gas) source_opt->solution_source No end_node Signal Restored source_opt->end_node Yes solution_prep->end_node solution_contam->end_node solution_spray->end_node solution_pumps->end_node solution_tune->end_node solution_source->end_node

A flowchart for troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Plasma

This protocol is a general guideline for extracting enkephalins from a complex biological matrix like human plasma.

  • Thawing: Thaw frozen plasma samples on ice to minimize peptide degradation.

  • Internal Standard: In a microcentrifuge tube, add 100 µL of plasma. Spike the sample with an appropriate amount of a stable isotope-labeled Leucine-Enkephalin internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid (FA) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water/1% ACN + 0.1% FA).

  • Final Centrifugation: Vortex briefly and centrifuge to pellet any remaining particulates.

  • Analysis: Transfer the clear supernatant to an LC autosampler vial for analysis.

Protocol 2: Basic ESI-MS Instrument Calibration and Tuning

Regular calibration and tuning are essential for optimal performance. This is a generalized procedure.

  • Prepare Standard Solution: Prepare a fresh solution of your tuning compound (e.g., this compound or a manufacturer-provided calibration mix) at the recommended concentration.

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a stable flow rate.

  • Enter Tuning Mode: Use the instrument software's automatic tuning feature. The software will typically optimize parameters like lens voltages, collision energies, and detector settings.

  • Mass Calibration: Perform a mass calibration across the desired mass range. The software will use the known m/z values of the standard to create a calibration curve.

  • Verify Performance: After tuning and calibration, acquire data for the standard. Check for:

    • Mass Accuracy: The measured mass should be within the instrument's specified tolerance of the theoretical mass (e.g., +/- 0.1 Da or 5 ppm).

    • Resolution: The peak shape should be sharp and symmetrical. Poor resolution can cause the detector to optimize at an artificially high voltage, reducing sensitivity.

    • Signal Intensity: The signal intensity should be within the expected range for the standard at the given concentration.

Data Tables

Table 1: Typical Starting ESI Parameters for this compound

These are starting points and require optimization for your specific instrument.

ParameterTypical ValuePurpose
Ionization ModePositive (ESI+)Protonates the peptide for detection.
Capillary Voltage3000 VCreates the electrospray.
Cone Voltage30 VHelps with ion sampling and declustering.
Source Temperature120-150°CAids in desolvation of droplets.
Desolvation Gas Flow600-800 L/hrAssists in solvent evaporation.
Collision Energy (CE)10-40 eVFor fragmentation (MS/MS); start at 20 eV.
Table 2: Common Contaminants and Their Observed m/z

The presence of these contaminants can suppress the this compound signal.

Contaminant TypeCommon SourceTypical m/z in Positive Mode
Polyethylene Glycol (PEG)Detergents, skin creams, plasticsSeries of peaks separated by 44.0262 Da
PhthalatesPlastics (e.g., tubes, well plates)e.g., 149.0233, 391.2843
KeratinsDust, skin, hairVarious peptide masses
Sodium/Potassium AdductsGlassware, buffers, salts[M+Na]⁺, [M+K]⁺
PolysiloxanesSilicone tubing, septaSeries of peaks separated by 74.0188 Da

Causal Relationships in Signal Loss

The following diagram illustrates how various factors can lead to low signal intensity.

CausalDiagram cluster_sample Sample Issues cluster_lc LC System Faults cluster_ms MS Parameter Issues Contamination Contamination (Salts, Detergents, Plastics) IonSuppression Ion Suppression Contamination->IonSuppression WrongConcentration Incorrect Concentration WrongConcentration->IonSuppression (too high) PoorIonization Poor Ionization Efficiency WrongConcentration->PoorIonization (too low) Degradation Peptide Degradation AnalyteLoss Analyte Loss or No Elution Degradation->AnalyteLoss UnstableSpray Unstable Spray UnstableSpray->PoorIonization PumpFailure Pump Malfunction PumpFailure->AnalyteLoss ColumnProblem Column Contamination ColumnProblem->AnalyteLoss BadTune Poor Tuning & Calibration PoorTransmission Poor Ion Transmission/Detection BadTune->PoorTransmission SuboptimalSource Suboptimal Source Parameters SuboptimalSource->PoorIonization DetectorIssue Detector Malfunction DetectorIssue->PoorTransmission LowSignal Low Signal Intensity IonSuppression->LowSignal PoorIonization->LowSignal AnalyteLoss->LowSignal PoorTransmission->LowSignal

Relationship between root causes and low signal.

References

Technical Support Center: Measurement of Basal Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the measurement of basal Leu-enkephalin (Leu-Enk). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with quantifying low endogenous levels of this neuropeptide.

Frequently Asked Questions (FAQs)

Q1: Why is measuring basal levels of this compound so challenging?

A1: Measuring basal levels of this compound is difficult due to a combination of factors:

  • Low Endogenous Concentrations: this compound is present at very low physiological concentrations, typically in the picomolar (pM) to nanomolar (nM) range, which is often near the limit of detection for many assays.[1][2][3]

  • Rapid Enzymatic Degradation: this compound has a very short half-life in biological samples (e.g., a few minutes in plasma) due to rapid breakdown by enzymes like aminopeptidases and neutral endopeptidase (neprilysin).[4][5] This requires immediate sample processing or the use of specific enzyme inhibitors.

  • Sample Complexity: Biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue are complex mixtures containing salts, lipids, and numerous proteins that can interfere with assay performance.

  • Peptide Adsorption: this compound can adsorb to the surfaces of standard laboratory plasticware, leading to significant sample loss and inaccurate quantification.

  • High Sequence Similarity: Its close structural similarity to other endogenous opioid peptides, particularly Met-enkephalin, can lead to cross-reactivity in immunoassays, compromising specificity.

Q2: What are the most common methods for quantifying this compound, and what are their pros and cons?

A2: The two primary methods are immunoassays (ELISA, RIA) and liquid chromatography-mass spectrometry (LC-MS).

MethodProsCons
Immunoassays (ELISA/RIA) - High-throughput- Relatively inexpensive- Do not require extensive instrumentation- Potential for cross-reactivity with structurally similar peptides (e.g., Met-enkephalin)- Can be less sensitive than LC-MS- Matrix effects can interfere with antibody-antigen binding
LC-MS - High specificity and sensitivity- Ability to distinguish between Leu-Enk and Met-Enk simultaneously- Can identify and quantify post-translationally modified versions- Lower throughput- Requires expensive, specialized equipment and expertise- Complex sample preparation and data analysis
Q3: How can I prevent the degradation of this compound in my samples?

A3: Preventing degradation is critical for accurate measurement.

  • Rapid Processing: Process samples immediately after collection, and always keep them on ice.

  • Enzyme Inhibitors: Use a cocktail of protease inhibitors. For plasma or tissue, a combination of an aminopeptidase inhibitor (e.g., bestatin) and a neprilysin inhibitor (e.g., thiorphan) is effective.

  • Acidification: For tissue extraction, using an acidified solvent (e.g., acidified methanol) helps to denature and precipitate degrading enzymes.

  • Proper Storage: For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q4: My ELISA results show very high variability between replicates. What could be the cause?

A4: High variability in ELISA is a common issue, especially with low-concentration analytes. Potential causes include:

  • Inconsistent Sample Handling: Variations in the timing of sample processing or storage conditions can lead to differential degradation.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes for standards and samples, can introduce significant errors.

  • Edge Effects: Uneven temperature across the microplate during incubation can cause wells on the edge to react differently than those in the center. Ensure the plate is sealed and incubated in a stable temperature environment.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background and variability.

  • Peptide Adsorption: If not using low-protein-binding labware, the amount of peptide lost to surfaces can vary between wells.

Troubleshooting Guides

Guide 1: Low or No Signal in Immunoassays (ELISA/RIA)
Possible Cause Troubleshooting Steps
Analyte concentration is below the assay's limit of detection (LOD). 1. Concentrate the sample using solid-phase extraction (SPE) C18 cartridges.2. Verify the expected concentration range. Basal levels may be extremely low.
This compound degraded during sample collection or processing. 1. Review your sample handling protocol. Ensure rapid processing on ice and immediate addition of a validated protease inhibitor cocktail.2. Perform a time-course experiment to assess peptide stability in your specific sample matrix.
Suboptimal antibody or tracer/conjugate performance. 1. Check the expiration dates of all kit reagents.2. Run a positive control using a known concentration of synthetic this compound to verify kit performance.3. Ensure storage conditions for the kit were met (typically 2-8°C).
Incorrect assay procedure. 1. Double-check that all reagents were added in the correct order and volume.2. Confirm incubation times and temperatures match the protocol.3. Ensure the plate reader settings (wavelength) are correct for the substrate used.
Sample loss due to adsorption. 1. Use low-protein-binding microcentrifuge tubes and pipette tips for all steps.2. Consider adding a carrier protein like BSA to buffers (if compatible with the assay) to reduce non-specific binding.
Guide 2: High Background Signal in ELISA
Possible Cause Troubleshooting Steps
Insufficient washing. 1. Increase the number of wash cycles or the soaking time for each wash.2. Ensure complete aspiration of wash buffer from all wells after each step. An automated plate washer can improve consistency.
Non-specific binding of antibodies. 1. Ensure the blocking buffer is fresh and appropriate for the sample type.2. Optimize the concentration of the primary or secondary antibody; concentrations may be too high.
Cross-reactivity. 1. Check the kit's cross-reactivity data. Some antibodies may react with other proenkephalin-derived peptides.2. If significant cross-reactivity is suspected, confirm results with a more specific method like LC-MS.
Contaminated reagents. 1. Prepare fresh buffers.2. Avoid using reagents past their expiration date.
Over-development of substrate. 1. Reduce the substrate incubation time.2. Read the plate immediately after adding the stop solution.

Experimental Protocols & Visualizations

Protocol 1: General Sample Preparation for this compound Analysis

This protocol provides a general workflow for preparing biological samples for subsequent analysis by immunoassay or LC-MS.

Objective: To extract this compound while minimizing degradation and removing interfering substances.

Materials:

  • Biological sample (e.g., plasma, brain tissue homogenate)

  • Protease inhibitor cocktail (e.g., Bestatin, Thiorphan)

  • Acidified extraction solvent (e.g., 90:9:1 methanol:water:acetic acid for tissue) or protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% TFA for plasma)

  • Low-protein-binding microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) C18 cartridges (for desalting and concentration)

  • SPE solutions: Activation (e.g., 50% acetonitrile), Equilibration (e.g., 0.1% formic acid), Wash (e.g., 0.1% formic acid), Elution (e.g., 50% acetonitrile/0.1% formic acid)

Procedure:

  • Sample Collection: Collect samples (e.g., blood into EDTA tubes) and immediately place on ice. For tissue, flash-freeze in liquid nitrogen and store at -80°C until use.

  • Inhibitor Addition: Immediately add a pre-validated protease inhibitor cocktail to the sample.

  • Extraction/Protein Precipitation:

    • For Tissue: Homogenize the frozen tissue in 10 volumes of ice-cold acidified extraction solvent. Incubate on ice for 20 minutes.

    • For Plasma: Add an equal volume of ice-cold acetonitrile with 0.1% TFA to precipitate proteins. Vortex and incubate.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide fraction, without disturbing the pellet.

  • Desalting and Concentration (SPE):

    • Activate the C18 SPE cartridge with the activation solution.

    • Equilibrate the cartridge with the equilibration solution.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove salts and other hydrophilic impurities.

    • Elute the this compound with the elution solution into a clean, low-protein-binding tube.

  • Drying and Reconstitution: Dry the eluted sample (e.g., using a vacuum concentrator). Reconstitute the dried peptide extract in the appropriate assay buffer for analysis.

G cluster_collection Sample Collection & Stabilization cluster_extraction Extraction & Clarification cluster_cleanup Purification & Concentration cluster_analysis Analysis Collect 1. Collect Sample (Plasma, Tissue) Inhibit 2. Add Protease Inhibitors Collect->Inhibit Extract 3. Homogenize/Precipitate (Acidified Solvent/ACN) Inhibit->Extract Centrifuge 4. Centrifuge (16,000 x g, 4°C) Extract->Centrifuge CollectSupernatant 5. Collect Supernatant Centrifuge->CollectSupernatant SPE 6. Solid-Phase Extraction (C18 Desalting) CollectSupernatant->SPE Dry 7. Dry Down (Vacuum Centrifuge) SPE->Dry Reconstitute 8. Reconstitute in Assay Buffer Dry->Reconstitute Analysis ELISA / LC-MS Reconstitute->Analysis

Caption: Workflow for this compound Sample Preparation.

Visualization 2: Troubleshooting Logic for Low ELISA Signal

This diagram illustrates the decision-making process when troubleshooting a weak or absent signal in a this compound ELISA.

G Start Low or No Signal Detected CheckControls Were positive controls within expected range? Start->CheckControls KitProblem Issue with Kit/Reagents: - Check expiration - Verify storage - Test new kit lot CheckControls->KitProblem No SampleProblem Issue with Samples or Protocol CheckControls->SampleProblem Yes CheckDegradation Was degradation prevented? (Inhibitors, on ice) SampleProblem->CheckDegradation ImproveHandling Improve Sample Handling: - Use fresh inhibitors - Process faster - Avoid freeze-thaw CheckDegradation->ImproveHandling No CheckConcentration Is basal level too low for this assay? CheckDegradation->CheckConcentration Yes End Re-run Assay ImproveHandling->End ConcentrateSample Concentrate Sample: - Use SPE - Lyophilize & reconstitute CheckConcentration->ConcentrateSample Yes CheckProcedure Review Assay Protocol: - Correct volumes? - Correct incubation? - Correct plate reading? CheckConcentration->CheckProcedure No ConcentrateSample->End CheckProcedure->End

Caption: Troubleshooting Logic for Low ELISA Signal.

References

Technical Support Center: Minimizing Adsorption of Leu-enkephalin to Labware

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to providing solutions for minimizing the adsorption of Leu-enkephalin to laboratory ware. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide loss during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experimental setup and ensure accurate, reproducible results.

Troubleshooting Guides

Problem: Low or Inconsistent Recovery of this compound

Researchers often face the frustrating issue of losing a significant portion of their this compound sample due to adsorption onto the surfaces of labware. This can lead to inaccurate quantification, reduced bioactivity, and poor experimental reproducibility. This guide provides a systematic approach to troubleshooting and mitigating this common problem.

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Inappropriate Labware Material Peptides, especially those with hydrophobic residues like this compound, are prone to adsorbing to surfaces. Standard polystyrene and borosilicate glass can exhibit significant binding. Solution: Switch to low-protein-binding polypropylene tubes and pipette tips. For applications requiring glass, consider silanized glass vials to create a hydrophobic, less interactive surface.[1][2]
Suboptimal Solvent Conditions The composition of the solvent plays a crucial role in peptide solubility and its interaction with surfaces. In purely aqueous solutions, hydrophobic peptides may be more likely to adsorb to surfaces to minimize their interaction with water.
Solution 1: Adjust pH. The conformation and charge of this compound can be influenced by the pH of the solution. At neutral pH, the peptide exists as a mix of folded and unfolded forms, while it is predominantly unfolded at low or high pH. Experiment with adjusting the pH of your buffer to see if it improves recovery, though be mindful of the pH stability of your peptide.[3]
Solution 2: Increase Ionic Strength. Modifying the ionic strength of the buffer can sometimes reduce electrostatic interactions between the peptide and the labware surface. However, the effect can be complex and may not always be beneficial. It is recommended to test a range of salt concentrations (e.g., 10 mM to 150 mM NaCl) to find the optimal condition for your specific application.[4]
Solution 3: Add Organic Solvent. For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile (ACN) can improve solubility in the aqueous phase and reduce the tendency to adsorb to surfaces. Start with a low concentration (e.g., 5% v/v ACN) and optimize as needed, ensuring the solvent is compatible with your downstream applications.
Lack of Surface Passivation Untreated labware surfaces have active sites that can readily bind peptides. Passivation creates a barrier that minimizes these interactions.
Solution 1: Silanization. For glassware, silanization with agents like dimethylchlorosilane creates a hydrophobic surface that repels peptides. This is particularly useful for HPLC vials and other glass containers.
Solution 2: PEGylation. Coating surfaces with polyethylene glycol (PEG) creates a hydrophilic layer that can prevent protein and peptide adsorption. This method can be applied to both glass and plastic surfaces.
Absence of Blocking Agents In assays like ELISAs or when working with very low peptide concentrations, non-specific binding to surfaces can be a major issue. Blocking agents are used to saturate these non-specific binding sites.
Solution 1: Bovine Serum Albumin (BSA). BSA is a commonly used blocking agent that can be added to buffers or used to pre-coat labware. A typical concentration for blocking is 1-3% (w/v).
Solution 2: Casein. Casein, a milk protein, is another effective blocking agent and is often considered more efficient than BSA for certain applications. It is typically used at concentrations of 0.2-2% (w/v).

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Low this compound Recovery cluster_labware Labware Solutions cluster_solvent Solvent Optimization cluster_passivation Surface Passivation cluster_blocking Blocking Agents start Low or Inconsistent This compound Recovery labware Evaluate Labware Material start->labware solvent Optimize Solvent Conditions labware->solvent If still low low_binding Switch to Low-Binding Polypropylene labware->low_binding silanized_glass Use Silanized Glass labware->silanized_glass passivation Consider Surface Passivation solvent->passivation If still low ph Adjust pH solvent->ph ionic_strength Modify Ionic Strength solvent->ionic_strength organic_solvent Add Organic Solvent (ACN) solvent->organic_solvent blocking Use Blocking Agents passivation->blocking If still low silanize Silanize Glassware passivation->silanize pegylate PEGylate Surfaces passivation->pegylate end Improved Recovery blocking->end bsa Use BSA (1-3%) blocking->bsa casein Use Casein (0.2-2%) blocking->casein

Caption: A logical workflow for troubleshooting low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: Which type of labware is best for working with this compound?

A1: For general use, low-protein-binding polypropylene tubes and pipette tips are recommended to minimize hydrophobic interactions that lead to adsorption. Studies have shown that at low concentrations, a significant percentage of cationic peptides can be lost to both borosilicate glass and standard polypropylene surfaces, whereas specialized low-binding tubes show much higher recovery. If glass is necessary, for example in HPLC applications, using silanized glass vials is highly recommended to reduce surface activity.

Q2: How does pH affect the adsorption of this compound?

A2: The pH of the solution can alter the charge and conformation of this compound, which in turn affects its interaction with surfaces. At neutral pH, this compound exists as a mixture of folded and unfolded forms. At acidic or basic pH, the peptide is predominantly in an unfolded state, which may influence its adsorption profile. The exact effect of pH on adsorption to a specific surface can be complex and may require empirical testing to determine the optimal pH for minimal binding.

Q3: Can I use any organic solvent to reduce adsorption?

A3: Acetonitrile (ACN) is a commonly used organic solvent to reduce the adsorption of hydrophobic peptides. It is generally effective and compatible with many downstream applications like HPLC-MS. It is advisable to start with a low percentage (e.g., 5% v/v) and increase if necessary, as high concentrations of organic solvents can sometimes negatively impact chromatographic performance or biological assays.

Q4: What is the difference between silanization and PEGylation?

A4: Silanization is a process primarily for glass surfaces where silanol groups are reacted with a silanizing agent (e.g., dimethylchlorosilane) to create a hydrophobic surface. This repels polar molecules and reduces their adsorption. PEGylation involves covalently attaching polyethylene glycol (PEG) chains to a surface (glass or plastic). This creates a hydrophilic, flexible layer that sterically hinders the approach of peptides and proteins, thereby preventing adsorption.

Q5: When should I use a blocking agent like BSA or casein?

A5: Blocking agents are most critical in assays where the peptide is present at very low concentrations and is expected to bind to a surface, such as in an ELISA. They are also useful when preparing very dilute standards. The blocking agent, being in high concentration, will saturate the non-specific binding sites on the labware, preventing the much lower concentration of this compound from adsorbing.

Q6: Is there a significant difference in the effectiveness of BSA versus casein as a blocking agent?

A6: Both BSA and casein are effective blocking agents, but their performance can vary depending on the specific application. Casein is often considered a more efficient blocker because it is a heterogeneous mixture of smaller proteins that can pack more densely on a surface compared to the larger BSA molecule. However, casein may not be suitable for assays involving phospho-specific antibodies or biotin-avidin systems due to potential contaminants. Therefore, the choice between BSA and casein may require empirical validation for your specific assay.

Quantitative Data on Peptide Adsorption

The following tables summarize the available quantitative data on peptide adsorption to different labware materials. While specific data for this compound is limited, the data for other cationic and hydrophobic peptides provide a useful reference.

Table 1: Peptide Recovery from Different Labware Materials

Peptide Labware Material Peptide Concentration % Recovery (after 1h incubation) Reference
Mastoparan X (Cationic)Borosilicate Glass2 µM~15%
Polypropylene2 µM~20%
Low-Binding Polypropylene2 µM>90%
Melittin (Cationic)Borosilicate Glass2 µM~10%
Polypropylene2 µM~15%
Low-Binding Polypropylene2 µM>80%
GhrelinFlint GlassNot Specified~20%
Borosilicate GlassNot Specified~63%
PolypropyleneNot Specified~90%
InsulinPolypropyleneNot Specified~11%
PolyallomerNot Specified~68%

Table 2: Effect of Acetonitrile (ACN) on Peptide Recovery

Peptide Labware Material ACN Concentration (v/v) % Recovery Reference
TeriparatidePolypropylene0%~20%
10%~60%
30%>95%
MelittinPolypropylene0%~15%
10%~50%
30%>90%

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a method for silanizing glass vials and other glassware to minimize peptide adsorption.

Materials:

  • Dichlorodimethylsilane (or other suitable silanizing agent)

  • Anhydrous toluene or heptane

  • Methanol

  • Acetone

  • Glassware to be silanized (e.g., HPLC vials)

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water. Rinse extensively with deionized water, followed by a final rinse with acetone to facilitate drying. Dry the glassware completely in an oven at 110°C for at least 1 hour.

  • Silanization Solution: In a fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or heptane.

  • Treatment: Immerse the clean, dry glassware in the silanization solution for 5-10 minutes at room temperature. Ensure all surfaces that will come into contact with the sample are coated.

  • Rinsing: Remove the glassware from the silanizing solution and rinse it thoroughly with anhydrous toluene or heptane to remove excess reagent.

  • Methanol Rinse: Rinse the glassware with methanol to react with any remaining chlorosilane groups.

  • Final Rinse and Drying: Perform a final rinse with acetone and allow the glassware to air dry completely in the fume hood or in an oven at a low temperature.

Silanization Workflow:

SilanizationWorkflow A Clean and Dry Glassware B Prepare 2-5% Silanizing Solution A->B C Immerse Glassware (5-10 min) B->C D Rinse with Anhydrous Solvent C->D E Rinse with Methanol D->E F Final Rinse with Acetone E->F G Air or Oven Dry F->G

Caption: Step-by-step workflow for the silanization of glassware.

Protocol 2: BSA Blocking of Polypropylene Tubes

This protocol is for pre-coating polypropylene tubes with Bovine Serum Albumin (BSA) to block non-specific binding sites.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4

  • Polypropylene tubes

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS or TBS. For a 10 mL solution, dissolve 100 mg of BSA in 10 mL of buffer.

  • Coating: Add a sufficient volume of the 1% BSA solution to completely coat the inner surface of the polypropylene tubes. For a 1.5 mL microcentrifuge tube, 500 µL is usually adequate.

  • Incubation: Incubate the tubes at room temperature for 1-2 hours with gentle agitation, or overnight at 4°C.

  • Aspiration and Washing: Aspirate the BSA solution from the tubes. Wash the tubes 2-3 times with the same buffer (without BSA) to remove any loosely bound BSA.

  • Drying: Invert the tubes on a clean paper towel and allow them to air dry completely. Alternatively, they can be used immediately after the final wash by aspirating as much of the buffer as possible.

Protocol 3: Using Casein as a Blocking Agent in Solution

This protocol describes how to use casein in your experimental buffer to continuously block non-specific binding during an assay.

Materials:

  • Casein (from bovine milk)

  • Assay buffer (e.g., PBS or TBS)

  • 0.1 M NaOH (for dissolving casein)

Procedure:

  • Prepare Casein Stock Solution: Prepare a 1% (w/v) casein stock solution. This can be challenging as casein is not readily soluble in neutral buffers. A common method is to dissolve 1 g of casein in 100 mL of water with the addition of a small amount of 0.1 M NaOH to raise the pH and aid dissolution. Once dissolved, adjust the pH back to the desired value for your assay buffer. Alternatively, commercially available casein-based blocking buffers can be used.

  • Dilute in Assay Buffer: Dilute the casein stock solution into your final assay buffer to a working concentration of 0.1-0.5% (w/v).

  • Use in Experiment: Use this casein-containing buffer for all subsequent steps where non-specific binding might be a concern, such as for diluting your this compound standards and samples, and for diluting detection reagents.

Logical Relationship of Mitigation Strategies:

MitigationStrategies Strategies to Minimize this compound Adsorption center Minimize This compound Adsorption labware Labware Selection center->labware solvent Solvent Modification center->solvent surface Surface Treatment center->surface blocking Use of Blocking Agents center->blocking low_binding_pp Low-Binding Polypropylene labware->low_binding_pp silanized_glass Silanized Glass labware->silanized_glass ph_adjust pH Adjustment solvent->ph_adjust ionic_strength Ionic Strength Modification solvent->ionic_strength organic_solvent Add Organic Solvent (ACN) solvent->organic_solvent silanization Silanization surface->silanization pegylation PEGylation surface->pegylation bsa BSA blocking->bsa casein Casein blocking->casein

Caption: Interrelated strategies for mitigating this compound adsorption.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering Leu-Enkephalin across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to delivering native this compound to the central nervous system (CNS)?

A1: The primary obstacles are twofold:

  • Poor Blood-Brain Barrier (BBB) Permeability: this compound is a small, hydrophilic peptide, which inherently limits its ability to passively diffuse across the lipophilic BBB. The brain extraction of enkephalins is minimally low, in the range of 2-3%.[1]

  • Rapid Enzymatic Degradation: Enkephalins are quickly broken down in the bloodstream and at the BBB by various peptidases. This rapid degradation significantly reduces the amount of active this compound that reaches the brain.[2][3]

Q2: What are the main strategies to enhance this compound delivery across the BBB?

A2: The main strategies can be broadly categorized as follows:

  • Chemical Modification (Prodrugs & Analogues): This involves modifying the this compound structure to increase its lipophilicity and stability. Examples include the addition of a 9-fluorenylmethoxycarbonyl (Fmoc) group or glycosylation.[2][4]

  • Carrier-Mediated Transport (Nanoparticles & Liposomes): This approach encapsulates this compound within nanocarriers to protect it from degradation and facilitate its transport across the BBB. These carriers can be further modified with ligands to target specific receptors on the BBB for enhanced uptake via receptor-mediated transcytosis.

Q3: How do nanoparticles facilitate the transport of this compound across the BBB?

A3: Nanoparticles, such as those made from poly(butylcyanoacrylate) or chitosan, can encapsulate this compound, protecting it from enzymatic degradation in the bloodstream. When coated with surfactants like polysorbate 80, these nanoparticles can adsorb apolipoproteins (e.g., ApoE) from the blood, which then interact with receptors on the brain endothelial cells, triggering receptor-mediated endocytosis and subsequent transcytosis across the BBB. This mechanism is often referred to as the "Trojan Horse" approach.

Q4: What is the role of chemical modification in improving BBB penetration?

A4: Chemical modification aims to alter the physicochemical properties of this compound to favor BBB transit.

  • Increased Lipophilicity: Creating a prodrug by adding lipophilic moieties (e.g., palmitic ester) can enhance passive diffusion across the BBB.

  • Increased Stability and Transport: Glycosylation, the addition of sugar moieties, has been shown to increase the enzymatic stability of opioid peptides and improve their BBB permeability. For instance, O-linked glycosylation of a this compound analogue significantly increased its BBB permeability from 1.0 ± 0.2 µl x min⁻¹ x g⁻¹ to 2.2 ± 0.2 µl x min⁻¹ x g⁻¹.

Troubleshooting Guides

Chemical Modification Strategies
Problem Possible Cause Troubleshooting Steps
Modified this compound shows low in vitro stability. Incomplete or incorrect chemical modification.- Verify the structure of the modified peptide using techniques like mass spectrometry and NMR. - Optimize the reaction conditions (e.g., pH, temperature, reaction time) for the chemical modification.
Susceptibility to enzymatic degradation despite modification.- Test the stability of the modified peptide in plasma and brain homogenates from the animal model to be used. - Consider alternative modification strategies, such as incorporating D-amino acids or cyclizing the peptide.
Low analgesic effect in vivo despite successful chemical modification. Insufficient BBB penetration.- Quantify the brain-to-plasma concentration ratio of your compound using techniques like in situ brain perfusion. - Verify the lipophilicity of your modified enkephalin. Consider further modifications to increase the partition coefficient (LogP).
Rapid in vivo conversion/degradation of the prodrug before reaching the BBB.- Assess the metabolic stability of your prodrug in mouse serum and brain homogenates.
The modification interferes with receptor binding.- Perform in vitro receptor binding assays to determine the affinity of the modified peptide for opioid receptors.
Nanoparticle-Based Strategies
Problem Possible Cause Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles. Poor interaction between the peptide and the nanoparticle matrix.- Optimize the formulation parameters, such as the polymer/lipid concentration, drug-to-polymer ratio, and the type and concentration of surfactant. - Adjust the pH of the aqueous phase to optimize the charge and solubility of both the this compound and the nanoparticle components.
Degradation of this compound during the formulation process.- Use milder formulation conditions (e.g., lower temperature, less harsh solvents). - Analyze the integrity of the encapsulated peptide using techniques like HPLC.
Inconsistent nanoparticle size and polydispersity index (PDI). Suboptimal formulation or process parameters.- Precisely control the stirring speed, temperature, and addition rate of reagents during nanoparticle synthesis. - Ensure the purity of all reagents and solvents. - Use techniques like dynamic light scattering (DLS) to monitor particle size and PDI during optimization.
No significant analgesic effect observed in vivo with nanoparticle formulation. Insufficient BBB penetration of the nanoparticles.- Confirm the presence and integrity of the surface coating (e.g., polysorbate 80) that facilitates BBB transport. - Characterize the in vivo biodistribution of the nanoparticles to determine if they are accumulating in the brain.
Premature release of this compound from the nanoparticles in the bloodstream.- Perform in vitro drug release studies under physiological conditions to assess the release profile. - Modify the nanoparticle composition to achieve a more sustained release profile.

Quantitative Data Summary

Table 1: In Vivo Analgesic Effect of this compound Formulations

FormulationAnimal ModelAdministration RouteEffective DoseOutcomeReference
Dalargin-loaded poly(butylcyanoacrylate) nanoparticles with polysorbate 80 coatingMiceIntravenous5.0 mg/kg and 7.5 mg/kgInduced analgesic effect
Dalargin aloneMiceIntravenousVarious dosesNo analgesic activity
Dalargin-loaded nanoparticles without polysorbate 80MiceIntravenous-No analgesic activity
Palmitic ester prodrug of this compound in chitosan amphiphile nanoparticlesMiceOral-Increased brain drug levels by 67% and significantly increased antinociceptive activity
Palmitic ester prodrug of this compound in chitosan amphiphile nanoparticlesMiceIntravenous-Increased peptide brain levels by 50% and conferred antinociceptive activity
Glycosylated this compound analogueMiceIntravenous100 µgSignificantly improved analgesia compared to non-glycosylated peptide

Table 2: BBB Permeability of Modified this compound Analogues

PeptideIn Vitro/In Vivo ModelPermeability (µl x min⁻¹ x g⁻¹)Fold IncreaseReference
Non-glycosylated this compound analogueRat in situ brain perfusion1.0 ± 0.2-
Glycosylated this compound analogueRat in situ brain perfusion2.2 ± 0.22.2

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats

This protocol is adapted from methodologies used to assess the BBB permeability of opioid peptides.

Objective: To determine the brain uptake and permeability of a this compound formulation.

Materials:

  • Test animals (rats)

  • Anesthetic (e.g., ketamine/xylazine)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)

  • Test compound (radiolabeled or fluorescently tagged this compound formulation)

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Begin perfusion with the buffer at a constant flow rate (e.g., 10 ml/min) to wash out the cerebral blood volume.

  • Switch to the perfusion buffer containing the test compound at a known concentration.

  • Perfuse for a defined period (e.g., 1-5 minutes).

  • At the end of the perfusion, decapitate the animal and collect the brain.

  • Dissect the brain and measure the concentration of the test compound in the brain tissue and in a sample of the perfusate.

  • Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

Protocol 2: Hot-Plate Test for Analgesia

This protocol is a standard method for assessing the central analgesic effects of opioid compounds.

Objective: To evaluate the analgesic efficacy of a this compound formulation.

Materials:

  • Hot-plate apparatus with adjustable temperature

  • Transparent observation cylinder

  • Timer

  • Test animals (mice or rats)

Procedure:

  • Set the hot-plate temperature to a constant, non-injurious level (e.g., 55°C).

  • Administer the this compound formulation or vehicle control to the animals.

  • At a predetermined time post-administration, place an animal on the hot plate within the transparent cylinder.

  • Start the timer immediately.

  • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

  • Stop the timer at the first sign of a defined nocifensive behavior and record the latency.

  • Remove the animal from the hot plate immediately. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, remove it and record the maximum latency.

  • Compare the latencies between the treated and control groups.

Visualizations

G cluster_strategies Strategies to Enhance this compound BBB Penetration cluster_chem_mod Chemical Modification cluster_carrier Carrier-Mediated Transport LeuEnkephalin This compound Prodrug Prodrug Formation (e.g., Lipophilization) LeuEnkephalin->Prodrug Increase lipophilicity Analogue Analogue Synthesis (e.g., Glycosylation) LeuEnkephalin->Analogue Increase stability Nanoparticles Nanoparticles (e.g., PLGA, Chitosan) LeuEnkephalin->Nanoparticles Encapsulation Liposomes Liposomes LeuEnkephalin->Liposomes Encapsulation BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Analogue->BBB Improved Transport Nanoparticles->BBB Receptor-Mediated Transcytosis Liposomes->BBB Fusion/Endocytosis Brain Brain (CNS) BBB->Brain

Caption: Overview of strategies to enhance this compound's BBB penetration.

G cluster_workflow Experimental Workflow: In Vitro BBB Permeability Assay start Start: Formulate This compound Delivery System setup Set up Transwell BBB Model (e.g., hCMEC/D3 cells) start->setup teer Measure TEER to confirm barrier integrity setup->teer teer->setup Low TEER (re-culture) apply Apply Formulation to Apical Chamber teer->apply High TEER incubate Incubate for Specific Time Points apply->incubate sample Sample from Basolateral Chamber incubate->sample analyze Analyze this compound Concentration (e.g., LC-MS/MS) sample->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate end End: Compare Papp values of different formulations calculate->end

Caption: Workflow for assessing this compound BBB permeability in vitro.

G cluster_rmt Receptor-Mediated Transcytosis of this compound Nanoparticle cluster_bbb Brain Endothelial Cell (BBB) Bloodstream Bloodstream NP Polysorbate 80-coated Nanoparticle with This compound Bloodstream->NP Complex Nanoparticle-ApoE Complex NP->Complex ApoE Adsorption ApoE ApoE ApoE->Complex Receptor LDL Receptor Complex->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Vesicle Transcytotic Vesicle Endocytosis->Vesicle Exocytosis Exocytosis Vesicle->Exocytosis Brain Brain Interstitial Fluid Exocytosis->Brain ReleasedNP Nanoparticle Exocytosis->ReleasedNP LeuEnk Released This compound ReleasedNP->LeuEnk Drug Release

Caption: Mechanism of nanoparticle-mediated this compound delivery via RMT.

References

Optimizing Storage Conditions for Leu-Enkephalin Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal storage, handling, and stability testing of Leu-Enkephalin peptides. Adhering to these best practices is crucial for ensuring experimental reproducibility, preserving peptide integrity, and obtaining reliable results in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized this compound powder?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated, dark environment. Storing the peptide in a freezer is critical to minimize degradation. Keeping the container tightly sealed and protected from light will further preserve its integrity.

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Reconstituted this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The optimal pH for aqueous solutions of enkephalins is around 5.0, which maximizes chemical stability.

Q3: What is the impact of repeated freeze-thaw cycles on this compound stability?

A3: Repeated freeze-thaw cycles are detrimental to the stability of this compound solutions and should be avoided. These cycles can lead to peptide degradation and aggregation, reducing its biological activity. It is best practice to prepare single-use aliquots of the reconstituted peptide to maintain its integrity.

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness or precipitation in a peptide solution may indicate aggregation or poor solubility. Visually inspect the solution for any particulates. This can be caused by factors such as suboptimal pH, high peptide concentration, or improper storage. Ensure the pH of your buffer is compatible with this compound (around 5.0 for maximal stability) and consider sonicating the solution to aid dissolution. If the issue persists, it is advisable to prepare a fresh solution.

Q5: How quickly does this compound degrade in biological fluids like plasma?

A5: Native enkephalins, including this compound, are rapidly degraded by peptidases present in biological fluids. This enzymatic degradation leads to a very short half-life. To mitigate this in experimental settings, consider using peptidase inhibitors or synthetic analogs of this compound that are designed for enhanced stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound peptides.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected experimental results. Peptide degradation due to improper storage.Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. For solutions, use single-use aliquots stored at -20°C or -80°C.
Inaccurate peptide concentration.Verify the net peptide content, as lyophilized powders can contain counter-ions and residual moisture. Use a reliable quantification method like HPLC to confirm the concentration of your stock solution.
Repeated freeze-thaw cycles.Prepare single-use aliquots of your reconstituted peptide solution to avoid degradation from repeated temperature changes.
Rapid loss of peptide activity in cell culture media. Enzymatic degradation by proteases in the media.Consider using a serum-free medium if appropriate for your cell line. The use of protease inhibitor cocktails can also help to reduce enzymatic degradation.
Adsorption of the peptide to plasticware.Use low-protein-binding tubes and plates to minimize the loss of peptide due to non-specific binding.
Peptide solution is difficult to dissolve or forms precipitates. Suboptimal pH of the solvent.This compound has maximal stability at a pH of approximately 5.0. Ensure your buffer is at an appropriate pH.
High peptide concentration.Try dissolving the peptide at a lower concentration. Sonication can also aid in the dissolution of the peptide.
Peptide aggregation.Visually inspect for precipitates. Control for factors that can promote aggregation, such as pH, temperature, and ionic strength.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on its physical state (lyophilized vs. solution) and storage conditions.

Table 1: Recommended Storage Conditions and Expected Stability of Lyophilized this compound

Storage TemperatureRecommended DurationKey Considerations
Room TemperatureNot RecommendedSuitable for short periods (e.g., during shipping), but long-term storage at this temperature will lead to degradation.
4°CShort-term (weeks)Must be in a tightly sealed container with a desiccant to prevent moisture absorption.
-20°CLong-term (months to years)Ideal for preserving the integrity of the lyophilized powder. A desiccator is recommended.
-80°CVery long-term (years)The most stable condition for long-term archival storage of the lyophilized peptide.

Table 2: Stability of this compound in Aqueous Solution (pH 5.0)

Storage TemperatureExpected Shelf-Life (t₉₀%)*Notes
40°C48.13 days[1]Data from a stability study of this compound in a buffered aqueous solution.[1]
4°CEstimated to be several weeksDegradation is significantly slower than at higher temperatures.
-20°CEstimated to be several monthsFreezing the solution in aliquots helps to preserve its stability for a longer duration.

*t₉₀% refers to the time it takes for 10% of the peptide to degrade.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the degradation of this compound over time.

Objective: To determine the degradation kinetics of this compound under specific storage conditions.

Materials:

  • This compound peptide

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Appropriate buffer for sample preparation (e.g., pH 5.0 buffer for stability testing)

  • Protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% TFA)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer. Aliquot the solution and store it under the conditions you wish to test (e.g., 4°C, -20°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.

  • Reaction Quenching (for samples in biological matrices): If testing in a biological matrix like plasma, stop enzymatic degradation by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile with 0.1% TFA). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known amount of the sample (or supernatant) onto the HPLC system.

    • Run a linear gradient of Mobile Phase B to elute the peptide and any degradation products. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time, which can be confirmed by running a fresh standard.

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time to determine the degradation rate and calculate the half-life of the peptide under the tested conditions.

Visualizations

This compound Signaling Pathway

Leu_Enkephalin_Signaling cluster_precursor Biosynthesis cluster_receptor Receptor Binding & G-Protein Activation cluster_downstream Downstream Signaling Proenkephalin Proenkephalin Leu_Enkephalin Leu_Enkephalin Proenkephalin->Leu_Enkephalin Proteolytic Cleavage Opioid_Receptor δ/μ-Opioid Receptor (GPCR) Leu_Enkephalin->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Beta_Arrestin->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental Workflow for Peptide Stability Assessment

Peptide_Stability_Workflow Start Prepare this compound Solution Incubation Incubate under Test Conditions (e.g., 4°C, -20°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quench Stop Degradation (if necessary) Sampling->Quench HPLC Analyze by HPLC Sampling->HPLC Directly for non-biological samples Quench->HPLC Analysis Calculate Degradation Rate and Half-life HPLC->Analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Experimental Results

Troubleshooting_Logic Problem Inconsistent Experimental Results Check_Storage Verify Peptide Storage Conditions Problem->Check_Storage Check_Concentration Confirm Peptide Concentration Problem->Check_Concentration Check_Handling Review Handling Procedures Problem->Check_Handling Solution_Storage Store at -20°C/-80°C, protect from light/moisture Check_Storage->Solution_Storage Improper Solution_Concentration Re-quantify using HPLC or assay Check_Concentration->Solution_Concentration Uncertain Solution_Handling Aliquot to avoid freeze-thaw cycles Check_Handling->Solution_Handling Incorrect

Caption: Troubleshooting logic for inconsistent results.

References

Troubleshooting unexpected results in Leu-Enkephalin functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Leu-Enkephalin functional assays. The information is tailored for scientists and drug development professionals working with this endogenous opioid peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound functional assays in a question-and-answer format.

Q1: Why is my this compound, an expected agonist, showing no activity or even antagonistic effects?

A1: This is a multifaceted issue that can arise from several factors:

  • Peptide Degradation: this compound is a peptide and is susceptible to degradation by peptidases present in cell culture media or serum.[1][2] Ensure you are using fresh peptide stocks and consider including peptidase inhibitors in your assay buffer. The stability of this compound in your specific assay conditions should be verified.

  • Incorrect Agonist Concentration: While seemingly straightforward, errors in dilution calculations or peptide quantification can lead to using a concentration of this compound that is too low to elicit a response.

  • Receptor Expression Levels: The cell line used may have insufficient expression of the target opioid receptor (mu or delta).[3][4] This can result in a signal that is too low to be detected above background. Conversely, extremely high expression levels can sometimes lead to constitutive activity, masking the effect of an exogenously added agonist.[5]

  • Assay-Specific Issues: In antagonist-mode experiments, if the concentration of the agonist being used to stimulate the receptor is too high, it can overcome the competitive antagonism you are trying to measure.

  • Chemical Modification: Certain chemical modifications to the this compound peptide can alter its pharmacological profile, sometimes converting an agonist into an antagonist.

Q2: I am observing a low signal-to-noise ratio or a small assay window in my experiments. How can I improve this?

A2: A low signal-to-noise ratio can obscure real biological effects. Here are some common causes and solutions:

  • For GTPγS Binding Assays:

    • This assay is known to sometimes have a low signal-to-background ratio.

    • The concentration of GDP and Mg2+ in the assay buffer is critical and may need optimization.

    • The choice of filter plates is important; filters should not be treated with PEI as this can increase non-specific binding.

  • For cAMP Assays:

    • High background can be caused by the cells being over-confluent or in poor health. Ensure you are using healthy, sub-confluent cells.

    • The concentration of forskolin (or other adenylyl cyclase activators) used to stimulate cAMP production needs to be optimized to create a sufficient window to observe inhibition by this compound.

  • For β-Arrestin Recruitment Assays:

    • The level of receptor and β-arrestin expression is crucial. Very high expression can lead to a high background due to constitutive signaling, while low expression will result in a weak signal.

    • Optimize cell density and agonist incubation time.

  • General Considerations:

    • Cell Line Choice: The choice between cell lines like HEK293 and CHO can impact assay performance due to differences in endogenous protein expression and post-translational modifications.

    • Reagent Quality: Ensure all reagents, including buffers, assay kits, and the this compound peptide itself, are of high quality and not expired.

Q3: My results are inconsistent between experiments. What are the likely sources of variability?

A3: Inconsistent results can be frustrating. Here are some factors to investigate:

  • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in receptor expression and signaling fidelity.

  • Peptide Stability: As mentioned, this compound can degrade. Prepare fresh dilutions for each experiment from a frozen stock.

  • Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can lead to significant differences in results. Maintain strict consistency in your experimental protocol.

  • Cell Health and Confluency: Ensure cells are consistently plated at the same density and are in a healthy state for each experiment.

Q4: The antagonist naloxone is not completely blocking the effect of this compound in my assay. Why might this be?

A4: While naloxone is a potent opioid antagonist, incomplete blockade can occur under certain conditions:

  • Insufficient Naloxone Concentration: Ensure you are using a concentration of naloxone sufficient to competitively inhibit the effect of the this compound concentration used. A full dose-response curve of the antagonist should be performed.

  • Complex Pharmacology: Some studies have shown that naloxone's effects can be complex and may not always result in a simple, complete blockade of enkephalin activity in all experimental systems.

  • Non-specific Effects: At very high concentrations, naloxone may exhibit non-specific effects that are not related to opioid receptor blockade.

  • Agonist "Wash-out": In some experimental setups, if the agonist is not completely washed out before the addition of the antagonist, you may see a residual effect.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for this compound in common functional assays. Note that these values can vary depending on the specific cell line, receptor expression level, and assay conditions.

Table 1: cAMP Inhibition Assay

Cell LineReceptorThis compound EC50Reference CompoundReference EC50
HEK293δ-Opioid~1-10 nMDADLE~1-5 nM
CHOμ-Opioid~10-100 nMDAMGO~1-10 nM

Table 2: GTPγS Binding Assay

Membrane SourceReceptorThis compound EC50% Stimulation over Basal
Rat BrainMixed~50-200 nM50-150%
CHO cellsδ-Opioid~20-100 nM100-200%

Table 3: β-Arrestin Recruitment Assay

Cell LineReceptorThis compound EC50Emax (% of control)
CHOδ-Opioid~10-50 nM80-120%
HEK293μ-Opioid~50-250 nM70-110%

Experimental Protocols

1. cAMP Inhibition Assay (HTRF-based)

  • Cell Plating: Seed HEK293 or CHO cells stably expressing the opioid receptor of interest in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Assay Protocol:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compounds to the cell plate and incubate for 30 minutes at 37°C.

    • Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 15-30 minutes at room temperature.

    • Add HTRF lysis buffer and detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader.

2. [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare crude membranes from cells or tissues expressing the opioid receptor and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP, and MgCl₂.

    • Add serial dilutions of this compound or control compounds.

    • Add the membrane preparation to each well.

    • To determine non-specific binding, add an excess of unlabeled GTPγS to a set of wells.

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters with ice-cold assay buffer.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

3. β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)

  • Cell Plating: Plate CHO or HEK293 cells co-expressing the opioid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment in a 384-well plate.

  • Assay Protocol:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the diluted compounds to the cell plate.

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagent mixture according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure luminescence using a plate reader.

Visualizations

Leu_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Leu_Enkephalin This compound Opioid_Receptor Opioid Receptor (μ or δ) Leu_Enkephalin->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK_Pathway

Caption: this compound Signaling Pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293, CHO with receptor) start->cell_culture plate_cells Plate Cells in Assay Plate cell_culture->plate_cells prepare_compounds Prepare Serial Dilutions of this compound plate_cells->prepare_compounds add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds->add_compounds incubation Incubate add_compounds->incubation add_reagents Add Assay-Specific Reagents (e.g., Forskolin, GTPγS, Detection Substrate) incubation->add_reagents read_plate Read Plate (Luminescence, Fluorescence, etc.) add_reagents->read_plate data_analysis Data Analysis (EC50, Emax calculation) read_plate->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Troubleshooting_Logic cluster_peptide Peptide Integrity cluster_cells Cellular System cluster_assay Assay Protocol unexpected_result Unexpected Result (e.g., No Response, Low Signal) check_peptide Check Peptide - Fresh Stock? - Degradation? unexpected_result->check_peptide Is the peptide active? check_cells Check Cells - Health & Confluency? - Passage Number? - Receptor Expression? unexpected_result->check_cells Is the cell system optimal? check_assay Check Assay - Reagent Quality? - Incubation Times? - Concentrations? unexpected_result->check_assay Is the protocol correct? optimize Optimize & Repeat Experiment check_peptide->optimize If degradation is suspected check_cells->optimize If cell issues are found check_assay->optimize If protocol errors are identified

Caption: Troubleshooting Logic Flow.

References

Validation & Comparative

A Researcher's Guide to Leu-Enkephalin Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the accurate detection of Leu-Enkephalin is critical. This endogenous opioid pentapeptide plays a significant role in pain modulation and emotional states. The specificity of the primary antibody is paramount for generating reliable and reproducible data. This guide provides an objective comparison of this compound antibody performance, focusing on specificity and cross-reactivity with structurally related peptides, supported by experimental data and detailed protocols.

Understanding the Challenge: Structural Similarity of Endogenous Opioids

This compound (Tyr-Gly-Gly-Phe-Leu) is part of a larger family of endogenous opioid peptides that share a common N-terminal sequence, "Tyr-Gly-Gly-Phe-". This structural homology is the primary cause of antibody cross-reactivity. Understanding these similarities is the first step in selecting a highly specific antibody.

  • Met-Enkephalin: Differs from this compound by only a single amino acid at the C-terminus (Tyr-Gly-Gly-Phe-Met).[1][2][3]

  • Beta-Endorphin: A longer, 31-amino acid peptide that contains the Met-Enkephalin sequence at its N-terminus.[4][5]

  • Dynorphin A: A 17-amino acid peptide that contains the this compound sequence at its N-terminus.

  • Adrenocorticotropic Hormone (ACTH): A 39-amino acid peptide hormone with a distinct structure, often used as a negative control in cross-reactivity testing.

Visualizing Antibody Specificity and Cross-Reactivity

The following diagram illustrates the binding of a specific this compound antibody to its target and the potential for off-target binding to other structurally similar peptides.

cluster_antibody This compound Antibody cluster_peptides Endogenous Peptides Antibody {Antibody Binding Site} LeuEnk This compound (Target Antigen) Antibody:f0->LeuEnk Specific Binding MetEnk Met-Enkephalin Antibody:f0->MetEnk Cross-Reactivity bEndorphin β-Endorphin Antibody:f0->bEndorphin Cross-Reactivity Dynorphin Dynorphin A Antibody:f0->Dynorphin Cross-Reactivity

Caption: Specific binding vs. cross-reactivity of a this compound antibody.

Quantitative Comparison of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of several commercially available this compound antibodies based on data from publications and manufacturer datasheets. Researchers should always validate antibody performance in their specific application.

Antibody/CloneHostCross-Reactivity with Met-Enkephalin (%)Cross-Reactivity with β-Endorphin (%)Cross-Reactivity with Dynorphin A (%)Testing Method
Rat MonoclonalRat1.40.00451.3 (1-13)Radioimmunoassay
Clone NOC.1MouseDoes not distinguishNo binding in IHCNo binding in IHCRadioimmunoassay, IHC
Rabbit PolyclonalRabbitSignificantly blocks stainingNot specifiedNot specifiedImmunohistochemistry
Clone 1193/220MouseNot specifiedNot specifiedNot specifiedELISA
Clone NOC1/35MouseDetectsNot specifiedNot specifiedWestern Blot, IP, IF, IHC

Experimental Protocols for Antibody Validation

Rigorous validation is essential to ensure antibody specificity. The following are standard protocols for assessing the cross-reactivity of a this compound antibody.

Experimental Workflow for Antibody Specificity Testing

The diagram below outlines a comprehensive workflow for validating the specificity of a this compound antibody.

Start Select Candidate This compound Antibody ELISA Competitive ELISA (Quantitative Cross-Reactivity) Start->ELISA WB Western Blot (Size Specificity) Start->WB IHC Immunohistochemistry (Localization & in situ Specificity) Start->IHC Analysis Analyze Data (Specificity & Cross-Reactivity Profile) ELISA->Analysis WB->Analysis IHC->Analysis Decision Antibody Validation Decision Analysis->Decision Pass Validated for Specific Use Decision->Pass Specific Fail Select New Antibody Decision->Fail Non-Specific

Caption: A typical workflow for this compound antibody specificity validation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method is ideal for quantifying the degree of cross-reactivity.

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Prepare serial dilutions of the this compound standard and the potential cross-reactants (Met-Enkephalin, β-Endorphin, Dynorphin A, ACTH). Add these to the wells along with a constant, predetermined concentration of the primary this compound antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Analysis: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of peptide in the sample that binds to the primary antibody. Calculate the 50% inhibitory concentration (IC50) for each peptide and determine the percent cross-reactivity relative to this compound.

Western Blot

Western blotting is used to confirm that the antibody recognizes a protein of the correct molecular weight.

  • Sample Preparation: Prepare protein lysates from tissues or cells known to express the proenkephalin precursor protein.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at an optimized dilution overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: A specific antibody should show a distinct band at the expected molecular weight for proenkephalin, with minimal off-target bands.

Immunohistochemistry (IHC)

IHC is crucial for verifying that the antibody stains the correct cell types and subcellular compartments in tissue sections.

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from regions known to be rich in this compound (e.g., globus pallidus, spinal cord) as positive controls, and tissues known to lack this compound as negative controls.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the this compound primary antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the slides with PBS.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.

  • Chromogen: Add a chromogen substrate such as DAB to visualize the antibody binding.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analysis: A specific antibody will show staining in the expected neuronal structures, while negative control tissues should be devoid of staining. Pre-absorption of the antibody with an excess of this compound peptide should eliminate the staining, confirming specificity.

References

A Comparative Guide to the Bioactivity of Leu-Enkephalin and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous opioid peptides, such as Leu-Enkephalin, are pivotal in modulating pain and emotional responses. However, their therapeutic application is hampered by poor metabolic stability and limited ability to cross the blood-brain barrier.[1][2] This has spurred the development of synthetic analogs designed to overcome these limitations while retaining or enhancing bioactivity. This guide provides an objective comparison of this compound and its synthetic analogs, supported by experimental data, to inform the design and selection of next-generation opioid therapeutics.

I. Comparative Bioactivity Data

The bioactivity of this compound and its synthetic analogs is multifaceted, encompassing receptor binding affinity, in vitro functional potency, in vivo analgesic effects, and pharmacokinetic stability. The following tables summarize key quantitative data from comparative studies.

Table 1: Opioid Receptor Binding Affinity

Binding affinity, typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand competition assays, indicates the strength of interaction between a ligand and a receptor.[3][4] this compound exhibits a high affinity for both µ-opioid (MOP) and δ-opioid (DOP) receptors.[4] Synthetic modifications can modulate this affinity and selectivity.

CompoundReceptor SubtypeBinding Affinity (Ki or IC50, nM)Reference
This compound µ-opioid (MOP)1.7 - 3.4
δ-opioid (DOP)1.26
KK-103 (N-pivaloyl analog) δ-opioid (DOP)~68% relative to Leu-ENK
Meta-substituted Phe4 analogs (1a-1i) δ-opioid (DOP)0.023 - 0.93
µ-opioid (MOP)0.059 - 0.98
[Phe(p-NH2)4]DTLET δ-opioid (DOP)39
H-Tyr-cyclo[-Nγ-D-A2bu-Gly-Phe-Leu-] Rat Brain Homogenate~2x more potent than this compound
Table 2: In Vitro Functional Potency

Functional assays, such as the inhibition of cyclic AMP (cAMP) production, measure the ability of a ligand to activate a receptor and elicit a cellular response. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of the ligand's potency.

CompoundAssayPotency (IC50, nM)Efficacy (% of reference)Reference
This compound cAMP Inhibition (δOR)1.02100
cAMP Inhibition (µOR)1.0100
Meta-OMe Phe4 analog (1f) cAMP Inhibition (δOR)0.14Near-full agonist
Meta-NO2 Phe4 analog (1i) cAMP Inhibition (δOR)0.47Near-full agonist
H-Tyr-cyclo[-Nγ-D-A2bu-Gly-Phe-Leu-] Guinea Pig Ileum Assay17.5x more potent than this compound-
Table 3: In Vivo Analgesic Activity

The tail-flick test is a common in vivo assay to assess the analgesic properties of compounds by measuring the latency of an animal to withdraw its tail from a heat source.

CompoundAnimal ModelAdministration RouteAnalgesic Effect (%MPE·h or other metric)Reference
This compound Murine hot-plate modelSubcutaneous14%MPE·h
KK-103 Murine hot-plate modelSubcutaneous142%MPE·h (10-fold > Leu-ENK)
Glycosylated this compound amide 2 RatPeripheralAnalgesic effects similar to morphine
Cyclo(Lys-Tyr-Gly-Gly-Phe-Leu) MouseIntracisternalSimilar potency to this compound
Table 4: Pharmacokinetic Properties

A major challenge with native this compound is its rapid degradation by peptidases. Synthetic analogs are often designed to improve plasma stability, a key pharmacokinetic parameter.

CompoundMatrixHalf-life (t1/2)Reference
This compound Mouse Plasma~2 minutes (23% remaining after 1h)
KK-103 Mouse Plasma37 hours
Meta-substituted Phe4 analogs Rat PlasmaGenerally >20 min (e.g., 3-fluoro derivative = 82.3 min)

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells).

    • Radioligand (e.g., [3H]DADLE for δ-opioid receptors).

    • Test compound (synthetic analog).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., 10 µM Naloxone).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled opioid receptors.

  • Objective: To determine the potency (EC50/IC50) and efficacy of an opioid agonist.

  • Materials:

    • Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

    • Forskolin (adenylyl cyclase activator).

    • Test compounds (opioid agonists).

    • cAMP detection kit (e.g., HTRF-based).

  • Procedure:

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF.

    • Generate concentration-response curves and calculate the IC50 or EC50 values.

Tail-Flick Test

This in vivo assay measures the analgesic effect of a compound by assessing the latency of a rodent to move its tail from a noxious heat stimulus.

  • Objective: To evaluate the antinociceptive properties of a test compound.

  • Materials:

    • Tail-flick analgesia meter.

    • Rodents (mice or rats).

    • Test compound and vehicle control.

  • Procedure:

    • Acclimate the animal to the testing apparatus.

    • Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intracisternal).

    • At predetermined time points after administration, place the animal's tail in the path of a radiant heat source.

    • Record the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).

    • A cut-off time is set to prevent tissue damage.

    • An increase in tail-flick latency compared to the vehicle control indicates an analgesic effect.

III. Signaling Pathways and Experimental Workflows

The bioactivity of this compound and its analogs is mediated through complex signaling cascades following receptor binding. The diagrams below, generated using the DOT language, illustrate these pathways and the workflows of key experiments.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (μ or δ) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activation G_alpha_i Gαi G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase G_alpha_i->Adenylyl_Cyclase Inhibition Ligand This compound or Synthetic Analog Ligand->Opioid_Receptor Binding

Caption: G-protein dependent signaling pathway of opioid receptors.

beta_arrestin_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor GRK GRK Opioid_Receptor->GRK Phosphorylation Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK_Pathway Activation Internalization Receptor Internalization Beta_Arrestin->Internalization Mediation Ligand Opioid Agonist Ligand->Opioid_Receptor Binding

Caption: β-arrestin mediated signaling and receptor regulation.

radioligand_binding_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Scintillation Counting Filtration->Measurement IC50 Determine IC50 Measurement->IC50 Ki Calculate Ki IC50->Ki

Caption: Experimental workflow for a radioligand binding assay.

tail_flick_workflow cluster_procedure Procedure cluster_outcome Outcome Acclimation Animal Acclimation Administration Compound Administration Acclimation->Administration Heat_Stimulus Apply Radiant Heat to Tail Administration->Heat_Stimulus Measure_Latency Measure Tail-Flick Latency Heat_Stimulus->Measure_Latency Analgesia Increased Latency = Analgesic Effect Measure_Latency->Analgesia

Caption: Workflow of the in vivo tail-flick test for analgesia.

References

Leu-Enkephalin Versus Morphine: A Comparative Guide to Analgesic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of the endogenous opioid peptide Leu-enkephalin and the archetypal opioid analgesic, morphine. By presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways, this document aims to serve as a valuable resource for researchers in pain management and opioid pharmacology.

At a Glance: Key Performance Indicators

The analgesic efficacy of this compound and morphine has been evaluated through various in vitro and in vivo models. The following tables summarize the quantitative data on their receptor binding affinities and analgesic potency.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)Species/System
This compound µ-Opioid Receptor1.7Guinea Pig Brain Homogenates[1]
δ-Opioid Receptor1.26Guinea Pig Brain Homogenates[1]
Morphine µ-Opioid Receptor1.2Rat Brain Homogenates[2]
µ-Opioid Receptor1 - 100Recombinant Human MOR[3]

Table 2: Comparative Analgesic Potency (ED50)

CompoundAnalgesic TestRoute of AdministrationED50SpeciesNotes
This compound Acetic Acid WrithingIntranasal~13 µg/kgMiceAdministered with enzyme inhibitors and absorption enhancers. Reported to be 60 times more potent than morphine in this model.[4]
Morphine Tail-Flick TestSubcutaneous0.8 mg/kg/hr infusionRatsChronic infusion to induce tolerance.
Postoperative PainIntravenous5 mgHumans
KK-103 (this compound Analog) Hot-Plate TestSubcutaneousNot explicitly ED50, but 13 mg/kg showed comparable AUC to 10 mg/kg MorphineMiceKK-103 exhibited a longer-lasting effect.

In-Depth: Experimental Methodologies

The assessment of analgesic potency relies on standardized experimental protocols. Below are detailed methodologies for key assays cited in the comparison of this compound and morphine.

In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor subtype.

  • Preparation of Membranes: Cell membranes expressing the opioid receptor of interest (e.g., from Chinese Hamster Ovary cells stably expressing human µ-opioid or δ-opioid receptors) are prepared.

  • Incubation: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors) is incubated with the cell membranes.

  • Competition: Various concentrations of the test compound (this compound or morphine) are added to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

Hot-Plate Test

This test assesses the response to a thermal pain stimulus and is effective for centrally acting analgesics.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.2 °C).

  • Acclimatization: The animal (typically a mouse or rat) is placed on the hot plate within a transparent cylinder to confine it.

  • Baseline Latency: The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 15-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound (this compound, morphine, or vehicle) is administered via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At specific time intervals after drug administration, the animal is placed back on the hot plate, and the response latency is measured again.

  • Data Analysis: An increase in the response latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be expressed as the percentage of the maximum possible effect (%MPE).

Tail-Flick Test

This method also measures the response to a thermal stimulus and is used for centrally acting analgesics.

  • Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.

  • Baseline Latency: The time from the application of the heat stimulus to the reflexive flick of the tail is measured as the baseline latency. A cut-off time is employed to prevent tissue injury.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Treatment Latency: The tail-flick latency is measured at predetermined time points after drug administration.

  • Data Analysis: An increase in tail-flick latency indicates analgesia.

Acetic Acid-Induced Writhing Test

This test evaluates the efficacy of peripherally acting analgesics by inducing visceral pain.

  • Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally into a mouse.

  • Observation: The animal is placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a specific period (e.g., 20 minutes).

  • Drug Treatment: The test compound or vehicle is administered prior to the acetic acid injection.

  • Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect. The percentage of inhibition is then calculated.

Visualizing the Mechanisms: Signaling Pathways

The analgesic effects of this compound and morphine are initiated by their binding to opioid receptors, which are G-protein coupled receptors (GPCRs). This binding triggers intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission.

Canonical Opioid Receptor Signaling

Both this compound and morphine primarily act through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, G-protein activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal firing.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (this compound/Morphine) Opioid_Receptor Opioid Receptor (µ or δ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi/o) Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (Gβγ) K_Channel K⁺ Channel G_Protein->K_Channel Activates (Gβγ) cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpolarization Hyperpolarization (K⁺ Efflux) K_Channel->Hyperpolarization PKA ↓ PKA Activity cAMP->PKA Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_Influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Canonical G-protein dependent signaling pathway for opioid receptors.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. The degree to which an agonist engages the G-protein versus the β-arrestin pathway can influence its therapeutic and side-effect profile.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds GRK GRK Opioid_Receptor->GRK Activates Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylates Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruits Desensitization Desensitization (Uncoupling from G-protein) Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Signaling

Caption: β-Arrestin mediated signaling pathway following opioid receptor activation.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical workflow for comparing the analgesic potency of two compounds like this compound and morphine.

Comparative_Analgesic_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Analgesic Testing cluster_analysis Data Analysis and Comparison Binding_Assay Receptor Binding Assay (Determine Ki at µ and δ receptors) Animal_Model Select Animal Model (e.g., Mice, Rats) Binding_Assay->Animal_Model Proceed to In Vivo Grouping Randomly Assign to Groups (Vehicle, this compound, Morphine) Animal_Model->Grouping Drug_Admin Administer Compounds (Specify Route, e.g., s.c., i.p., i.n.) Grouping->Drug_Admin Analgesic_Assay Perform Analgesic Assay (e.g., Hot-Plate, Tail-Flick) Drug_Admin->Analgesic_Assay ED50_Calc Calculate ED₅₀ Values Analgesic_Assay->ED50_Calc Dose_Response Generate Dose-Response Curves ED50_Calc->Dose_Response Potency_Comparison Compare Potency and Efficacy Dose_Response->Potency_Comparison

References

Unveiling the Potential of Novel Leu-Enkephalin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Leu-Enkephalin derivatives, offering insights into their enhanced functional characteristics and potential as next-generation analgesics. Through a comprehensive review of experimental data, this document outlines the superior performance of these modified peptides against native this compound and other standard opioid agonists.

The endogenous opioid peptide this compound holds promise as a potent analgesic, but its therapeutic application is hampered by poor metabolic stability and limited ability to cross the blood-brain barrier.[1][2] To overcome these limitations, researchers have developed novel derivatives with strategic modifications designed to enhance their pharmacological properties. This guide delves into the functional characterization of these derivatives, presenting a comparative analysis of their binding affinity, efficacy, and in vivo analgesic effects.

Enhanced Receptor Affinity and Potency: A Quantitative Comparison

Modifications to the this compound structure, particularly at the fourth amino acid position (Phe4), have yielded derivatives with significantly improved binding affinity and functional potency at both delta (δ) and mu (μ) opioid receptors.[3][4] Glycosylation has also emerged as a successful strategy to increase blood-brain barrier penetration.[1] The following tables summarize the in vitro performance of representative novel this compound derivatives compared to native this compound and other standard opioid receptor agonists.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound Derivatives and Standard Opioid Agonists at δ- and μ-Opioid Receptors.

Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)Reference
This compound1.261.7
meta-substituted Phe4 Derivatives (Range)0.023 - 0.930.059 - 0.98
[Phe(p-NH2)4]DTLET39-
KK-103 (N-pivaloyl analog)68% relative to Leu-ENK-
DAMGO--

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Activity (Efficacy and Potency) of this compound Derivatives and Standard Opioid Agonists.

CompoundAssayReceptorEfficacy (% of reference)Potency (EC50/IC50, nM)Reference
This compoundcAMP InhibitionδOR100-
This compoundcAMP InhibitionμOR100 (vs. DAMGO)-
meta-substituted Phe4 DerivativescAMP InhibitionδOR92 - 100-
meta-substituted Phe4 DerivativescAMP InhibitionμOR85 - 105-
Ligand 14MVD AssayδOR-24
Ligand 16MVD AssayδOR-1.8
Ligand 16GPI AssayμOR-8.5

Note: Efficacy is the maximal response a ligand can produce. Potency (EC50/IC50) is the concentration of a ligand that produces 50% of its maximal effect.

Superior In Vivo Analgesic Effects

Pre-clinical studies in animal models have demonstrated the enhanced analgesic properties of novel this compound derivatives. For instance, the N-pivaloyl analog KK-103 exhibited a tenfold improvement in antinociceptive effects in a murine hot-plate model compared to native this compound. Similarly, a delta-selective glycosylated this compound amide produced analgesic effects comparable to morphine when administered peripherally, but with a reduced liability for dependence.

Understanding the Mechanism: Opioid Receptor Signaling

Opioid receptors, including the δ and μ subtypes, are G-protein coupled receptors (GPCRs). Their activation by agonists like this compound and its derivatives initiates intracellular signaling cascades that ultimately lead to the desired analgesic effect. The two primary pathways are the G-protein signaling pathway and the β-arrestin pathway.

The "classical" G-protein pathway is primarily responsible for the analgesic effects. Upon agonist binding, the inhibitory G-protein (Gi/Go) is activated, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This pathway also modulates ion channels, causing cellular hyperpolarization and a decrease in neuronal excitability.

The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. It is believed that the β-arrestin pathway contributes to some of the undesirable side effects of opioids, such as tolerance and respiratory depression. Therefore, developing "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a key strategy in designing safer opioid analgesics.

Opioid Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds G_Protein Gαi/oβγ Opioid Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid Receptor->Beta_Arrestin Recruits G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channel Modulation G_betagamma->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Desensitization Desensitization & Internalization Beta_Arrestin->Desensitization Side_Effects Potential Side Effects Beta_Arrestin->Side_Effects

Figure 1: Simplified diagram of the main opioid receptor signaling pathways.

Experimental Protocols

The functional characterization of novel this compound derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [3H]DPDPE for δ-receptors, [3H]DAMGO for μ-receptors).

  • Unlabeled test compounds (novel this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, incubate the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting Measure Radioactivity (Scintillation Counting) Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End cAMP Inhibition Assay Workflow Start Start Cell_Culture Culture Cells Expressing Opioid Receptors Start->Cell_Culture Compound_Incubation Incubate Cells with Test Compounds Cell_Culture->Compound_Incubation Forskolin_Stimulation Stimulate with Forskolin to Induce cAMP Compound_Incubation->Forskolin_Stimulation cAMP_Measurement Lyse Cells and Measure cAMP Levels Forskolin_Stimulation->cAMP_Measurement Data_Analysis Determine EC50 and Emax Values cAMP_Measurement->Data_Analysis End End Data_Analysis->End Hot Plate Test Workflow Start Start Animal_Acclimation Acclimate Animals to Test Environment Start->Animal_Acclimation Drug_Administration Administer Test Compound, Vehicle, or Positive Control Animal_Acclimation->Drug_Administration Hot_Plate_Exposure Place Animal on Hot Plate at a Constant Temperature Drug_Administration->Hot_Plate_Exposure Measure_Latency Measure Latency to Pain Response (e.g., Paw Licking) Hot_Plate_Exposure->Measure_Latency Data_Analysis Compare Response Latencies Between Treatment Groups Measure_Latency->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the In Vivo Efficacy of Leu-Enkephalin and Other Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Leu-Enkephalin against other endogenous opioid peptides, including Met-Enkephalin, Endomorphins, and Dynorphins. The following sections detail their comparative analgesic potency, duration of action, and side effect profiles, supported by experimental data. Detailed methodologies for key cited experiments and visualizations of relevant biological pathways are also provided to facilitate a comprehensive understanding.

Introduction to Endogenous Opioid Peptides

Endogenous opioid peptides are a family of neurotransmitters and neuromodulators that play a crucial role in pain modulation, stress responses, and reward pathways.[1] These peptides exert their effects by binding to and activating opioid receptors: the mu (μ), delta (δ), and kappa (κ) receptors. The primary classes of endogenous opioid peptides include enkephalins, endorphins, endomorphins, and dynorphins. This compound, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, is a member of the enkephalin family and exhibits a notable affinity for δ-opioid receptors, while also interacting with μ-opioid receptors.[2] Its therapeutic potential is significant, but its native in vivo efficacy is hampered by rapid enzymatic degradation and poor blood-brain barrier permeability. This guide focuses on the in vivo performance of this compound in comparison to its counterparts.

Comparative In Vivo Analgesic Efficacy

The analgesic efficacy of opioid peptides is typically assessed in animal models using tests such as the hot-plate and tail-flick assays, which measure the response latency to a thermal stimulus. Due to their rapid degradation, enkephalins often require co-administration with peptidase inhibitors or direct central administration (e.g., intracerebroventricularly, i.c.v.) to observe significant analgesic effects.[3]

Data Summary: Analgesic Potency of Opioid Peptides

PeptideAnimal ModelAnalgesia AssayAdministration RouteAnalgesic Potency (ED50 or effective dose)Duration of ActionReference
This compound (+ peptidase inhibitors)RatTail-flickIntrathecal (i.t.)0.3 nmol (produced strong analgesia)> 25 minutes[3]
Met-Enkephalin-Arg-Gly-Leu (+ peptidase inhibitors)RatTail-flickIntra-third-ventricular~10-fold more potent than Met-EnkephalinNot specified
Met-Enkephalin (+ peptidase inhibitors)RatTail-flickIntra-third-ventricular~10-fold less potent than Met-Enkephalin-Arg-Gly-LeuNot specified
Endomorphin-1 MouseFormalin Testi.c.v.Dose-dependent analgesia at 1, 3, 10 µgShorter than morphine
Endomorphin-2 RatTail-flicki.t.100 nmol (maximal analgesia)< 20 minutes
Endomorphin-1 RatTail-flick & Paw Pressurei.t.Potency: DAMGO > morphine = endomorphin-1 > endomorphin-2Not specified
Endomorphin-2 RatTail-flick & Paw Pressurei.t.Potency: DAMGO > morphine = endomorphin-1 > endomorphin-2Not specified
KK-103 (this compound prodrug)MouseHot-plateSubcutaneous (s.c.)142 %MPE·h (at 13 mg/kg)Longer-lasting than morphine
Native this compound MouseHot-plates.c.14 %MPE·h (at 13 mg/kg)~1.5 hours
Morphine MouseHot-plates.c.87 %MPE at peak (10 mg/kg)~2 hours

Note: Direct comparison of potencies between studies should be made with caution due to variations in experimental protocols.

Comparative Side Effect Profiles

A critical aspect of opioid peptide research is the evaluation of side effects, primarily respiratory depression and inhibition of gastrointestinal motility (constipation).

Data Summary: Side Effects of Opioid Peptides

Peptide/AgonistAnimal ModelSide Effect AssessedAdministration RouteKey FindingsReference
This compound CatRespiratory NeuronsIontophoreticHyperpolarization of respiratory neurons, reduction in spike activity.
Delta-agonists (e.g., DADL)RatRespiratory DepressionNot specifiedContribute to respiratory depression, but potentially via different receptor mechanisms than mu-agonists.
Endomorphin-1 & -2 MouseGastrointestinal Transiti.c.v.Dose-dependent increase in colonic bead expulsion latency (inhibition of motility).
[D-Pen2, L-Cys5]enkephalin (Delta-selective)MouseGastrointestinal Transiti.c.v. vs. i.t.i.t. administration inhibited transit; i.c.v. administration did not, suggesting spinal mediation of gut effects for this analog.
KK-103 (this compound prodrug)MouseGastrointestinal Inhibition & Sedations.c.Minimal gastrointestinal inhibition and no sedation observed at analgesic doses.

Signaling Pathways of Opioid Peptides

Opioid peptides mediate their effects through G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades. The balance between G-protein and β-arrestin signaling (biased agonism) is an area of intense research, as it may underlie the different therapeutic and side-effect profiles of various opioids.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Peptide Opioid Peptide Opioid Receptor Opioid Receptor Opioid Peptide->Opioid Receptor Binds to G_Protein Gαi/o-GDP/Gβγ Opioid Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid Receptor->Beta_Arrestin Recruits (phosphorylated) G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein_Active->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability (Analgesia) cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization

Caption: General opioid receptor signaling cascade.

Recent studies have highlighted that different endogenous opioid peptides can exhibit biased agonism, preferentially activating either the G-protein or β-arrestin pathway at the same receptor. For instance, endomorphin-1 and -2 have been shown to preferentially activate cAMP signaling, while dynorphin-B preferentially activates G-protein signaling as measured by GTPγS assays in some cell lines. This differential signaling may contribute to their distinct in vivo effects.

Biased_Agonism Leu_Enkephalin Leu_Enkephalin Opioid_Receptor Opioid Receptor (e.g., μ-receptor) Leu_Enkephalin->Opioid_Receptor Endomorphins Endomorphins Endomorphins->Opioid_Receptor Dynorphins Dynorphins Dynorphins->Opioid_Receptor G_Protein_Pathway G-Protein Pathway (Analgesia) Opioid_Receptor->G_Protein_Pathway Balanced/G-protein biased Beta_Arrestin_Pathway β-Arrestin Pathway (Side Effects/Desensitization) Opioid_Receptor->Beta_Arrestin_Pathway Varies by peptide

Caption: Concept of biased agonism by different opioid peptides.

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to assess the analgesic effects of substances in rodents by measuring their response to a thermal stimulus.

Objective: To evaluate the central analgesic activity of an opioid peptide.

Apparatus:

  • A commercially available hot-plate apparatus with a controlled temperature surface.

  • A transparent cylinder to confine the animal to the heated surface.

  • A timer.

Procedure:

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal individually on the hot-plate surface, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the timer immediately.

  • Observation: Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

  • Recording: Stop the timer at the first sign of a nociceptive response and record the latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., i.c.v., i.t., s.c.).

  • Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described above.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot_Plate_Workflow A Acclimatize Animal B Measure Baseline Latency on Hot Plate A->B C Administer Peptide or Vehicle B->C D Measure Post-Treatment Latency at Timed Intervals C->D E Calculate %MPE D->E ICV_Injection_Workflow A Anesthetize Animal & Mount in Stereotax B Surgical Implantation of Guide Cannula A->B C Allow for Surgical Recovery B->C D Remove Dummy Cannula, Insert Injection Cannula C->D E Infuse Peptide Solution into Ventricle D->E F Replace Dummy Cannula & Animal Recovery E->F G Proceed with Behavioral Testing F->G

References

A Researcher's Guide to Validating Mass Spectrometry Fragmentation of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with peptides, accurate mass spectrometry (MS) analysis is paramount. Leu-Enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu (YGGFL), is a widely used standard for calibrating and validating mass spectrometers and their fragmentation methods. Understanding its fragmentation pattern is crucial for ensuring instrument performance and data accuracy. This guide provides a comparative overview of common fragmentation techniques, supporting experimental data, and detailed protocols to aid in the validation process.

Unveiling the Fragments: A Comparative Look at CID, HCD, and ETD

Collision-Induced Dissociation (CID), Higher-Energy C-Trap Dissociation (HCD), and Electron Transfer Dissociation (ETD) are three of the most common methods used to fragment peptides for sequencing and identification. Each technique imparts energy to the precursor ion in a different manner, resulting in distinct fragmentation patterns.

Collision-Induced Dissociation (CID) is a low-energy fragmentation method that typically cleaves the peptide backbone at the amide bonds, producing primarily b- and y-type ions . The lowest-energy fragmentation channel for protonated this compound is the formation of the b₄ ion[1][2]. As the collision energy increases, further fragmentation occurs, leading to a series of b- and y-ions, as well as some internal fragments and immonium ions.

Higher-Energy C-Trap Dissociation (HCD) , a beam-type fragmentation method, generally produces a richer fragmentation spectrum compared to CID, with more extensive backbone cleavage and the generation of immonium ions. For doubly charged peptides, HCD has been shown to provide more peptide identifications than CID and ETD[3].

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces cleavage of the N-Cα bond of the peptide backbone, generating primarily c- and z-type ions . ETD is particularly useful for preserving post-translational modifications that can be lost during CID or HCD.

The following table summarizes the major fragment ions of this compound observed with different fragmentation techniques. The relative intensities can vary depending on the specific instrument and experimental conditions.

Precursor Ion (m/z)Fragmentation TechniqueFragment Ionm/z (monoisotopic)Relative Intensity
556.2771 [M+H]⁺CIDy₁132.0913Low
b₂221.0972Moderate
y₂279.1186Moderate
b₃278.1183Moderate
y₃336.1397Low
a₄397.1863High
b₄425.1812High
y₄442.2023Low
556.2771 [M+H]⁺HCDImmonium (Y)136.0757High
Immonium (F)120.0808High
b₂221.0972Moderate
y₂279.1186Moderate
a₄397.1863High
b₄425.1812High
278.6422 [M+2H]²⁺ETDc₃295.1452Moderate
z₃279.1186Moderate
c₄442.2078High
z₄426.1867High

Experimental Protocols for Fragmentation Analysis

Reproducible fragmentation patterns rely on well-defined experimental protocols. Below are generalized methodologies for analyzing this compound using different fragmentation techniques.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 0.1% formic acid in water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid in water.

Mass Spectrometry Analysis

Instrumentation: A hybrid ion trap-Orbitrap mass spectrometer (e.g., Thermo Scientific LTQ Orbitrap Velos) or a similar high-resolution mass spectrometer is recommended.

Ionization: Electrospray ionization (ESI) is commonly used for peptide analysis.

  • Spray Voltage: 1.8 - 2.2 kV

  • Capillary Temperature: 250 - 275 °C

  • Sheath and Auxiliary Gas Flow: Optimize for a stable spray.

MS¹ Scan:

  • Analyzer: Orbitrap

  • Resolution: 60,000 - 120,000

  • Scan Range: m/z 150-2000

MS² Fragmentation:

1. Collision-Induced Dissociation (CID):

  • Isolation Window: 1.5 - 2.0 m/z

  • Activation Type: CID

  • Normalized Collision Energy (NCE): 30-35%

  • Activation Q: 0.25

  • Activation Time: 10 ms

  • Analyzer: Ion Trap

2. Higher-Energy C-Trap Dissociation (HCD):

  • Isolation Window: 1.5 - 2.0 m/z

  • Activation Type: HCD

  • Normalized Collision Energy (NCE): 25-30%

  • Activation Time: 0.1 ms

  • Analyzer: Orbitrap

  • Resolution: 15,000 - 30,000

3. Electron Transfer Dissociation (ETD):

  • Precursor Selection: Isolate the doubly charged precursor ion ([M+2H]²⁺, m/z 278.64).

  • Reagent: Fluoranthene

  • Reagent Target: 5e5

  • Reaction Time: 100 ms

  • Activation Type: ETD

  • Supplemental Activation: May be applied to fragment the charge-reduced precursor ions.

  • Analyzer: Ion Trap or Orbitrap

Visualizing the Fragmentation Pathway

The fragmentation of this compound primarily occurs along the peptide backbone. The following diagram illustrates the major b- and y-ion series generated through CID or HCD.

Leu_Enkephalin_Fragmentation cluster_peptide This compound (Y-G-G-F-L) cluster_b_ions b-ions cluster_y_ions y-ions Y Tyr G1 Gly p1 Y->p1 G2 Gly p2 G1->p2 F Phe p3 G2->p3 L Leu p4 F->p4 b1 b1 b2 b2 b3 b3 b4 b4 y4 y4 y3 y3 y2 y2 y1 y1 p1->G1 p1->b1 p1->y4 p2->G2 p2->b2 p2->y3 p3->F p3->b3 p3->y2 p4->L p4->b4 p4->y1 Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_eval Evaluation A Prepare this compound Standard B Define MS Method Parameters (CID, HCD, ETD) A->B C Acquire MS/MS Data B->C D Identify Fragment Ions C->D E Compare with Theoretical m/z D->E F Assess Fragmentation Pattern (b/y or c/z ion series) E->F G System Suitability Test: Consistent Fragmentation? F->G H Method Validated G->H Yes I Troubleshoot & Re-acquire G->I No I->C

References

Comparative analysis of Leu-Enkephalin signaling via G-protein and beta-arrestin pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the dual signaling cascades of the endogenous opioid peptide, Leu-Enkephalin, reveals nuanced functional selectivity with significant implications for drug development. This guide provides a comparative analysis of its G-protein-mediated and β-arrestin-mediated signaling pathways, supported by experimental data and detailed protocols.

This compound, an endogenous pentapeptide, is a key neuromodulator in pain perception and mood regulation.[1][2][3] Its physiological effects are primarily mediated through the activation of opioid receptors, predominantly the mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] Upon binding, this compound triggers two principal intracellular signaling cascades: the canonical G-protein pathway and the more recently appreciated β-arrestin pathway. Understanding the balance and interplay between these pathways is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.

G-Protein-Mediated Signaling: The Canonical Pathway

The classical signaling mechanism initiated by this compound binding to opioid receptors involves the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

β-Arrestin-Mediated Signaling: A Paradigm of Functional Diversity

Beyond its role in desensitization and internalization of GPCRs, β-arrestin can act as a scaffold for a distinct wave of signaling events. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only uncouples the receptor from G-proteins but also initiates signaling cascades of its own, including the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases (ERK1/2). Activation of the ERK/MAPK pathway can be mediated by both G-protein and β-arrestin signaling pathways, providing insight into integrated signaling outcomes.

The concept of "biased agonism" has emerged from the observation that some ligands can preferentially activate either the G-protein or the β-arrestin pathway. While endogenous peptides like enkephalins are often considered "balanced" agonists, subtle biases can exist and be modulated by factors such as receptor subtype and cellular context.

Quantitative Comparison of this compound Signaling

The following table summarizes key quantitative parameters for this compound-mediated signaling, providing a comparative view of its potency and efficacy in activating the G-protein and β-arrestin pathways.

ParameterG-Protein Signaling (cAMP Inhibition)β-Arrestin 2 RecruitmentReceptor TargetCell LineReference
EC50 Varies (nM range)Varies (nM range)δ-Opioid Receptor (δOR) & µ-Opioid Receptor (µOR)CHO-K1, HEK293
Emax Typically highVaries, can be lower than G-protein signalingδOR & µORCHO-K1, HEK293
Bias Factor Often used as the reference compound (considered relatively balanced)Often used as the reference compoundδOR & µORCHO-K1

Note: Specific EC50 and Emax values can vary significantly between different studies, cell lines, and assay conditions. The data presented here is a generalized representation based on available literature.

Signaling Pathway Diagrams

To visualize the distinct and overlapping signaling cascades initiated by this compound, the following diagrams are provided.

G_Protein_Signaling LeuEnkephalin This compound OpioidReceptor Opioid Receptor (μOR / δOR) LeuEnkephalin->OpioidReceptor G_Protein Gi/o Protein OpioidReceptor->G_Protein G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC IonChannels Ion Channels (e.g., GIRK, CaV) G_betagamma->IonChannels cAMP ↓ cAMP AC->cAMP NeuronalActivity ↓ Neuronal Excitability ↓ Neurotransmitter Release IonChannels->NeuronalActivity

Caption: G-Protein-mediated signaling pathway of this compound.

Beta_Arrestin_Signaling LeuEnkephalin This compound OpioidReceptor Opioid Receptor (μOR / δOR) LeuEnkephalin->OpioidReceptor GRK GRK OpioidReceptor->GRK P_OpioidReceptor Phosphorylated Opioid Receptor GRK->P_OpioidReceptor P BetaArrestin β-Arrestin P_OpioidReceptor->BetaArrestin MAPK_Cascade MAPK Cascade (e.g., ERK1/2) BetaArrestin->MAPK_Cascade Internalization Receptor Internalization BetaArrestin->Internalization Downstream_Effects Gene Expression, Cell Proliferation, Etc. MAPK_Cascade->Downstream_Effects

Caption: β-Arrestin-mediated signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of this compound signaling are provided below.

cAMP Inhibition Assay (G-Protein Activation)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a hallmark of Gi/o protein activation.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., CHO-K1 or HEK293).

  • Assay buffer.

  • Test compound (this compound).

  • Forskolin (to stimulate cAMP production).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Forskolin Stimulation: Add a sub-maximal concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration to determine the EC50 and Emax for cAMP inhibition.

cAMP_Assay_Workflow Start Start Plate_Cells Plate cells expressing opioid receptor Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_LeuEnkephalin Add varying concentrations of this compound Incubate_Overnight->Add_LeuEnkephalin Incubate_37C_1 Incubate at 37°C Add_LeuEnkephalin->Incubate_37C_1 Add_Forskolin Add Forskolin to stimulate cAMP Incubate_37C_1->Add_Forskolin Incubate_37C_2 Incubate at 37°C Add_Forskolin->Incubate_37C_2 Lyse_Cells Lyse cells Incubate_37C_2->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels Lyse_Cells->Measure_cAMP Data_Analysis Analyze data to determine EC50 and Emax Measure_cAMP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP Inhibition Assay.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor the interaction between a GPCR and β-arrestin in real-time in living cells.

Materials:

  • HEK293 cells co-transfected with constructs for the opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP or GFP).

  • Assay buffer.

  • Test compound (this compound).

  • Rluc substrate (e.g., coelenterazine h).

  • Plate reader capable of detecting both luminescence and fluorescence.

Procedure:

  • Cell Plating: Plate the co-transfected cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Substrate Addition: Add the Rluc substrate to each well.

  • BRET Measurement: Immediately measure the luminescence emission at two different wavelengths (one for the Rluc donor and one for the fluorescent acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

BRET_Assay_Workflow Start Start Plate_Cells Plate cells co-transfected with Receptor-Rluc and β-arrestin-YFP Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_LeuEnkephalin Add varying concentrations of this compound Incubate_Overnight->Add_LeuEnkephalin Add_Substrate Add Rluc substrate (coelenterazine h) Add_LeuEnkephalin->Add_Substrate Measure_BRET Measure luminescence at two wavelengths Add_Substrate->Measure_BRET Calculate_Ratio Calculate BRET ratio (Acceptor Emission / Donor Emission) Measure_BRET->Calculate_Ratio Data_Analysis Analyze data to determine EC50 and Emax Calculate_Ratio->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

ERK Phosphorylation Assay (In-Cell Western)

This assay quantifies the phosphorylation of ERK1/2, a downstream effector of both G-protein and β-arrestin pathways, providing an integrated measure of receptor activation.

Materials:

  • Cells expressing the opioid receptor of interest.

  • Serum-free medium.

  • Test compound (this compound).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

  • Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

  • Infrared imaging system.

Procedure:

  • Cell Plating and Starvation: Plate cells in a 96-well plate, incubate overnight, and then serum-starve for 4-6 hours.

  • Compound Stimulation: Treat cells with varying concentrations of this compound for a short duration (e.g., 5-10 minutes) at 37°C.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization.

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with both primary antibodies (anti-phospho-ERK and anti-total-ERK) simultaneously, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the corresponding fluorescently labeled secondary antibodies.

  • Imaging and Quantification: Scan the plate using an infrared imaging system at two wavelengths (e.g., 700 nm for total-ERK and 800 nm for phospho-ERK).

  • Data Analysis: Quantify the fluorescence intensity for both signals. Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized signal against the log of the this compound concentration to determine EC50 and Emax.

Conclusion

The dual signaling capacity of this compound through G-protein and β-arrestin pathways highlights the complexity of opioid receptor function. A thorough comparative analysis, employing quantitative assays and detailed protocols as outlined in this guide, is essential for researchers and drug developers. By dissecting the biased signaling profiles of endogenous and synthetic opioids, the scientific community can move closer to designing next-generation therapeutics with enhanced efficacy and improved safety profiles, ultimately benefiting patients with a range of neurological and psychiatric disorders.

References

Validating Species Cross-Reactivity of Leu-Enkephalin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available Leu-Enkephalin antibodies, detailing their reported species reactivity and providing standardized protocols for validation.

This compound, an endogenous opioid pentapeptide, plays a crucial role in pain modulation and neurotransmission. The study of its physiological and pathological roles often requires the use of antibodies in various applications across different animal models. Validating the species cross-reactivity of these antibodies is a critical step to ensure that the antibody specifically recognizes the target protein in the chosen species, thereby avoiding misleading data.

Comparative Analysis of this compound Antibodies

The following tables summarize the key characteristics and reported species cross-reactivity of several commercially available this compound antibodies. This information is intended to guide researchers in their initial antibody selection process. It is crucial to note that the performance of each antibody should be validated in the specific application and species of interest.

Product NameHostTypeReacts WithApplicationsCatalogue NumberSupplier
Anti-Leu Enkephalin Antibody [NOC1]MouseMonoclonalHuman, Mouse, RatICC, IHC-P, RIA, IHC-Frab150346Abcam
Leucine Enkephalin AntibodyRabbitPolyclonalBird, Bovine, Bullfrog, Cat, Chick, Dog, Fish, Frog, Guinea Pig, Hamster, Human, Lungfish, Monkey, Mouse, Octopus, Pig, Pigeon, Rat, Ray, Shark, Sheep, Starling, Three-Spined Stickleback, Turtle, Zebra FinchIHC20062ImmunoStar
This compound Mouse Monoclonal Antibody (NOC1)MouseMonoclonalRat, HumanIHCMAB-10031MediMabs
Rat Anti-Leu5 EnkephalinRatMonoclonalRatRIA, ELISANot specifiedDescribed in Hérion et al., 1986

Cross-Reactivity with Other Peptides:

AntibodyCross-reactivity with Met-EnkephalinCross-reactivity with other peptidesReference
Rat Anti-Leu5 Enkephalin1.4%~40% with 1-6 dynorphin, 1.3% with 1-13 dynorphin, 0.0045% with beta-endorphinHérion et al., Mol Immunol, 1986[1]
Mouse Anti-Human Leu5-enkephalin (NOC.1)Recognizes both Met5- and Leu5-enkephalinDoes not bind to areas known to contain beta-endorphin or dynorphin in IHCBio-Rad Datasheet

Experimental Protocols for Validating Species Cross-Reactivity

The following are detailed methodologies for key experiments to validate the species cross-reactivity of this compound antibodies.

Western Blot

Objective: To determine the specificity of the antibody in detecting this compound in protein lysates from different species.

Materials:

  • Tissue lysates (e.g., brain, spinal cord) from human, mouse, and rat.

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary this compound antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Prepare protein lysates from tissues of the species of interest using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each species into the wells of an SDS-PAGE gel. Include a positive control (synthetic this compound peptide) and a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A specific band at the expected molecular weight of proenkephalin (the precursor protein) should be observed in the lanes corresponding to the species the antibody cross-reacts with.

Immunohistochemistry (IHC)

Objective: To evaluate the ability of the antibody to specifically stain this compound-containing neurons or cells in tissue sections from different species.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (e.g., brain, adrenal gland) from human, mouse, and rat.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Blocking solution (e.g., 10% normal goat serum in PBS).

  • Primary this compound antibody.

  • Biotinylated secondary antibody.

  • Streptavidin-HRP conjugate.

  • DAB chromogen substrate.

  • Hematoxylin counterstain.

  • Mounting medium.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and then block non-specific binding sites with the blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary this compound antibody overnight at 4°C.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Amplification: Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Washing: Repeat the washing step.

  • Visualization: Develop the signal with DAB chromogen substrate, resulting in a brown precipitate at the site of antigen localization.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium. Specific staining in known this compound-rich regions (e.g., globus pallidus, spinal cord) should be observed and compared across species.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of this compound in biological fluids or tissue homogenates from different species and assess antibody cross-reactivity.

Materials:

  • ELISA plates.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Synthetic this compound peptide standard.

  • Samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) from different species.

  • Primary this compound antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Protocol:

  • Coating: Coat the wells of an ELISA plate with a capture antibody or the this compound peptide overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Add serial dilutions of the this compound standard and the samples from different species to the wells. Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: For a competitive ELISA, the primary antibody is added simultaneously with the sample/standard. For a sandwich ELISA, the primary (detection) antibody is added after the sample incubation. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBST).

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate and incubate in the dark until a color develops.

  • Reaction Stoppage: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The degree of color development will be inversely proportional (competitive ELISA) or directly proportional (sandwich ELISA) to the amount of this compound in the sample. Comparing the standard curves generated with samples from different species can indicate the extent of cross-reactivity.

Visualizing Key Pathways and Workflows

To further aid in experimental design and data interpretation, the following diagrams illustrate the this compound signaling pathway and a general workflow for validating antibody species cross-reactivity.

Leu_Enkephalin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Proenkephalin Proenkephalin Leu_Enk This compound Proenkephalin->Leu_Enk Cleavage Vesicle Synaptic Vesicle Leu_Enk->Vesicle Packaging Opioid_Receptor δ-Opioid Receptor Vesicle->Opioid_Receptor Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Ca2+ influx Action_Potential Action Potential Action_Potential->Ca_channel Depolarization G_protein G-protein (Gi/o) Opioid_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Opening Ca_channel_post Ca2+ Channel G_protein->Ca_channel_post Inhibition cAMP cAMP AC->cAMP Conversion Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux

Caption: this compound Signaling Pathway.

Antibody_Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_validation Validation Assays cluster_analysis Data Analysis Tissue_Human Human Tissue/Cells Lysate_Prep Protein Lysate / Tissue Sections Tissue_Human->Lysate_Prep Tissue_Mouse Mouse Tissue/Cells Tissue_Mouse->Lysate_Prep Tissue_Rat Rat Tissue/Cells Tissue_Rat->Lysate_Prep WB Western Blot Lysate_Prep->WB IHC Immunohistochemistry Lysate_Prep->IHC ELISA ELISA Lysate_Prep->ELISA Compare_Specificity Compare Specificity & Staining Patterns WB->Compare_Specificity IHC->Compare_Specificity Quantify_Signal Quantify Signal Intensity ELISA->Quantify_Signal Conclusion Determine Cross-Reactivity Compare_Specificity->Conclusion Quantify_Signal->Conclusion

Caption: Experimental Workflow for Validating Antibody Species Cross-Reactivity.

References

A Comparative Guide to Synthetic vs. Endogenous Leu-Enkephalin Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic Leu-Enkephalin and endogenous this compound standards. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate standards for research and drug development applications.

Endogenous this compound (Tyr-Gly-Gly-Phe-Leu) is a crucial neuropeptide that acts as an endogenous ligand for opioid receptors, playing a significant role in pain modulation and neurotransmission.[1][2] In research and pharmaceutical development, synthetic this compound serves as an essential reference standard for the accurate quantification and characterization of its endogenous counterpart. The reliability of experimental results hinges on the quality and proper application of these synthetic standards. This guide benchmarks the performance of synthetic this compound against endogenous standards, focusing on purity, analytical performance, and biological activity.

Data Presentation: A Quantitative Comparison

The performance of synthetic this compound as a standard is critically evaluated by comparing its physicochemical and biological properties to the native, endogenous peptide.

Table 1: Physicochemical and Biological Property Comparison

ParameterSynthetic this compoundEndogenous this compoundKey Considerations
Purity Typically ≥95%[3][4]Variable; dependent on extraction and purification efficiencyHigh purity of synthetic standards is crucial for accurate calibration.
Molecular Mass 555.7 g/mol [4]555.7 g/mol Mass identity is a primary confirmation metric.
Receptor Binding Affinity (Ki, nM)
δ-opioid receptor (DOR)6.8 ± 0.58Serves as the baseline for natural affinitySynthetic standards should exhibit comparable affinity to validate their biological relevance.
μ-opioid receptor (MOR)160 ± 30Serves as the baseline for natural affinityReceptor selectivity is a key functional parameter.
In-Vivo Efficacy Low due to rapid degradationPotent but short-livedSynthetic analogs are often developed to improve stability and efficacy.

Table 2: Mass Spectrometry Parameters for this compound

This compound is frequently used as a standard or reference compound to test new instrumentation and methodologies or to tune instruments.

ParameterValueDescription
Protonated Molecule [M+H]⁺ 556.20 m/zThe primary parent ion observed in mass spectrometry.
Primary Fragment Ion (CID) 397.20 m/zThe most intense fragment ion, corresponding to the b₄ ion.
Activation Energy (Ea) for MH⁺ → b₄ 1.14 ± 0.05 eVA consensus value for the lowest-energy fragmentation channel.
Pre-exponential Factor 10¹¹·⁰ ± ⁰·⁵ sec⁻¹A re-evaluated kinetic parameter for the primary fragmentation.
Limit of Detection (LOD) by CZE-MRM 60 pM (115 zeptomole injected)Demonstrates the high sensitivity achievable with modern analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate comparison of synthetic and endogenous this compound.

Protocol 1: Extraction of Endogenous this compound from Biological Tissues

This protocol describes a general procedure for the extraction of enkephalins from tissues like the brain or gut for subsequent analysis.

Materials:

  • Tissue sample (e.g., rat brain)

  • 0.1 M Hydrochloric Acid (HCl)

  • Amberlite XAD-2 resin

  • 90% (v/v) Methanol

  • Homogenizer

  • Centrifuge

Procedure:

  • Rapidly dissect and freeze the tissue sample to prevent post-mortem degradation.

  • Homogenize the frozen tissue in 10 volumes of ice-cold 0.1 M HCl.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the peptide extract.

  • Prepare an Amberlite XAD-2 resin column and wash it thoroughly.

  • Load the supernatant onto the XAD-2 column. Enkephalins will be retained on the resin.

  • Wash the column with distilled water to remove salts and other hydrophilic impurities.

  • Elute the enkephalins from the column using 90% (v/v) methanol. A recovery of 90-94% can be expected.

  • Dry the eluate under a stream of nitrogen or by lyophilization.

  • The dried extract can be reconstituted in an appropriate buffer for analysis by HPLC or LC-MS/MS.

Protocol 2: Purity Analysis of Synthetic this compound by RP-HPLC

This protocol is used to verify the purity of a synthetic this compound standard.

Materials:

  • Synthetic this compound sample

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • UV detector set to 210-220 nm

Procedure:

  • Prepare a stock solution of synthetic this compound (e.g., 1 mg/mL) in water or a suitable buffer.

  • Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B.

  • Inject 10-20 µL of the sample solution onto the column.

  • Run a linear gradient from 5% to 50% Solvent B over 30-40 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile using the UV detector.

  • Calculate the purity of the sample by integrating the peak area of this compound relative to the total peak area of all detected components. Purity should typically be ≥95%.

Protocol 3: Comparative Quantification by LC-MS/MS

This protocol allows for the sensitive and specific quantification of this compound in a complex matrix, using a stable isotope-labeled version as an internal standard.

Materials:

  • Purified endogenous extract or biological fluid (e.g., plasma)

  • Synthetic this compound (for calibration curve)

  • Stable isotope-labeled this compound (Internal Standard, IS)

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or reconstituted endogenous extract, add a known amount of the internal standard.

    • Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking known concentrations of synthetic this compound into a control matrix (e.g., enkephalin-free plasma).

    • Process these standards using the same protein precipitation method.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., C18).

    • Use a gradient elution to separate this compound from other components.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM).

    • Monitor the transition for this compound (e.g., 556.2 → 397.2 m/z) and the corresponding transition for the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Quantify the amount of endogenous this compound in the samples by interpolating their area ratios from the calibration curve.

Protocol 4: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of synthetic this compound by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.

Materials:

  • Membrane preparation from cells or tissues expressing opioid receptors (e.g., rat brain).

  • Radiolabeled ligand (e.g., [³H]-naloxone or a delta-specific ligand).

  • Synthetic this compound (competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of synthetic this compound.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and radioligand.

    • Non-specific Binding: Assay buffer, membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).

    • Competition: Assay buffer, membrane preparation, radioligand, and each dilution of synthetic this compound.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (synthetic this compound) concentration.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Mandatory Visualizations

Diagrams illustrating key processes provide a clear conceptual framework for the experimental and biological context.

G cluster_endo Endogenous this compound cluster_synth Synthetic this compound cluster_analysis Comparative Analysis endo_tissue Biological Tissue (e.g., Brain) endo_extract Acid Extraction & Centrifugation endo_tissue->endo_extract endo_purify Solid Phase Extraction (e.g., XAD-2 Resin) endo_extract->endo_purify endo_sample Purified Endogenous Sample endo_purify->endo_sample lcms LC-MS/MS Quantification endo_sample->lcms binding_assay Receptor Binding Assay (Ki) endo_sample->binding_assay Compare Activity synth_peptide Solid-Phase Peptide Synthesis synth_hplc RP-HPLC Purification synth_peptide->synth_hplc synth_standard High-Purity Standard (>95%) synth_hplc->synth_standard synth_standard->lcms Calibration Curve synth_standard->binding_assay Competitor

Caption: Workflow for comparing endogenous and synthetic this compound.

G cluster_membrane Cell Membrane LeuEnk This compound (Ligand) OpioidReceptor Opioid Receptor (δ or μ, GPCR) LeuEnk->OpioidReceptor binds G_Protein G Protein (Gi/Go) OpioidReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP (decreased) AC->cAMP PKA Protein Kinase A (decreased activity) cAMP->PKA CellularResponse Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) PKA->CellularResponse

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical reagents like Leu-Enkephalin are critical for ensuring a safe working environment and maintaining regulatory compliance. Although some safety data sheets (SDS) may classify this compound as non-hazardous, it is imperative to treat it as a potentially hazardous chemical, adhering to standard laboratory safety protocols.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use.[1] In the absence of an SDS, the substance should be handled as a hazardous chemical.[1]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact:

  • Gloves: Use chemical-resistant gloves, such as nitrile rubber.[3]

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling of powdered this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The appropriate method for this compound disposal depends on whether the waste is in liquid or solid form, as well as institutional and local regulations.

Liquid Waste Disposal:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be accurately labeled with the full chemical name "this compound," the solvent(s) used, the approximate concentration, and the date of accumulation.

  • Chemical Inactivation (if permissible): For aqueous solutions, chemical inactivation may be an option, but always verify with institutional and local wastewater regulations before proceeding.

    • Select an Inactivation Reagent: Common reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).

    • Inactivation Process: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution, aiming for a ratio of 1 part waste to 10 parts inactivation solution. Allow a minimum contact time of 30-60 minutes for complete deactivation.

    • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, strictly adhering to local wastewater regulations. If drain disposal is not permitted, or if the waste contains organic solvents, it must be disposed of through your institution's certified hazardous waste management service.

Solid Waste Disposal:

  • Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, vials, and absorbent paper, must be collected in a separate, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Storage: The sealed container should be stored in a designated hazardous waste accumulation area, away from general lab traffic and incompatible materials. The container must remain closed except when adding waste.

  • Disposal: Arrange for the pickup and disposal of the solid waste container through your institution's certified hazardous waste management service.

Empty Container Disposal:

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container thoroughly three times with a suitable solvent that can dissolve the peptide.

  • Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the liquid waste procedures outlined above.

  • Final Disposal: Once decontaminated, and with the label defaced or removed, the container can typically be disposed of as regular trash.

Regulatory Framework

The disposal of pharmaceutical waste, including peptides like this compound, is regulated by multiple federal and state agencies. The primary federal regulations in the United States are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some contexts, the Drug Enforcement Administration (DEA). It is essential to comply with all applicable national and local regulations.

Parameter Guideline Reference
Inactivation Reagent Concentration 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite)
1 M Sodium Hydroxide (NaOH)
1 M Hydrochloric Acid (HCl)
Inactivation Contact Time Minimum 30-60 minutes
Neutralization pH Range 5.5 - 9.0
Waste Accumulation Time Limit Varies by institution (e.g., 90 days)
Container Fill Capacity Approximately 90%

Table 1: Quantitative Guidelines for this compound Waste Disposal

Leu_Enkephalin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment In-Lab Treatment (Liquid Waste Only) cluster_disposal Final Disposal Waste This compound Waste (Solid or Liquid) Solid_Waste Solid Waste Container (Labeled, Leak-proof) Waste->Solid_Waste Solid Contamination Liquid_Waste Liquid Waste Container (Labeled, Leak-proof) Waste->Liquid_Waste Liquid Solutions Hazardous_Waste_Pickup Certified Hazardous Waste Disposal Solid_Waste->Hazardous_Waste_Pickup Inactivation Chemical Inactivation (e.g., Bleach, NaOH, HCl) Liquid_Waste->Inactivation Liquid_Waste->Hazardous_Waste_Pickup Direct Disposal (No In-Lab Treatment) Neutralization Neutralize to pH 5.5-9.0 Inactivation->Neutralization Neutralization->Hazardous_Waste_Pickup If Drain Disposal is Not Permitted Drain_Disposal Drain Disposal (If Permitted by Local Regulations) Neutralization->Drain_Disposal

Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Leu-Enkephalin

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. While this compound is often classified as a non-hazardous substance in Safety Data Sheets (SDS), its potent biological activity as an endogenous opioid peptide necessitates careful handling to prevent accidental exposure through inhalation, ingestion, or skin contact.[1][2][3]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes exposure risks and protects the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage. If the container is compromised, perform the unpacking process within a chemical fume hood while wearing the appropriate Personal Protective Equipment (PPE).[2]

  • Storage of Lyophilized Powder: For long-term stability, store the lyophilized (powder) form of this compound in a tightly sealed, light-protective container in a freezer, preferably at -20°C or -80°C.

  • Acclimatization: Before opening, allow the vial to equilibrate to room temperature inside a desiccator. This critical step prevents condensation and moisture absorption, which can degrade the peptide.

Handling and Reconstitution
  • Engineering Controls: Always handle the lyophilized powder in a controlled environment to minimize inhalation risk. Use a certified chemical fume hood, a powder containment hood, or a glove box, especially during weighing and initial reconstitution.

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust or aerosols.

  • Reconstitution: When preparing a solution, add the appropriate solvent (e.g., sterile water, PBS, or an organic solvent for hydrophobic peptides) slowly to the vial. Gently swirl or vortex to dissolve the peptide; do not shake vigorously, as this can cause degradation.

  • Solution Storage: Once reconstituted, store the solution according to established protocols, typically at 2–8°C for short-term use or frozen for longer-term storage, depending on the solvent and stability data. Avoid repeated freeze-thaw cycles.

Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific task being performed. The primary routes of exposure to control are inhalation of the powder and direct skin or eye contact.

ActivityEye/Face ProtectionHand & Body ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side-shields.• Nitrile gloves.• Laboratory coat.Recommended (e.g., N95/P100 respirator) if packaging is damaged.
Weighing & Aliquoting (Powder) Safety goggles. A face shield is recommended if there is a splash hazard.• Nitrile gloves (double-gloving recommended).• Laboratory coat.Mandatory (e.g., N95/P100 respirator) within a ventilated enclosure.
Handling in Solution Safety glasses with side-shields.• Nitrile gloves.• Laboratory coat.Not generally required unless aerosols are generated.
Spill Cleanup (Powder) Goggles and face shield.• Chemical-resistant gloves (double-gloving recommended).• Impervious clothing/gown.• Shoe covers.Mandatory (e.g., N95/P100 respirator).

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential for environmental safety and regulatory compliance.

  • Unused Product: Dispose of any unused or waste this compound as chemical waste. Do not pour it down the drain or discard it in the regular trash. Follow all local, state, and federal regulations.

  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, vials, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container for disposal.

  • Empty Containers: Rinse empty vials thoroughly with an appropriate solvent. Collect this rinsate and dispose of it as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.

Emergency Procedures: Exposure and Spills

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

Spill Response
  • Powder Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), gently cover the spill with absorbent paper to avoid raising dust. Carefully sweep the material into a designated waste container. Clean the spill area with a suitable laboratory detergent and water. All cleanup materials must be disposed of as chemical waste.

  • Liquid Spill: Absorb the liquid with an inert material (e.g., vermiculite, sand, or absorbent pads). Decontaminate the area and dispose of all cleanup materials as chemical waste.

Mandatory Visualization

The following workflow provides a logical guide for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_start cluster_form Assess Physical Form cluster_powder_ops Powder Handling Operations cluster_solution_ops Solution Handling Operations cluster_ppe Required PPE Level start Start: Handling This compound powder Lyophilized Powder? start->powder solution In Solution? start->solution weighing Weighing or High-Risk Task? powder->weighing Yes low_risk_powder Low-Risk Transfer (e.g., unpacking) powder->low_risk_powder No aerosol Aerosol Generation Possible? solution->aerosol Yes no_aerosol Standard Solution Handling solution->no_aerosol No ppe_high Level 3 (High Risk) • Full PPE: - Goggles & Face Shield - Double Gloves - Lab Coat/Gown • Mandatory Respirator (N95+) • Chemical Fume Hood weighing->ppe_high Yes ppe_medium Level 2 (Moderate Risk) • Standard PPE: - Goggles - Gloves & Lab Coat • Respirator Recommended weighing->ppe_medium No low_risk_powder->ppe_medium aerosol->ppe_medium ppe_low Level 1 (Low Risk) • Basic PPE: - Safety Glasses - Gloves & Lab Coat • No Respirator Needed no_aerosol->ppe_low

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.